1-(Isoxazol-5-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4(7)5-2-3-6-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBGXGRJNAABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604804 | |
| Record name | 1-(1,2-Oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-38-0 | |
| Record name | 1-(5-Isoxazolyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88511-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,2-Oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-(Isoxazol-5-yl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(Isoxazol-5-yl)ethanone (CAS No: 88511-38-0), a heterocyclic ketone belonging to the isoxazole class of compounds. The isoxazole ring is a critical pharmacophore found in numerous approved drugs and bioactive molecules, making its derivatives valuable building blocks in medicinal chemistry and drug discovery.[1] This document outlines the key physicochemical properties, representative synthetic protocols, and the broader biological significance of the isoxazole scaffold.
Physicochemical Properties
This compound is a small molecule featuring a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms.[1] Its quantitative properties are summarized in the table below. While specific experimental data for properties such as melting point and density are not widely published, the available information provides a foundational characterization of the compound.
| Property | Value | Reference |
| CAS Number | 88511-38-0 | [2][3] |
| IUPAC Name | 1-(1,2-oxazol-5-yl)ethan-1-one | [1] |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molecular Weight | 111.10 g/mol | [1] |
| Boiling Point | 205.5°C at 760 mmHg | [1] |
| MDL Number | MFCD16619203 | [1] |
| Purity | ≥95% (Typically available) | |
| Storage | Store at room temperature or 2-8°C, sealed in a dry, inert atmosphere. | [3] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis of the isoxazole core and the subsequent evaluation of biological activity, which are common workflows in the research and development of isoxazole-based compounds.
Representative Synthesis: 1,3-Dipolar Cycloaddition
The most versatile and widely employed method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[4][5][6] The following protocol describes a general procedure for synthesizing a 5-substituted isoxazole, which can be adapted for this compound.
Objective: To synthesize the isoxazole ring via the in-situ generation of a nitrile oxide from an aldoxime and its subsequent reaction with a terminal alkyne.
Materials:
-
Substituted Aldoxime (e.g., Acetaldehyde oxime)
-
Terminal Alkyne (e.g., Propargyl alcohol for a precursor to the target molecule)
-
Oxidizing Agent/Dehydrohalogenating agent (e.g., Sodium hypochlorite (NaOCl), Chloramine-T)[4][5]
-
Appropriate Solvent (e.g., Ethanol, Dichloromethane)
-
Stirring apparatus and appropriate glassware
-
Purification setup (e.g., Silica gel for column chromatography)
Methodology:
-
Aldoxime Preparation: The precursor aldoxime is typically synthesized by reacting the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a mild base like pyridine in an alcoholic solvent.
-
Nitrile Oxide Generation & Cycloaddition: a. The aldoxime (1.0 eq) and the terminal alkyne (1.0-1.2 eq) are dissolved in a suitable solvent (e.g., ethanol) in a round-bottomed flask equipped with a magnetic stirrer.[7] b. The oxidizing agent, such as Chloramine-T trihydrate (1.1 eq), is added portion-wise to the stirring solution at room temperature.[7] Alternatively, an aqueous solution of NaOCl can be added slowly to a cooled solution of the aldoxime and alkyne in a biphasic system.[5] c. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: a. Upon completion, the solvent is removed under reduced pressure. b. The resulting residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. c. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. d. The crude product is purified by column chromatography on silica gel to yield the desired isoxazole derivative.[7]
-
Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Screening: In-Vitro Antibacterial Assay
Isoxazole derivatives are frequently evaluated for their antimicrobial properties.[4] The agar disc diffusion method is a standard preliminary screening protocol.
Objective: To assess the antibacterial activity of a synthesized isoxazole compound against selected bacterial strains.
Materials:
-
Synthesized Isoxazole compound
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli)
-
Nutrient Agar plates
-
Sterile filter paper discs (6 mm diameter)
-
Solvent for dissolving the compound (e.g., DMSO)
-
Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control
-
Solvent-loaded disc as a negative control
-
Incubator
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Preparation: The surface of the nutrient agar plates is uniformly swabbed with the bacterial inoculum.
-
Disc Application: a. Sterile paper discs are impregnated with a known concentration of the test compound dissolved in DMSO. b. The discs are allowed to dry completely before being placed firmly on the surface of the inoculated agar plates. c. Positive and negative control discs are also placed on the plates.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Analysis: After incubation, the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters. The size of the zone is proportional to the antibacterial activity of the compound.
Biological and Chemical Significance
The isoxazole nucleus is a privileged scaffold in medicinal chemistry due to its favorable electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions with biological targets.[1]
-
Anti-inflammatory: The isoxazole ring is a core component of Cox-2 inhibitors like Valdecoxib.
-
Antirheumatic: Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD), features an isoxazole ring that undergoes in-vivo ring opening to form the active metabolite.
-
Antimicrobial: A vast body of research demonstrates the potent antibacterial and antifungal activities of various isoxazole derivatives.[4]
-
Anticancer & Antiviral: The scaffold is also explored for its potential in developing novel anticancer and antiviral agents.
This compound, specifically, serves as a versatile intermediate. The ketone functional group allows for a wide array of subsequent chemical transformations, such as condensation reactions, reductions to alcohols, or conversion to oximes, enabling the synthesis of more complex and diverse libraries of bioactive compounds.
Workflow Visualization
The following diagram illustrates a typical research workflow for the development and preliminary evaluation of novel isoxazole derivatives, from chemical synthesis to biological screening.
Caption: General workflow for the synthesis, purification, and biological evaluation of isoxazole derivatives.
References
An In-depth Technical Guide to the Structure and Nomenclature of 1-(1,2-Oxazol-5-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, nomenclature, synthesis, and physicochemical properties of 1-(1,2-oxazol-5-yl)ethan-1-one, a heterocyclic ketone of interest in medicinal chemistry. Due to the limited availability of specific experimental data for the unsubstituted parent compound, this guide leverages established principles for isoxazole chemistry and includes data from closely related, well-characterized analogs to provide a representative and informative resource.
Structure and Nomenclature
1-(1,2-Oxazol-5-yl)ethan-1-one, also commonly referred to as 5-acetylisoxazole, belongs to the isoxazole family, a class of five-membered heterocyclic aromatic compounds containing one nitrogen and one oxygen atom in adjacent positions. The nomenclature specifies an ethanone group attached to the 5-position of the 1,2-oxazole ring.
Systematic IUPAC Name: 1-(1,2-Oxazol-5-yl)ethan-1-one
Common Names: 5-Acetylisoxazole, 1-(Isoxazol-5-yl)ethanone
Molecular Formula: C₅H₅NO₂
Molecular Weight: 111.10 g/mol
The isoxazole ring is a key pharmacophore in numerous biologically active compounds, valued for its role as a bioisostere of other functional groups and its ability to participate in various non-covalent interactions with biological targets. The acetyl group at the 5-position provides a key synthetic handle for further molecular elaboration.
Below is a diagram illustrating the chemical structure of 1-(1,2-oxazol-5-yl)ethan-1-one.
Physicochemical and Spectroscopic Data
Detailed experimental data for the unsubstituted 1-(1,2-oxazol-5-yl)ethan-1-one is not extensively reported in publicly available literature. Therefore, the following tables summarize expected values and data from closely related analogs, such as 1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one, to provide a reference for characterization.
Table 1: Physicochemical Properties
| Property | Value (Predicted or from Analogs) | Reference |
| Molecular Weight | 111.10 g/mol (unsubstituted) 125.13 g/mol (3-methyl analog) | [1][2] |
| CAS Number | 88511-38-0 | [1] |
| Topological Polar Surface Area | 43.1 Ų | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
Table 2: Representative Spectroscopic Data (from Analogs)
| Technique | Data | Reference |
| ¹H NMR | Expected for unsubstituted: ~2.5 ppm (s, 3H, -COCH₃) ~7.0-7.5 ppm (d, 1H, H4) ~8.0-8.5 ppm (d, 1H, H3) | General chemical shift knowledge |
| ¹³C NMR | Expected for unsubstituted: ~26 ppm (-COCH₃) ~100-110 ppm (C4) ~150-160 ppm (C3) ~170-175 ppm (C5) ~190 ppm (C=O) | [3] |
| Infrared (IR) | ~1700 cm⁻¹ (C=O stretch) ~1600 cm⁻¹ (C=N stretch) ~1400-1500 cm⁻¹ (Aromatic ring stretches) ~1100-1200 cm⁻¹ (C-O stretch) | [4][5] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) expected at m/z = 111. Fragmentation would likely involve cleavage of the acetyl group. | General MS principles |
Synthesis of 5-Acylisoxazoles
The synthesis of 5-acylisoxazoles, including 1-(1,2-oxazol-5-yl)ethan-1-one, is typically achieved through the [3+2] cycloaddition (1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne. This is a highly efficient and regioselective method for constructing the isoxazole ring.
Experimental Protocol: General Procedure for the Synthesis of 5-Acylisoxazoles via [3+2] Cycloaddition
This protocol is a generalized procedure based on established methods for isoxazole synthesis.[6][7][8]
Materials:
-
An appropriate aldoxime (precursor for the nitrile oxide)
-
An appropriate terminal alkyne (e.g., for 5-acetylisoxazole, but-3-yn-2-one)
-
An oxidizing agent for in situ generation of the nitrile oxide (e.g., sodium hypochlorite (bleach), N-chlorosuccinimide)
-
A suitable solvent (e.g., dichloromethane (DCM), ethyl acetate)
-
Base (e.g., triethylamine, pyridine) if starting from a hydroximoyl chloride.
Procedure:
-
Preparation of the Aldoxime (if not commercially available): The corresponding aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in a suitable solvent such as ethanol. The reaction is typically stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
In Situ Generation of Nitrile Oxide and Cycloaddition:
-
The aldoxime and the terminal alkyne are dissolved in a suitable solvent, such as DCM.
-
The mixture is cooled in an ice bath.
-
An aqueous solution of sodium hypochlorite is added dropwise to the vigorously stirred mixture. The reaction is allowed to proceed at room temperature.
-
The reaction progress is monitored by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
The following diagram illustrates the general workflow for this synthesis.
Applications in Drug Development and Biological Activity
While specific biological data for 1-(1,2-oxazol-5-yl)ethan-1-one is scarce, the isoxazole scaffold is prevalent in a wide range of pharmacologically active molecules.[9][10][11][12] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including:
-
Anticancer: Certain diaryl isoxazoles have been investigated as potential anticancer agents.[10]
-
Antimicrobial: The isoxazole ring is a component of several antibacterial and antifungal compounds.[9]
-
Anti-inflammatory: Some isoxazole derivatives act as anti-inflammatory agents.
The 1-(1,2-oxazol-5-yl)ethan-1-one structure serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The acetyl group can be readily modified through various chemical transformations to explore structure-activity relationships and develop new drug candidates. The isoxazole ring itself can act as a bioisosteric replacement for other groups, such as esters or amides, potentially improving the pharmacokinetic properties of a drug candidate.
The following diagram depicts the logical relationship of how a core scaffold like 1-(1,2-oxazol-5-yl)ethan-1-one is utilized in the drug discovery process.
Conclusion
1-(1,2-Oxazol-5-yl)ethan-1-one is a fundamental heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive overview of its structure, nomenclature, and likely chemical properties based on the well-established chemistry of isoxazoles. The synthetic protocols and logical workflows presented herein offer a solid foundation for researchers and scientists working with this and related isoxazole derivatives. The diverse biological activities associated with the isoxazole scaffold underscore the importance of further investigation into compounds like 1-(1,2-oxazol-5-yl)ethan-1-one for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Biological significance of the isoxazole ring in drug discovery
An In-depth Technical Guide to the Biological Significance of the Isoxazole Ring in Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its integration into molecular structures can offer improved physicochemical and pharmacokinetic properties, such as enhanced efficacy and reduced toxicity.[3][4] The unique electronic characteristics and metabolic stability of the isoxazole ring have made it a cornerstone in the design of novel therapeutic agents.[1] This is evidenced by its presence in numerous clinically approved drugs spanning a wide range of therapeutic areas.[5][6] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscoring their continued importance in pharmaceutical research.[5][7][8] This guide provides a detailed overview of the isoxazole ring's biological significance, focusing on its mechanisms of action, quantitative data on key drugs, and relevant experimental protocols.
Physicochemical Properties and Role as a Bioisostere
The utility of the isoxazole ring in drug design stems from its distinct physicochemical properties. As an electron-rich aromatic system, it can engage in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for molecular recognition at the target site.[4][5]
A key strategic advantage of the isoxazole moiety is its role as a bioisostere . It can effectively mimic other functional groups, such as amides and esters, while offering significant advantages. For instance, replacing an amide bond with an isoxazole ring can:
-
Enhance Metabolic Stability: The isoxazole ring is generally more resistant to enzymatic hydrolysis than an amide linkage, leading to improved pharmacokinetic profiles.
-
Improve Cell Permeability: By removing the highly polar N-H and C=O groups of an amide, the isoxazole ring can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
-
Fix Conformation: The rigid, planar structure of the isoxazole ring can lock the molecule in a specific conformation that may be more favorable for binding to a biological target.
This bioisosteric replacement strategy has been successfully employed to optimize lead compounds, improving their affinity, selectivity, and overall drug-like properties.
Core Biological Activities and Mechanisms of Action
Isoxazole-containing compounds modulate a wide array of biological targets, leading to their diverse pharmacological effects.[1][3]
Anticancer Activity
Isoxazole derivatives have emerged as potent anticancer agents that act through multiple mechanisms to halt tumor progression and induce cell death.[5][9]
-
HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous oncogenic proteins, including ERBB2, C-RAF, and AKT.[10][11] Isoxazole-based compounds, such as NVP-AUY922 , act as potent HSP90 inhibitors.[12] By binding to the ATP-binding pocket of HSP90, they promote the degradation of these client proteins, thereby simultaneously disrupting multiple signaling pathways critical for cancer cell survival and proliferation.[10][13]
-
Induction of Apoptosis: Many isoxazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[14][15] This can be achieved through various mechanisms, including the inhibition of survival pathways or the activation of pro-apoptotic proteins like caspases.
-
Other Mechanisms: Isoxazoles also exhibit anticancer effects by inhibiting tubulin polymerization, matrix metalloproteinases (MMPs), and receptor tyrosine kinases (RET), highlighting their versatility in targeting cancer.[12]
Antimicrobial Activity
The isoxazole scaffold is a cornerstone of several important antibacterial drugs.
-
β-Lactamase-Resistant Antibiotics: Penicillins such as Oxacillin, Cloxacillin, and Dicloxacillin feature an isoxazolyl group. This bulky side chain sterically hinders the action of β-lactamase enzymes produced by resistant bacteria, protecting the β-lactam ring from hydrolysis and allowing the antibiotic to inhibit bacterial cell wall synthesis.
-
Folate Synthesis Inhibition: Sulfonamide antibiotics like Sulfamethoxazole and Sulfisoxazole contain an isoxazole ring.[5] They act as competitive inhibitors of dihydropteroate synthetase, a key enzyme in the bacterial folate synthesis pathway. This deprives the bacteria of essential folic acid, halting their growth and replication.
Anti-inflammatory Activity
Isoxazole derivatives are prominent in the class of non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes.
-
Selective COX-2 Inhibition: The drug Valdecoxib is a selective COX-2 inhibitor.[2] The COX-2 enzyme is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.[16] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these drugs reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17]
-
Immunosuppression: Leflunomide is an isoxazole-based immunosuppressive drug used to treat rheumatoid arthritis. Its active metabolite, A77 1726, inhibits dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, thereby arresting the proliferation of autoimmune lymphocytes.[1]
Quantitative Data of Representative Isoxazole Drugs
The following table summarizes quantitative data for several key drugs containing the isoxazole moiety, providing a basis for comparison of their potency and targets.
| Drug Name | Target(s) | Mechanism of Action | Therapeutic Area | Quantitative Data (IC₅₀ / MIC) |
| Valdecoxib | Cyclooxygenase-2 (COX-2) | Selective inhibition of prostaglandin synthesis. | Anti-inflammatory | IC₅₀: 50 nM for COX-2 |
| NVP-AUY922 | Heat Shock Protein 90 (HSP90) | ATP-competitive inhibition, leading to degradation of client oncoproteins. | Anticancer | IC₅₀: 13 nM (HSP90α), 21 nM (HSP90β)[18]; 2.85 µM (H1299 lung cancer cells)[19] |
| Sulfamethoxazole | Dihydropteroate Synthetase | Competitive inhibition of folic acid synthesis in bacteria. | Antibacterial | MIC: Varies by species; e.g., ≤16/304 µg/mL for susceptible Enterobacteriaceae (with Trimethoprim) |
| Leflunomide (Active Metabolite A77 1726) | Dihydroorotate Dehydrogenase | Inhibition of pyrimidine synthesis, leading to antiproliferative effects on lymphocytes. | Anti-inflammatory, Immunosuppressive | IC₅₀: ~600 nM for human DHODH |
| Dicloxacillin | Penicillin-Binding Proteins (PBPs) | Inhibition of bacterial cell wall synthesis; resistant to β-lactamase. | Antibacterial | MIC: 0.12-0.5 µg/mL for Staphylococcus aureus |
Key Experimental Protocols
Reproducibility is critical in drug discovery. The following are detailed methodologies for common assays used to evaluate isoxazole-containing compounds.
General Synthesis of 3,5-Disubstituted Isoxazoles via Condensation
This protocol describes a common method for synthesizing the isoxazole ring from chalcone intermediates.[20]
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an appropriate acetophenone (1 equivalent) and an aromatic aldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of a base (e.g., 40% NaOH or KOH) dropwise while stirring the mixture at room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid (the chalcone), wash with cold water until neutral, and dry. Recrystallize from ethanol to purify.
-
-
Step 2: Isoxazole Ring Formation:
-
Reflux a mixture of the purified chalcone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and a base such as sodium acetate or potassium hydroxide in ethanol for 6-8 hours.[20][21]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the final isoxazole derivative by column chromatography (e.g., using a hexane-ethyl acetate gradient) or recrystallization.
-
Characterize the final product using NMR, FT-IR, and Mass Spectrometry.[20]
-
In Vitro Anticancer Activity: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.[9][22]
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, HeLa, Hep3B) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[9]
-
Trypsinize and count the cells. Seed the cells into a 96-well microtiter plate at a density of 1 x 10⁴ to 2.6 x 10⁴ cells/well.[9][22]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution (e.g., 10 mM) of the isoxazole test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., 1 µg/mL to 500 µg/mL).[9]
-
Remove the old media from the wells and add 100 µL of media containing the various compound concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition and Absorbance Reading:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
In Vitro Antibacterial Activity: Broth Microdilution Method (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][23]
-
Preparation:
-
Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[23]
-
In Vitro COX-2 Enzyme Inhibition Assay (Fluorometric)
This protocol measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[24]
-
Reagent Preparation:
-
Prepare the Assay Buffer, COX Probe, and COX Cofactor as per the kit manufacturer's instructions (e.g., Assay Genie BN00777).[24]
-
Reconstitute the human recombinant COX-2 enzyme and keep it on ice.
-
Prepare a 10X working solution of the isoxazole test inhibitor in Assay Buffer. A known COX-2 inhibitor like Celecoxib should be used as a positive control.[24]
-
-
Assay Protocol:
-
To wells of a 96-well white opaque plate, add reagents in the following order: Assay Buffer, COX Probe, COX Cofactor, and the test inhibitor (or buffer for the enzyme control).
-
Add the diluted COX-2 enzyme to all wells except the background control.
-
Prepare the substrate by diluting Arachidonic Acid with NaOH solution as per the kit protocol.
-
Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
-
Measurement and Calculation:
-
Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of EC - Rate of S) / Rate of EC] * 100 (where EC = Enzyme Control, S = Sample with Inhibitor).
-
Plot the percent inhibition against the inhibitor concentrations to determine the IC₅₀ value.
-
Visualizations: Pathways and Workflows
Diagram 1: General Drug Discovery Workflow for Isoxazole Derivatives
Caption: A typical workflow for the synthesis and biological evaluation of novel isoxazole compounds.
Diagram 2: Signaling Pathway of COX-2 Inhibition by Isoxazole Drugs
Caption: Mechanism of action for isoxazole-based COX-2 inhibitors in the arachidonic acid pathway.
Diagram 3: Logical Relationship - Isoxazole as an Amide Bioisostere
Caption: The isoxazole ring serves as a stable, rigid bioisostere for the more labile amide bond.
Conclusion and Future Perspectives
The isoxazole ring is a remarkably versatile and valuable scaffold in modern drug discovery.[7][8] Its favorable physicochemical properties and capacity to act as a robust bioisostere have enabled the development of successful drugs across diverse therapeutic areas, from infectious diseases to cancer and inflammation.[1][4] The continued exploration of isoxazole chemistry offers promising avenues for creating novel therapeutics. Future trends will likely focus on integrating the isoxazole moiety into multi-targeted agents and developing innovative, sustainable synthetic methodologies to expand the chemical space for the next generation of isoxazole-based medicines.[7][8]
References
- 1. ijpca.org [ijpca.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. RIDACOM â Comprehensive Bioscience Supplier - MIC Trimethoprim/Sulfamethoxazole for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 24. assaygenie.com [assaygenie.com]
Review of isoxazole derivatives in medicinal chemistry
An In-depth Technical Guide to Isoxazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2][3][4][5] Its unique structural and electronic properties, including the ability to participate in various non-covalent interactions, make it a privileged structure in drug design.[2] Isoxazole derivatives are found in natural products, such as ibotenic acid, and are integral to a range of FDA-approved drugs, demonstrating their therapeutic versatility.[6] Marketed pharmaceuticals like the antibiotic Sulfamethoxazole, the anti-inflammatory Valdecoxib, and the antipsychotic Risperidone highlight the broad applicability of this moiety.[5][6]
This guide provides a comprehensive technical review of isoxazole derivatives, focusing on their synthesis, diverse therapeutic applications, structure-activity relationships (SAR), and key experimental methodologies. It aims to serve as a resource for professionals engaged in the discovery and development of novel therapeutics.
Core Synthetic Strategies
The synthesis of the isoxazole ring is versatile, with several established methods allowing for the creation of diverse derivatives. The most common approaches include the condensation of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[7] A frequently employed strategy, particularly for 3,5-disubstituted isoxazoles, involves the cyclization of an α,β-unsaturated carbonyl intermediate, such as a chalcone, with hydroxylamine.[8][9]
Therapeutic Applications of Isoxazole Derivatives
The isoxazole scaffold has been successfully incorporated into compounds targeting a wide range of diseases, including cancer, inflammation, and microbial infections.[1][2][5]
Anticancer Activity
Isoxazole derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms of action.[10][11] These include the inhibition of crucial cellular targets like heat shock protein 90 (HSP90), tubulin, and various kinases.[2][11][12]
Mechanism of Action: HSP90 Inhibition HSP90 is a molecular chaperone essential for the stability and function of numerous oncoproteins, such as Akt and Raf-1. Its inhibition leads to the degradation of these client proteins, ultimately triggering apoptosis in cancer cells. Several isoxazole-based HSP90 inhibitors have been developed, with some advancing to clinical trials.[12]
Table 1: Anticancer Activity of Representative Isoxazole Derivatives
| Compound | Target | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
|---|---|---|---|---|
| NVP-AUY922 | HSP90 | Human lung (NCI-H460) | 21 nM | [12] |
| Compound 39 | SIRT2 | Lymphoma/Epithelial | 3 - 7 µM | [13] |
| Compound 10a | Tubulin | Prostate (DU145) | 0.96 µM | [4][14] |
| Compound 10b | Tubulin | Prostate (DU145) | 1.06 µM | [4][14] |
| Compound 21a | Not specified | Lung (A549) | 11.05 ± 0.88 µM | [4] |
| Compound 21b | Not specified | Breast (MCF7) | 11.47 ± 0.84 µM | [4] |
| Compound 15 | Not specified | Breast (MCF7), Cervical (HeLa) | Significant Inhibition |[12] |
Anti-inflammatory Activity
Many isoxazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[15][16] The FDA-approved drug Valdecoxib is a selective COX-2 inhibitor built around a 3,4-diarylisoxazole core. By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Table 2: Anti-inflammatory Activity of Isoxazole Derivatives
| Compound | Assay | Model/Target | Activity | Reference |
|---|---|---|---|---|
| Compound 7a | Carrageenan-induced paw edema | Mice | Potent reduction in edema | [15][16] |
| Compound 5b | Carrageenan-induced paw edema | Rats | 76.71% edema inhibition (3h) | [17][18] |
| Compound 5c | Carrageenan-induced paw edema | Rats | 75.56% edema inhibition (3h) | [17][18] |
| Compound 5d | Carrageenan-induced paw edema | Rats | 72.32% edema inhibition (3h) | [17][18] |
| TPI-7 | Carrageenan-induced paw edema | Rats | Most active of series | [19] |
| TPI-13 | Carrageenan-induced paw edema | Rats | Most active of series |[19] |
Antimicrobial Activity
The isoxazole ring is a key component of several important antibacterial drugs.[8] These include the β-lactamase-resistant penicillins (oxacillin, cloxacillin, dicloxacillin) and the sulfonamides (sulfamethoxazole, sulfisoxazole).[5] Research continues into novel isoxazole derivatives to combat the growing threat of antimicrobial resistance, with new compounds showing efficacy against a range of bacteria and fungi.[9][20][21]
Table 3: Commercially Available Isoxazole-Containing Antibacterial Drugs
| Drug Name | Class | Mechanism of Action | Primary Use | Reference |
|---|---|---|---|---|
| Oxacillin | Penicillin | Inhibits bacterial cell wall synthesis | Staphylococcal infections | [5] |
| Cloxacillin | Penicillin | Inhibits bacterial cell wall synthesis | Staphylococcal infections | [5] |
| Dicloxacillin | Penicillin | Inhibits bacterial cell wall synthesis | Staphylococcal infections | [5] |
| Flucloxacillin | Penicillin | Inhibits bacterial cell wall synthesis | Staphylococcal infections | [5] |
| Sulfamethoxazole | Sulfonamide | Inhibits dihydrofolate synthesis | Urinary tract infections, bronchitis | [5] |
| Sulfisoxazole | Sulfonamide | Inhibits dihydrofolate synthesis | Urinary tract infections |[5] |
Structure-Activity Relationship (SAR) Studies
Systematic modification of the isoxazole scaffold has elucidated key structural features that govern biological activity. SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.[6]
For anticancer isoxazoloindoles, for example, substitutions on the aryl ring attached to the isoxazole moiety are critical.[22] Halogen substituents, particularly chloro and bromo at the para-position, are consistently associated with increased activity.[22] Conversely, the placement of methoxy groups can have variable effects depending on the specific scaffold.[22]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of isoxazole derivatives.
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazole via Chalcone
This protocol is adapted from methods used for synthesizing isoxazole derivatives for anti-inflammatory screening.[17][18]
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an appropriate substituted acetophenone (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in absolute ethanol (15 ml).
-
Add a catalytic amount of a base (e.g., sodium ethoxide, 0.01 mol).
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:hexane 7:3 v/v).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry. Recrystallize from a suitable solvent to purify the chalcone intermediate.
-
-
Step 2: Isoxazole Formation (Cyclization)
-
Dissolve the purified chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in absolute ethanol (15 ml).
-
Add a base (e.g., sodium ethoxide, 0.01 mol) to the mixture.
-
Reflux the mixture for 6-8 hours in an oil bath, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into acidified ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the final isoxazole derivative by recrystallization.
-
Characterize the final product using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This widely used model assesses the acute anti-inflammatory activity of a compound.[19]
-
Animals: Use healthy adult rats (e.g., Wistar or Sprague-Dawley) of a specific weight range. Acclimatize the animals for at least one week before the experiment and fast them overnight with free access to water.
-
Grouping: Divide the animals into at least three groups: a control group (receives vehicle), a standard group (receives a known anti-inflammatory drug like Nimesulide or Indomethacin), and one or more test groups (receive the synthesized isoxazole derivatives at specific doses).
-
Initial Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution (prepared in normal saline) into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume again at 1, 2, and 3 hours after the carrageenan injection.
-
Calculation: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated for the standard and test groups relative to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
-
Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.
Conclusion and Future Perspectives
The isoxazole scaffold remains a highly attractive and versatile platform in medicinal chemistry.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to numerous clinical applications.[1][2] The continued exploration of isoxazole chemistry has led to novel synthetic strategies, enabling the creation of more complex and selective molecules.[3][23] Future trends in isoxazole-based drug discovery are likely to focus on the development of multi-targeted therapies and the application of personalized medicine approaches.[1][3] As our understanding of disease pathways deepens, the rational design of novel isoxazole derivatives will undoubtedly continue to yield promising therapeutic candidates to address unmet medical needs.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 13. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. benchchem.com [benchchem.com]
- 23. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Versatility of 1-(Isoxazol-5-yl)ethanone: A Technical Guide for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the isoxazole scaffold has garnered significant attention due to its presence in numerous bioactive molecules and its utility as a versatile synthetic intermediate.[1][2] 1-(Isoxazol-5-yl)ethanone, a simple yet highly functionalized molecule, serves as a pivotal building block for the construction of complex molecular architectures. Its unique combination of a reactive ketone moiety and the chemically labile isoxazole ring—a masked β-dicarbonyl system—offers chemists a powerful tool for diversification and scaffold hopping.[3][4]
This technical guide provides an in-depth exploration of this compound as a synthetic precursor. It details its synthesis, reactivity, and application in the generation of diverse heterocyclic systems, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations to empower researchers in their synthetic endeavors.
Synthesis and Chemical Properties
The synthesis of this compound and its isomers is typically achieved through well-established methods of isoxazole ring formation. The most common strategies include the condensation of a 1,3-dicarbonyl compound with hydroxylamine or the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1][5]
Once synthesized, the molecule's reactivity is dominated by two key features:
-
The Ketone Group: The acetyl group provides a reactive handle for a wide array of classical carbonyl chemistry. The α-protons are acidic, allowing for enolate formation and subsequent condensation reactions. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack and reduction.[6]
-
The Isoxazole Ring: The isoxazole ring is aromatic, but it contains a weak N-O bond. This bond is susceptible to reductive cleavage under various conditions (e.g., catalytic hydrogenation, low-valent titanium), unmasking a β-enaminone functionality.[3][4][7] This transformation is a cornerstone of its utility, providing access to a different class of reactive intermediates from a stable precursor.
Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its role as a precursor to more complex heterocyclic systems, often via a multi-step sequence involving the elaboration of the ketone side chain.
Claisen-Schmidt Condensation to Form Isoxazolyl Chalcones
A foundational application of this compound is its use as the ketone component in the Claisen-Schmidt condensation.[8] This base-catalyzed reaction with an aromatic aldehyde, which lacks α-hydrogens, efficiently produces α,β-unsaturated ketones known as chalcones. These isoxazolyl chalcones are valuable intermediates in their own right, often exhibiting biological activity or serving as precursors for further cyclization reactions.[9][10]
| Aldehyde | Product | Conditions | Yield (%) | Reference |
| Benzaldehyde | (E)-1-(Isoxazol-5-yl)-3-phenylprop-2-en-1-one | NaOH, Ethanol, rt | High | Adapted from[11][12] |
| 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(isoxazol-5-yl)prop-2-en-1-one | KOH, Ethanol, rt | High | Adapted from[13] |
| 4-Methoxybenzaldehyde | (E)-1-(Isoxazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | NaOH, Ethanol, rt | High | Adapted from[12] |
| 3-Nitrobenzaldehyde | (E)-1-(Isoxazol-5-yl)-3-(3-nitrophenyl)prop-2-en-1-one | aq. NaOH, Ethanol, rt | ~90% | Adapted from[12] |
Table 1: Representative yields for the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.
Synthesis of Pyrimidine Derivatives
The isoxazolyl chalcones are excellent Michael acceptors and are primed for cyclocondensation reactions to form new heterocyclic rings. A prominent example is the synthesis of 2-aminopyrimidine derivatives by reacting the chalcone with guanidine hydrochloride in the presence of a base.[13][14] This reaction provides a straightforward entry into highly decorated pyrimidine scaffolds, which are of immense interest in drug discovery.[14]
| Chalcone Precursor | Product | Conditions | Yield (%) | Reference |
| (E)-1-(Isoxazol-5-yl)-3-phenylprop-2-en-1-one | 2-Amino-4-(isoxazol-5-yl)-6-phenylpyrimidine | Guanidine HCl, KOH, Ethanol, Reflux | 40-88% | Adapted from[14] |
| (E)-3-(4-Chlorophenyl)-1-(isoxazol-5-yl)prop-2-en-1-one | 2-Amino-4-(4-chlorophenyl)-6-(isoxazol-5-yl)pyrimidine | Guanidine HCl, KOH, Ethanol, Reflux | Good | Adapted from[13][14] |
| (E)-1-(Isoxazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 2-Amino-4-(isoxazol-5-yl)-6-(4-methoxyphenyl)pyrimidine | Guanidine HCl, KOH, Ethanol, Reflux | Good | Adapted from[13] |
Table 2: Synthesis of 2-aminopyrimidines from isoxazolyl chalcones. Yields are representative for this class of reaction.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative method based on the classical condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1]
-
Reaction Setup: To a solution of acetylacetaldehyde dimethyl acetal (1 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.1 eq.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, reduce the solvent volume under vacuum. Partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of (E)-1-(Isoxazol-5-yl)-3-phenylprop-2-en-1-one (Isoxazolyl Chalcone)
This protocol is adapted from standard Claisen-Schmidt condensation procedures.[11]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol (20 mL).
-
Base Addition: Cool the mixture in an ice bath. Slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours until a precipitate forms. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the mixture in an ice bath and collect the precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral, followed by a wash with cold ethanol. Dry the product in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 3: Synthesis of 2-Amino-4-(isoxazol-5-yl)-6-phenylpyrimidine
This protocol is based on the established cyclization of chalcones with guanidine.[13][14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the isoxazolyl chalcone from Protocol 2 (1.0 eq.), guanidine hydrochloride (1.5-2.0 eq.), and potassium hydroxide (2.0 eq.) to ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to yield the pure 2-aminopyrimidine derivative.
Visualizations
Synthetic Workflow
The following diagram illustrates a common and powerful synthetic pathway starting from this compound to generate highly substituted pyrimidines.
Caption: Synthetic pathway from building block to target scaffold.
Dual Reactivity Map
This diagram showcases the two primary modes of reactivity inherent to the this compound structure.
Caption: Dual reactivity of this compound.
Logical Transformation: Masked Functionality
The isoxazole ring serves as a stable, masked version of a β-dicarbonyl or its enaminone equivalent. This diagram illustrates the logical relationship of this unmasking process.
Caption: Unmasking the β-enaminone functionality.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block. Its dual reactivity, stemming from the accessible ketone handle and the latent functionality within the isoxazole ring, provides a robust platform for the synthesis of diverse and complex molecular targets. The straightforward conversion to isoxazolyl chalcones and their subsequent cyclization into medicinally relevant scaffolds like pyrimidines highlight a key strategic application. This guide serves as a foundational resource for researchers looking to leverage the unique chemical properties of this compound to accelerate discovery in drug development and materials science.
References
- 1. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
- 12. benchchem.com [benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. derpharmachemica.com [derpharmachemica.com]
The Multifaceted Biological Activities of Substituted Isoxazole Ethanone Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in modern medicinal chemistry. Its inherent electronic properties, metabolic stability, and capacity to engage in diverse non-covalent interactions have established it as a cornerstone in the development of novel therapeutic agents. Substituted isoxazole ethanone derivatives, in particular, have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the known biological activities of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows are presented to support researchers, scientists, and drug development professionals in this dynamic field.[1]
Anticancer Activity
Substituted isoxazole ethanone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][3] Their mechanisms of action are diverse and often involve the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways crucial for tumor growth and survival.[4][5]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis.[5][6] This process is critical for eliminating cancerous cells without eliciting an inflammatory response.[4] Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8, which in turn can activate caspase-3. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.[7]
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. espublisher.com [espublisher.com]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Isoxazole Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data, handling precautions, and emergency procedures for isoxazole ketones. The information is intended to ensure the safe use of these compounds in a laboratory setting. Isoxazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable in drug discovery and development.[1][2][3] However, their safe handling requires a thorough understanding of their potential hazards.
Section 1: Physicochemical and Hazard Data
The following tables summarize the key safety and physical property data for isoxazole, a parent compound for isoxazole ketones. While specific derivatives will have different properties, this data provides a crucial baseline for handling this class of chemicals.
Table 1: Physical and Chemical Properties of Isoxazole
| Property | Value | Source |
|---|---|---|
| CAS Number | 288-14-2 | [4][5] |
| Molecular Formula | C₃H₃NO | [4] |
| Molecular Weight | 69.06 g/mol | [4] |
| Appearance | Light brown clear liquid | [4] |
| Melting Point | -67.1°C | [4] |
| Boiling Point | 93 - 95°C | [4] |
| Flash Point | 8 - 12°C (closed cup) | [4][6] |
| Density | 1.078 g/cm³ at 25°C | [4] |
| Water Solubility | 167 g/L |[4] |
Table 2: Hazard Identification and Classification for Isoxazole
| Hazard | Classification & Precautionary Statements | Source |
|---|---|---|
| GHS Classification | Highly flammable liquid and vapor (H225) | [5] |
| Signal Word | Danger | [5] |
| Prevention | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. P280: Wear protective gloves/eye protection/face protection. | [5] |
| Response | P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |[5] |
Table 3: NFPA 704 Ratings for Isoxazole
| Category | Rating | Description | Source |
|---|---|---|---|
| Health (Blue) | 1 | Exposure would cause irritation with only minor residual injury. | [4] |
| Flammability (Red) | 3 | Liquids and solids that can be ignited under almost all ambient temperature conditions. | [4] |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. | [4] |
| Special (White) | - | No special hazards. |[4] |
Section 2: Toxicology and Reactivity
Toxicological Profile: The toxicological properties of many specific isoxazole ketones have not been fully investigated.[7] However, data on related compounds and the isoxazole moiety suggest several potential hazards. Inhalation of vapors may cause dizziness, suffocation, or a burning sensation in the chest, while aspiration could lead to pulmonary edema.[7] Skin contact may cause irritation and dermatitis.[7] Eye contact can result in irritation, chemical conjunctivitis, and potential corneal damage.[7] Ingestion may lead to gastrointestinal irritation with nausea, vomiting, and diarrhea.[7]
While some isoxazole derivatives have shown low toxicity and good bioactivity at low doses in preclinical studies[8][9], others may cause allergic skin reactions.[10] For instance, one derivative was found to have an LD50 of 350 mg/kg in mice via subcutaneous injection, causing behavioral and metabolic effects.[11] Due to the wide range of biological activities, from anti-inflammatory to anticancer[1][3][12], it should be assumed that these compounds are biologically active and should be handled with care. Some derivatives act by inducing apoptosis (programmed cell death) in cancer cells, which underscores their potent cellular effects.[12][13]
Reactivity Profile: The isoxazole ring is an aromatic system, which lends it stability for manipulating substituents.[2][3] However, it contains a weak nitrogen-oxygen bond that can be cleaved under certain conditions, particularly with reducing agents or in basic conditions.[2][3] Isoxazole ketones are incompatible with strong oxidizing agents.[6][14] Hazardous polymerization does not typically occur.[6][14] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides (NOx).[6]
Section 3: Experimental Protocols for Safe Handling
Adherence to strict protocols is essential when working with isoxazole ketones. The following sections detail the required procedures for safe handling, storage, and emergency response.
Protocol for General Handling and Use
-
Engineering Controls : All work involving isoxazole ketones should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][15][16] Use explosion-proof electrical, ventilating, and lighting equipment.[5][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[14][17]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes a lab coat, safety goggles or glasses, and appropriate chemical-resistant gloves.[17][18] For procedures with a risk of splashing, a face shield should also be worn.[5][19]
-
Safe Handling Practices :
-
Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[4][6][22] Ground and bond containers when transferring material.[6][7]
-
Keep compounds away from heat, sparks, open flames, and other ignition sources.[5][7]
-
Do not eat, drink, or apply cosmetics in the laboratory.[16]
Protocol for Storage
-
Storage Conditions : Store containers in a cool, dry, and well-ventilated area designated as a flammables area.[4][6][7] Some sources recommend refrigerated storage (2-8°C) to maintain product quality.[4][6]
-
Container Management : Keep containers tightly closed.[4][5] If a container has been opened, it must be carefully resealed and kept upright to prevent leakage.[4]
-
Inert Atmosphere : For sensitive compounds or long-term storage, storing under an inert gas is recommended.[4][6][15]
-
Incompatibilities : Store away from incompatible materials, such as strong oxidizing agents.[6][14]
Protocol for Emergency Response
First Aid Measures:
-
General Advice : In case of exposure, consult a physician and show them the Safety Data Sheet (SDS).[4]
-
Inhalation : Move the person to fresh air immediately.[4][7] If breathing is difficult or has stopped, provide artificial respiration.[4][7] Seek immediate medical attention.[7]
-
Skin Contact : Immediately remove all contaminated clothing.[5] Flush the skin with plenty of soap and water for at least 15 minutes.[7] If irritation persists, consult a physician.[6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[7][14]
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[22]
Spill and Leak Procedures:
-
Evacuation and Ventilation : Ensure adequate ventilation.[4] Remove all sources of ignition.[4][6] Evacuate non-essential personnel from the area.[4]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]
-
Cleanup : For liquid spills, contain the spillage and then collect it with an electrically protected vacuum cleaner or by wet-brushing.[4] Alternatively, soak up the spill with an inert absorbent material (e.g., sand, vermiculite).[6]
-
Disposal : Place the absorbed material into a suitable, closed container for disposal according to local regulations.[6][22]
Fire-Fighting Measures:
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4][6]
-
Specific Hazards : The compound is highly flammable.[5] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Section 4: Visualizations
The following diagrams illustrate key workflows and concepts for the safe handling of isoxazole ketones.
Caption: Experimental workflow for the safe handling of isoxazole ketones.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. RTECS NUMBER-NY2766000-Chemical Toxicity Database [drugfuture.com]
- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates: potent, non-cytotoxic, antiapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 18. ethz.ch [ethz.ch]
- 19. sams-solutions.com [sams-solutions.com]
- 20. ehs.utk.edu [ehs.utk.edu]
- 21. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 22. echemi.com [echemi.com]
The Isoxazole Scaffold: A Versatile Nucleus for Novel Pharmacological Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a diverse array of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the key pharmacological targets of isoxazole-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the discovery and development of next-generation therapeutics.
Key Pharmacological Targets and Quantitative Data
Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize the quantitative data for representative isoxazole-based compounds against their respective pharmacological targets.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Isoxazole-linked arylcinnamides | 15a | HeLa | 0.4 | - | - | [1] |
| Isoxazole-linked arylcinnamides | 15b | HeLa | 1.8 | - | - | [1] |
| Isoxazole-linked arylcinnamides | 15e | HeLa | 1.2 | - | - | [1] |
| 3,5-disubstituted isoxazoles | 4b | U87 (glioblastoma) | 42.8 | Temozolomide | 53.85 | [2] |
| 3,5-disubstituted isoxazoles | 4c | U87 (glioblastoma) | 67.6 | Temozolomide | 53.85 | [2] |
| Isoxazole derivative of harmine | 19 | OVCAR-3 (ovarian) | 5.0 | - | - | [2] |
| Isoxazole derivative of harmine | 19 | HCT 116 (colon) | 5.0 | - | - | [2] |
| Isoxazole derivative of diosgenin | 24 | MCF-7 (breast) | 9.15 ± 1.30 | Diosgenin | 26.91 ± 1.84 | [2] |
| Isoxazole derivative of diosgenin | 24 | A549 (lung) | 14.92 ± 1.70 | Diosgenin | 36.21 ± 2.42 | [2] |
| Isoxazole derivative of curcumin | 40 | MCF-7 (breast) | 3.97 | Curcumin | 21.89 | [2] |
Table 2: Anti-inflammatory Activity of Isoxazole Derivatives (COX Inhibition)
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) | Reference |
| IXZ3 | COX-2 | 0.95 | - | - | - | [3][4] |
| C3 | COX-2 | 0.93 ± 0.01 | 24.26 | Celecoxib | - | [5] |
| C5 | COX-2 | 0.85 ± 0.04 | 41.82 | Celecoxib | - | [5] |
| C6 | COX-2 | - | 61.73 | Celecoxib | - | [5] |
| PYZ16 | COX-2 | 0.52 | 10.73 | Celecoxib | 0.78 | [4] |
Table 3: Antibacterial Activity of Isoxazole Derivatives (Minimum Inhibitory Concentration)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 178d | E. coli | 117 | Cloxacillin | 120 | |
| 178e | E. coli | 110 | Cloxacillin | 120 | |
| 178f | E. coli | 95 | Cloxacillin | 120 | |
| 178d | S. aureus | 100 | Cloxacillin | 100 | |
| 178e | S. aureus | 95 | Cloxacillin | 100 | |
| 4e | C. albicans | 6 - 60 | - | - | |
| 4g | C. albicans | 6 - 60 | - | - | |
| 4h | C. albicans | 6 - 60 | - | - | |
| 4e | B. subtilis | 10 - 80 | - | - | |
| 4e | E. coli | 30 - 80 | - | - |
Table 4: Tubulin Polymerization Inhibition by Isoxazole Derivatives
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 15a | Tubulin Polymerization | - | - | - | [1] |
| 15b | Tubulin Polymerization | - | - | - | [1] |
| 15e | Tubulin Polymerization | - | - | - | [1] |
| T115 | Tubulin Polymerization | - | CA-4, Colchicine | - | [6] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Isoxazole-based test compounds
-
Vehicle control (e.g., DMSO)
-
Positive control (a known anticancer drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the desired cancer cells. Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in complete culture medium. After 24 hours of cell seeding, remove the old medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control and a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Activity: COX Enzyme Inhibition Assay (ELISA-based)
This protocol describes a method to measure the inhibition of COX-1 and COX-2 enzymes by quantifying the production of prostaglandin E2 (PGE2) using an ELISA.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Isoxazole-based test compounds
-
Reaction buffer (e.g., Tris-HCl)
-
PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a suitable reaction vessel, pre-incubate the purified COX-1 or COX-2 enzyme with the isoxazole test compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Reaction Termination: After a defined incubation period (e.g., 10-20 minutes), terminate the reaction by adding a stop solution (e.g., a solution of citric acid or formic acid).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each reaction mixture using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of an antibacterial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Isoxazole-based test compounds
-
Reference antibiotic
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).
-
Compound Dilution: Prepare a serial two-fold dilution of the isoxazole test compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL (or 100 µL depending on the specific protocol).
-
Inoculation: Add 50 µL (or 100 µL) of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well. The final volume in each well will be 100 µL (or 200 µL).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading the Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-based)
This protocol describes a fluorescence-based assay to monitor the effect of compounds on tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye that binds to polymerized microtubules
-
Isoxazole-based test compounds
-
Positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement)
-
Vehicle control (e.g., DMSO)
-
Pre-warmed 96-well plate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: On the day of the experiment, thaw all reagents on ice. Prepare the tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare 10x stock solutions of the test compounds, positive controls, and vehicle control in General Tubulin Buffer.
-
Assay Setup: Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.
-
Initiation of Polymerization: To initiate the polymerization reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well. The final volume in each well will be 50 µL.
-
Fluorescence Measurement: Immediately place the plate in the pre-warmed microplate reader (37°C). Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 60 seconds) for a duration of 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity as a function of time to generate polymerization curves. Key parameters to analyze include the initial rate of polymerization (slope of the linear phase) and the maximum fluorescence intensity at the plateau. The IC50 value can be determined by plotting the inhibition of the polymerization rate or maximum polymer mass against the logarithm of the compound concentration.
Signaling Pathways and Mechanistic Visualizations
Understanding the molecular mechanisms by which isoxazole-based compounds exert their effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these compounds.
COX-2 Signaling Pathway in Inflammation
The cyclooxygenase-2 (COX-2) enzyme plays a central role in the inflammatory cascade. Isoxazole-based COX-2 inhibitors block the production of prostaglandins, which are key mediators of inflammation and pain.
References
- 1. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
The Isoxazole Moiety: A Cornerstone in Bioactive Natural Products and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structural motif in a vast array of bioactive natural products and their synthetic derivatives. Its unique electronic properties and versatile chemical reactivity make it a crucial pharmacophore, contributing to a wide spectrum of pharmacological activities. This technical guide delves into the pivotal role of the isoxazole moiety, offering insights into its prevalence, biological significance, and the experimental methodologies used to evaluate its therapeutic potential.
The Significance of the Isoxazole Moiety in Natural Products
The isoxazole core is found in a variety of natural products, and its incorporation into the structures of known bioactive compounds through synthetic modifications has consistently led to the enhancement of their pharmacological profiles.[1][2][3][4][5][6][7] This structural modification has been a fruitful strategy in medicinal chemistry, yielding derivatives with improved potency and selectivity against a range of diseases. The isoxazole ring's contribution to bioactivity is attributed to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.[7]
Quantitative Bioactivity Data of Isoxazole-Containing Natural Product Derivatives
The introduction of an isoxazole or isoxazoline ring into natural product scaffolds has yielded numerous derivatives with potent biological activities. The following tables summarize the quantitative data for some of these compounds, showcasing their efficacy as anticancer, antibacterial, and antitubercular agents.
Table 1: Anticancer Activity of Isoxazole-Containing Natural Product Derivatives
| Parent Natural Product | Derivative | Cell Line | IC50 / EC50 (µM) | Reference |
| Vegfrecine | Compound 3 | VEGFR-1 tyrosine kinase | 0.65 | [1][4] |
| Combretastatin A-4 (CA4) | Compound 8 | Human cancer cells | 0.001 (EC) | [1][6] |
| (-)-α-Santonin | Spiroisoxazoline derivative 17 | MCF-7 | 0.02 | [1][4] |
| (-)-α-Santonin | Spiroisoxazoline derivative 17 | A549 | 0.2 | [1][4] |
| Harmine | Harmine | MCF-7 | 0.7 | [1][4] |
| Harmine | Harmine | HCT116 | 1.3 | [1][4] |
| Sclareol | Derivative 34a | HepG2, HuCCA-1, A549 | 13.20–21.16 | [1][6] |
| Sclareol | Sclareol | HepG2, HuCCA-1, A549 | 49.89–70.40 | [1][6] |
| Methyl β-orsellinate | Compound 37 | MCF-7 | 7.9 | [1][4] |
| Methyl β-orsellinate | Methyl β-orsellinate | MCF-7 | 46.63 | [1][4] |
| Goniodiol diacetate | Compound 38 | SKOV3 | 6.83 | [1] |
| Goniodiol diacetate | Compound 38 | MDA-MB-231 | 6.88 | [1] |
| Curcumin | Isoxazole derivative 40 | MCF-7 | 3.97 | [1][4] |
| Curcumin | Curcumin | MCF-7 | 21.89 | [1][4] |
| C-glycoside | Compound 29 | MCF-7 | 0.67 | [1][6] |
| Andrographolide | Derivatives 31a-d, 32 | HCT15, HeLa, DU145 | < 40 µg/mL | [1][4] |
Table 2: Antimicrobial and Antitubercular Activity of Isoxazole-Containing Natural Product Derivatives
| Parent Natural Product | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Curcumin | Isoxazole derivative 40 | Mycobacterium tuberculosis | 0.09 | [1] |
| Hispolon | Isoxazole derivative 46 | Mycobacterium tuberculosis H37Rv | 1.6 | [1] |
| Cinchonic acid | Derivative 47a | Mycobacterium tuberculosis H37Rv | 0.5 | [1][4] |
| Cinchonic acid | Derivative 47b | DR-Mtb | 1-4 | [1][4] |
| Chalcone | Isoxazole-chalcone mixture 48 | Mycobacterium tuberculosis H37Rv | 0.12 | [1] |
| Sampangine | Compound 42 | Cryptococcus neoformans H99 | 0.031 (MIC80) | [4] |
| 1′-S-acetoxychavicol acetate | Derivative 43 | Mycobacterium tuberculosis H37Ra | 17.89 µM | [1] |
| Sclareol | Derivative 34b | Mycobacterium tuberculosis | 14.58 µM | [1][4] |
| Sclareol | Derivative 34b | Bacillus cereus | 29.16 µM | [1][4] |
Key Signaling Pathways Modulated by Isoxazole-Containing Compounds
Several isoxazole-containing natural product derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Raf/MEK/ERK Pathway
The Raf/MEK/ERK pathway is a key signaling cascade that regulates cell growth and proliferation.[3][6][8][9][10] Naturally occurring santonin has been shown to exert its anticancer effects by blocking this pathway in breast cancer cells.[1][6]
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The isoxazole ring, a five-membered heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical and electronic properties, coupled with its synthetic tractability, have made it a cornerstone in the design of a multitude of therapeutic agents. This guide provides an in-depth technical exploration of the isoxazole core for researchers, scientists, and drug development professionals. We will delve into the fundamental attributes of the isoxazole ring, dissect its most prevalent synthetic routes, analyze its role as a versatile bioisostere, and explore its diverse pharmacological applications with a focus on the underlying mechanisms of action. This document is intended to be a practical resource, bridging fundamental chemical principles with real-world applications in the pharmaceutical sciences.
The Isoxazole Nucleus: A Profile of a Privileged Scaffold
The isoxazole is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions (1,2-oxazole).[2][3] This arrangement of heteroatoms imparts a unique set of electronic and steric properties that are highly advantageous in drug design. The isoxazole ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating properties such as metabolic stability, hydrogen bonding capacity, and dipole moment.[2][4][5]
The integration of an isoxazole moiety can lead to enhanced efficacy, reduced toxicity, and improved pharmacokinetic properties.[4] Its unique structural features allow for a variety of non-covalent interactions, which is a key reason for its popularity in compound design.[4]
Physicochemical Properties and their Implications in Drug Design
The strategic incorporation of an isoxazole ring can fine-tune the physicochemical properties of a drug candidate. The nitrogen atom acts as a hydrogen bond acceptor, while the overall ring system contributes to the molecule's polarity and solubility.[6] The dipole moment of isoxazole is larger than its isomer, oxazole, which can influence its interactions with biological targets and its absorption and distribution characteristics.[2]
Synthesis of the Isoxazole Ring: Building the Core
The construction of the isoxazole ring is a well-established field in organic synthesis, with the 1,3-dipolar cycloaddition reaction being the most prominent and versatile method.[1][7] This reaction, often referred to as a Huisgen cycloaddition, typically involves the reaction of a nitrile oxide with an alkyne or an alkene.[1][8]
The [3+2] Cycloaddition: A Workhorse Reaction
The [3+2] cycloaddition is a powerful tool for the regioselective synthesis of isoxazoles.[9] Nitrile oxides, which act as the 1,3-dipole, can be generated in situ from aldoximes using a variety of oxidizing agents, such as N-chlorosuccinimide (NCS) or bleach.[8][10] The subsequent reaction with a dipolarophile (e.g., an alkyne) yields the desired isoxazole.[10]
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol outlines a general and widely used method for the synthesis of 3,5-disubstituted isoxazoles starting from an aldehyde.[1]
Materials:
-
Substituted aldehyde
-
Hydroxylamine hydrochloride
-
Substituted alkyne
-
N-Chlorosuccinimide (NCS)
-
Pyridine or Triethylamine (base)
-
Appropriate solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Step-by-Step Methodology:
-
Oxime Formation:
-
Dissolve the substituted aldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/water mixture).
-
Add a base, such as sodium acetate, and stir the mixture at room temperature until the aldehyde is consumed (monitored by TLC).
-
Work up the reaction to isolate the crude aldoxime.
-
-
In Situ Generation of Nitrile Oxide and Cycloaddition:
-
Dissolve the crude aldoxime and the substituted alkyne in a solvent like DCM or THF.
-
Slowly add a solution of NCS in the same solvent to the mixture.
-
Add a base, such as pyridine or triethylamine, dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 3,5-disubstituted isoxazole.
-
The Isoxazole Scaffold in Action: Biological Activities and Therapeutic Applications
The versatility of the isoxazole scaffold is evident in the wide range of biological activities exhibited by its derivatives.[4][11] Isoxazole-containing compounds have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[11][12]
| Therapeutic Area | Examples of Isoxazole-Containing Drugs | Primary Mechanism of Action |
| Antibacterial | Sulfamethoxazole, Cloxacillin, Dicloxacillin, Flucloxacillin | Inhibition of dihydropteroate synthetase (Sulfamethoxazole); Inhibition of bacterial cell wall synthesis (penicillinase-resistant penicillins)[12] |
| Anti-inflammatory | Valdecoxib, Parecoxib, Leflunomide | Selective COX-2 inhibition (Valdecoxib, Parecoxib); Inhibition of dihydroorotate dehydrogenase (Leflunomide)[1][13] |
| Anticancer | NVP-AUY922 (clinical candidate) | Hsp90 inhibition[4] |
| Antipsychotic | Risperidone | Dopamine D2 and serotonin 5-HT2A receptor antagonist[6] |
| Anticonvulsant | Zonisamide | Blocks sodium and calcium channels[14] |
Isoxazoles in Oncology: Targeting Cancer's Dependencies
Isoxazole derivatives have emerged as promising anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[15][16] These mechanisms include the induction of apoptosis, inhibition of key enzymes like topoisomerase and histone deacetylases (HDACs), and disruption of tubulin polymerization.[15][16]
A notable example is the targeting of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many oncoproteins.[4] Isoxazole-based Hsp90 inhibitors, such as NVP-AUY922, have shown significant preclinical activity against a range of cancers.[4]
Antimicrobial Properties of Isoxazoles
The isoxazole ring is a key component of several important antibacterial and antifungal drugs.[4][17] The penicillins cloxacillin, dicloxacillin, and flucloxacillin all feature an isoxazole moiety and are effective against penicillinase-producing bacteria.[12] In the realm of sulfonamides, sulfamethoxazole is a widely used antibiotic that inhibits bacterial folic acid synthesis.[12]
Researchers are actively designing and synthesizing novel isoxazole-containing compounds to combat the growing threat of antimicrobial resistance.[4]
Structure-Activity Relationships (SAR) of Isoxazole Derivatives
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective isoxazole-based drugs.[18] SAR studies on isoxazole derivatives have revealed key insights into how different substituents on the isoxazole ring and its appended functionalities influence biological activity.
For instance, in a series of isoxazole carboxamides developed as ghrelin receptor antagonists, the nature and position of substituents on the aromatic rings attached to the isoxazole core were found to be critical for potency.[18] Similarly, for some anticancer isoxazoles, the presence of electron-withdrawing groups on a phenyl ring attached to the isoxazole can enhance cytotoxic effects.[19][20]
The Isoxazole as a Bioisostere
A key reason for the prevalence of the isoxazole scaffold in medicinal chemistry is its utility as a bioisostere for other functional groups, such as amides and esters.[1] Bioisosteric replacement can lead to improved metabolic stability, enhanced oral bioavailability, and altered selectivity profiles. The isoxazole ring can mimic the steric and electronic properties of these groups while being less susceptible to enzymatic hydrolysis.
Future Perspectives and Conclusion
The isoxazole scaffold continues to be a highly valuable and versatile platform in drug discovery.[1][11] Its synthetic accessibility and the ability of its derivatives to modulate a wide array of biological targets ensure its continued importance in the development of new medicines.[1] Future research will likely focus on the development of novel synthetic methodologies to create more complex and diverse isoxazole libraries, the exploration of isoxazoles as components of multi-targeted therapies, and their application in personalized medicine.[11][12] This in-depth guide has provided a technical overview of the critical aspects of isoxazole chemistry and its application in medicinal chemistry, from synthesis to biological function.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. daneshyari.com [daneshyari.com]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 15. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 18. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
Methodological & Application
Synthesis of 1-(Isoxazol-5-yl)ethanone via 1,3-Dipolar Cycloaddition: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(isoxazol-5-yl)ethanone, a valuable building block in medicinal chemistry, utilizing a 1,3-dipolar cycloaddition reaction. The synthesis is presented as a two-step process: the cycloaddition of in situ generated acetonitrile oxide to but-3-yn-2-ol to form the intermediate 1-(isoxazol-5-yl)ethanol, followed by its oxidation to the final ketone product.
Introduction
Isoxazole moieties are prevalent in a wide range of biologically active compounds and pharmaceuticals. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful and regioselective method for the construction of the isoxazole ring.[1][2][3] This application note details a reliable procedure for the preparation of this compound, starting from readily available precursors.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
1,3-Dipolar Cycloaddition: Formation of 1-(isoxazol-5-yl)ethanol through the reaction of acetonitrile oxide (generated in situ from acetohydroximoyl chloride) with but-3-yn-2-ol.
-
Oxidation: Conversion of the secondary alcohol, 1-(isoxazol-5-yl)ethanol, to the target ketone, this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 1-(Isoxazol-5-yl)ethanol via 1,3-Dipolar Cycloaddition
This procedure involves the in situ generation of acetonitrile oxide from acetohydroximoyl chloride, which then undergoes a cycloaddition reaction with but-3-yn-2-ol.
1.1. Preparation of Acetohydroximoyl Chloride
Acetohydroximoyl chloride can be prepared from acetaldoxime by chlorination.
-
Materials: Acetaldoxime, Chlorine gas, Water, Hydrochloric acid.
-
Procedure: A continuous or semi-continuous process is employed where acetaldoxime and chlorine are introduced simultaneously into an aqueous reaction medium. The concentration of acetaldoxime is maintained below 1% by weight to minimize hydrolysis. The reaction progress can be monitored by measuring the oxidation-reduction potential of the solution to ensure stoichiometric equivalence of the reactants. The reaction medium typically consists of 5-18% by weight acetohydroxamyl chloride and 2-9% by weight HCl in water. Following the reaction, the product can be extracted and purified.[4]
1.2. 1,3-Dipolar Cycloaddition
-
Materials: Acetohydroximoyl chloride, But-3-yn-2-ol, Triethylamine (or another suitable non-nucleophilic base), and an appropriate solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve but-3-yn-2-ol (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of acetohydroximoyl chloride (1.1 eq) in the same solvent.
-
Slowly add the acetohydroximoyl chloride solution to the but-3-yn-2-ol solution.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture at 0 °C. The triethylamine serves to generate the nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-(isoxazol-5-yl)ethanol.
-
Note on Regioselectivity: The 1,3-dipolar cycloaddition between a terminal alkyne and a nitrile oxide generally proceeds with high regioselectivity, leading to the formation of the 5-substituted isoxazole as the major product.[5]
Part 2: Oxidation of 1-(Isoxazol-5-yl)ethanol to this compound
Several methods can be employed for the oxidation of the secondary alcohol to the corresponding ketone. Below are protocols for three common and effective methods.
2.1. Jones Oxidation
-
Materials: 1-(3-methylisoxazol-5-yl)ethanol, Acetone, Jones reagent (a solution of chromic anhydride in aqueous sulfuric acid).
-
Procedure:
-
Dissolve 1-(3-methylisoxazol-5-yl)ethanol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution over a period of time, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding isopropanol until the orange-brown color turns green.
-
Add saturated aqueous sodium chloride and extract the product with dichloromethane.
-
Wash the combined organic extracts with saturated aqueous sodium sulfite and then with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash chromatography if necessary.[4]
-
2.2. Swern Oxidation
-
Materials: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), 1-(isoxazol-5-yl)ethanol, Triethylamine (Et3N).
-
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.7 eq) in DCM dropwise.
-
Stir the mixture for 5-15 minutes.
-
Add a solution of 1-(isoxazol-5-yl)ethanol (1.0 eq) in DCM dropwise over 5 minutes.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (7.0 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature.
-
Add water to quench the reaction and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
-
2.3. Dess-Martin Periodinane (DMP) Oxidation
-
Materials: 1-(isoxazol-5-yl)ethanol, Dess-Martin Periodinane (DMP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1-(isoxazol-5-yl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
-
Data Presentation
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |
| 1.1 | Acetaldoxime | Chlorine, Water | Acetohydroximoyl Chloride | 80-85 | [4] |
| 1.2 | Acetohydroximoyl Chloride, But-3-yn-2-ol | Triethylamine, DCM or THF, 0 °C to RT | 1-(Isoxazol-5-yl)ethanol | Not Reported | General Method |
| 2.1 | 1-(Isoxazol-5-yl)ethanol | Jones Reagent, Acetone, 0 °C to RT | This compound | 60 | [4] |
| 2.2 | 1-(Isoxazol-5-yl)ethanol | Oxalyl Chloride, DMSO, Et3N, DCM, -78 °C to RT | This compound | High (Typical) | General Method |
| 2.3 | 1-(Isoxazol-5-yl)ethanol | Dess-Martin Periodinane, DCM, RT | This compound | High (Typical) | General Method |
Note: "Not Reported" indicates that a specific yield for this exact transformation was not found in the searched literature, but similar reactions typically proceed in good to excellent yields. "General Method" refers to standard, widely used organic synthesis protocols.
Logical Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Multicomponent Synthesis of Isoxazol-5(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient, one-pot, three-component synthesis of 4-arylmethylene-3-methyl-isoxazol-5(4H)-one derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] The described multicomponent reaction (MCR) approach offers several advantages over traditional multi-step synthesis, such as operational simplicity, high atom economy, reduced waste, and often milder reaction conditions.[1][6]
General Reaction Scheme
The synthesis involves a domino three-component cyclocondensation reaction between an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.[1][6] Various catalysts can be employed to promote this reaction, often in environmentally benign solvents like water or ethanol.[1][6]
Experimental Protocols
This section details two distinct, yet effective, protocols for the synthesis of isoxazol-5(4H)-one derivatives, utilizing different catalytic systems.
Protocol 1: Citric Acid Catalyzed Synthesis in Water
This protocol outlines a green and cost-effective method using citric acid as a catalyst in an aqueous medium at room temperature.[6][7]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Hydroxylamine hydrochloride (0.7 g, 10 mmol)
-
Citric acid (1.9 g, 10 mmol)
-
Distilled water (25 mL)
-
Ethanol or acetone for recrystallization
-
Round-bottomed flask (25 mL)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 25 mL round-bottomed flask equipped with a magnetic stirrer, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), hydroxylamine hydrochloride (10 mmol), and citric acid (10 mmol).
-
Add 25 mL of distilled water to the flask.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form.
-
Collect the precipitate by filtration and wash it with cold distilled water.
-
Recrystallize the crude product from ethanol or acetone to obtain the pure 4-arylmethylene-3-methyl-isoxazol-5(4H)-one derivative.[6]
Protocol 2: L-valine Promoted Synthesis in Ethanol
This protocol describes a rapid, metal-free synthesis using the amino acid L-valine as an organocatalyst in ethanol under reflux conditions.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Alkyl acetoacetate (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
L-valine (10 mol%)
-
Ethanol (4 mL)
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
To a suitable flask, add the aromatic aldehyde (1 mmol), alkyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and L-valine (10 mol%).
-
Add 4 mL of ethanol to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC; completion is typically observed in under 4 minutes for most substrates.
-
After the reaction is complete, filter the reaction mixture.
-
Wash the collected solid with cold ethanol to yield the pure product.
Data Presentation
The following table summarizes the reaction outcomes for the synthesis of various isoxazol-5(4H)-one derivatives using different aromatic aldehydes under the citric acid-catalyzed protocol.
| Entry | Aromatic Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5 | 90 |
| 2 | 4-Chlorobenzaldehyde | 6 | 88 |
| 3 | 4-Methoxybenzaldehyde | 8 | 85 |
| 4 | 4-Nitrobenzaldehyde | 24 | 75 |
| 5 | 2-Chlorobenzaldehyde | 10 | 80 |
| 6 | 3-Nitrobenzaldehyde | 20 | 78 |
| 7 | 4-Methylbenzaldehyde | 7 | 87 |
| 8 | Vanillin | 12 | 82 |
Table adapted from data presented in the study by RIKANI & SETAMDIDEH, 2016.[6]
Visualizations
The following diagrams illustrate the experimental workflow and a plausible reaction mechanism for the multicomponent synthesis of isoxazol-5(4H)-one derivatives.
References
- 1. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 2. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose | MDPI [mdpi.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
Application Notes: Synthesis of Novel Anticancer Agents Utilizing 1-(Isoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] Derivatives of isoxazole have been shown to exert their anticancer action through various mechanisms, such as inducing apoptosis, inhibiting crucial cellular enzymes like HSP90, and disrupting tubulin polymerization.[1][3][4] This document provides detailed application notes and protocols for the synthesis of novel anticancer agents using 1-(isoxazol-5-yl)ethanone as a key starting material. The focus is on the synthesis of isoxazolyl chalcones and their subsequent evaluation as potential cancer therapeutics.
Synthesis of Isoxazolyl Chalcones
A prominent route for synthesizing potential anticancer agents from this compound involves a Claisen-Schmidt condensation to form isoxazolyl chalcones.[5] This reaction condenses the methyl ketone of this compound with various substituted benzaldehydes to yield the corresponding α,β-unsaturated ketone (chalcone) derivatives.
General Synthetic Scheme
The synthesis of isoxazolyl chalcones from this compound is depicted in the workflow below.
Caption: Synthetic workflow for isoxazolyl chalcones.
Anticancer Activity of Isoxazolyl Chalcones
A series of novel isoxazolyl chalcones have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Several compounds exhibited significant cytotoxicity.[1]
Quantitative Data Summary
The following table summarizes the anticancer activity (IC50 values in µM) of representative isoxazolyl chalcones.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 5d | H1792 (NSCLC) | - | [1] |
| H157 (NSCLC) | - | [1] | |
| A549 (NSCLC) | - | [1] | |
| Calu-1 (NSCLC) | - | [1] | |
| 5f | H1792 (NSCLC) | 1.35 | [1] |
| A549 (NSCLC) | 2.07 | [1] | |
| Calu-1 (NSCLC) | - | [1] | |
| 5h | H1792 (NSCLC) | 7.27 | [1] |
| A549 (NSCLC) | 11.07 | [1] | |
| Calu-1 (NSCLC) | - | [1] | |
| 5i | H1792 (NSCLC) | - | [1] |
| H157 (NSCLC) | - | [1] | |
| A549 (NSCLC) | - | [1] | |
| Calu-1 (NSCLC) | - | [1] |
NSCLC: Non-Small Cell Lung Cancer. A '-' indicates that the data was not provided or the activity was not significant.
Mechanism of Action: Induction of Apoptosis
Certain isoxazolyl chalcone derivatives have been shown to induce apoptosis in cancer cells.[1] One identified mechanism is the activation of the extrinsic apoptosis pathway mediated by Death Receptor 5 (DR5).[1]
DR5-Mediated Apoptosis Pathway
The binding of isoxazolyl chalcones to DR5 initiates a signaling cascade leading to programmed cell death.
Caption: DR5-mediated extrinsic apoptosis pathway.
Experimental Protocols
Protocol 1: Synthesis of Isoxazolyl Chalcones (General Procedure)
This protocol is based on the Claisen-Schmidt condensation reaction.[5]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 2-chlorobenzaldehyde, 4-fluorobenzaldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Chloroform
-
Distilled water
-
Ice
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Prepare a solution of potassium hydroxide in water (aqueous KOH) and add it dropwise to the ethanolic solution with constant stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
A solid precipitate will form. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from chloroform to obtain the pure isoxazolyl chalcone derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the general procedure for evaluating the cytotoxicity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized isoxazolyl chalcone derivatives
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized compounds in DMSO and then dilute them to various concentrations with the cell culture medium.
-
After 24 hours of incubation, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound serves as a versatile starting material for the synthesis of novel isoxazolyl chalcone derivatives with promising anticancer activities. The straightforward synthetic protocol and the significant cytotoxicity exhibited by some of these compounds, coupled with their ability to induce apoptosis, make them attractive candidates for further investigation in the development of new cancer therapeutics. The provided protocols offer a foundation for researchers to synthesize and evaluate these compounds in their own laboratories.
References
- 1. Synthesis and evaluation of novel isoxazolyl chalcones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential anticancer agents. I. Synthesis of isoxazole moiety containing quinazoline derivatives and preliminarily in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. espublisher.com [espublisher.com]
- 5. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isoxazole Derivatives from Chalcones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of isoxazole derivatives, a critical scaffold in medicinal chemistry, from chalcone precursors. Isoxazole moieties are present in numerous clinically approved drugs, including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[1] Their broad range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, makes them attractive targets in drug discovery.[2][3][4]
The primary synthetic route involves the cyclocondensation reaction of a chalcone with hydroxylamine hydrochloride. This process is generally robust and can be adapted to a variety of substituted chalcones to generate a diverse library of isoxazole derivatives. The following protocols detail common methodologies for this transformation.
Experimental Protocols
Two primary methods for the synthesis of isoxazole derivatives from chalcones are presented below: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Synthesis via Reflux
This protocol describes the synthesis of isoxazoles from chalcones using traditional heating under reflux.
Materials:
-
Substituted Chalcone (1 equivalent)
-
Hydroxylamine Hydrochloride (1.2-1.5 equivalents)
-
Base (e.g., Potassium Hydroxide, Sodium Hydroxide, Sodium Acetate)
-
Solvent (e.g., Ethanol, Methanol)
-
Crushed Ice
-
Distilled Water
-
Diethyl Ether (for extraction)
-
Hydrochloric Acid (for neutralization/acidification)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (e.g., 10 mmol) in ethanol (30 mL).[5]
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (e.g., 15 mmol).[5] Subsequently, add the base. The choice and amount of base can vary:
-
Reflux: Heat the reaction mixture to reflux and maintain it for 6 to 12 hours.[5][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice.[5][6]
-
If a precipitate forms, it can be filtered, washed with cold water, and dried.[8]
-
Alternatively, the product can be extracted with diethyl ether (3 x 30 mL).[5] The combined organic layers are then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
-
Purification: The crude isoxazole derivative can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.[5][6]
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.
Materials:
-
Substituted Chalcone (1 equivalent)
-
Hydroxylamine Hydrochloride (1 equivalent)
-
Ethanolic Sodium Hydroxide Solution
-
Ice Bath
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, mix the chalcone (e.g., 0.02 mol) and hydroxylamine hydrochloride (0.02 mol) in an ethanolic sodium hydroxide solution.[9]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a power of 210 W for 10-15 minutes.[9] Monitor the reaction completion using TLC.[9]
-
Work-up:
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of isoxazole derivatives from chalcones based on the described protocols.
Table 1: Conventional Synthesis Conditions and Yields
| Chalcone (equiv.) | Hydroxylamine HCl (equiv.) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 1.5 | 40% KOH | Ethanol | 12 | 45-63 | [5] |
| 1 | 1 | Sodium Acetate | Ethanol | 8 | Not Specified | [7] |
| 1 | 1.5 | 6M NaOH | Ethanol | 6 | Good | [6] |
| 1 | 1 | Sodium Acetate | Ethanol | 6 | 75-80 | [10][11] |
| 1 | 1 | Sodium Acetate | Ethanol | 6 | 70 | [8] |
Table 2: Microwave-Assisted Synthesis Conditions and Yields
| Chalcone (equiv.) | Hydroxylamine HCl (equiv.) | Base | Solvent | Reaction Time (min) | Power (W) | Yield (%) | Reference |
| 1 | 1 | NaOH | Ethanol | 10-15 | 210 | Good | [9] |
Visualizations
Experimental Workflow for Isoxazole Synthesis
The following diagram illustrates the general workflow for the synthesis of isoxazole derivatives from chalcones.
Caption: General workflow for the synthesis of isoxazoles.
Reaction Mechanism Overview
The formation of the isoxazole ring proceeds through a cyclocondensation mechanism.
Caption: Simplified reaction mechanism for isoxazole formation.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. nveo.org [nveo.org]
- 10. ijert.org [ijert.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Green Chemistry Approaches for Isoxazole Ring Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a prominent scaffold in medicinal chemistry, integral to a wide array of pharmaceuticals due to its diverse biological activities.[1][2][3] Traditional synthetic routes towards these valuable heterocycles often involve harsh conditions, hazardous solvents, and lengthy reaction times, posing significant environmental and safety concerns.[4][5][6] In alignment with the principles of green chemistry, a variety of sustainable methodologies have been developed to mitigate these drawbacks. These approaches prioritize the use of eco-friendly solvents, alternative energy sources, and efficient catalytic systems to improve atom economy and reduce waste.[7][8]
This document provides detailed application notes and experimental protocols for several key green synthetic strategies for isoxazole ring synthesis, including ultrasound-assisted methods, microwave irradiation, and solvent-free mechanochemical approaches.
I. Ultrasound-Assisted Isoxazole Synthesis
Sonochemistry has emerged as a powerful tool in green organic synthesis, utilizing high-frequency sound waves to induce acoustic cavitation.[7][9] The collapse of cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, dramatically accelerating reaction rates and often leading to higher yields under milder conditions.[7][9] This technique is particularly effective for multicomponent reactions, offering a simple and efficient pathway to complex molecules.[4][5]
Application Note:
Ultrasound-assisted synthesis is highly applicable for the rapid and efficient one-pot synthesis of various isoxazole derivatives, such as 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazol-5(4H)-ones.[4] The use of green solvents like water or ethanol-water mixtures further enhances the environmental friendliness of these protocols.[4][10] Several catalytic systems, including reusable nanoparticles and biocompatible catalysts like vitamin B1, have been successfully employed, minimizing the need for toxic or heavy metal catalysts.[4][7]
Comparative Data for Ultrasound-Assisted Syntheses:
| Entry | Reactants | Catalyst/Conditions | Solvent | Time (min) | Yield (%) | Ref. |
| 1 | Aromatic aldehydes, Hydroxylamine hydrochloride, Propargyl alcohol/amine | NaDCC (metal-free) | Water | 20-28 | - | [4] |
| 2 | Hydroxylamine hydrochloride, Methyl 4-methyl-3-oxovalerate, Substituted pyrazole aldehyde | Pyridine (base) | - | 30-45 | 82-96 | [4] |
| 3 | Hydroxylamine hydrochloride, Aromatic aldehydes, Ethyl acetoacetate | Itaconic acid | Aqueous | 15 | 95 | [4] |
| 4 | 2-Methoxybenzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Vitamin B1 | Deionized water | 30 | 92 | [7] |
| 5 | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Fe2O3 NPs (10 mol%) | Water | 20-35 | 84-91 | [10] |
Experimental Protocol: Vitamin B1-Catalyzed Ultrasound-Assisted Synthesis of 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one[7]
Materials:
-
2-Methoxybenzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Vitamin B1 (Thiamine hydrochloride) (0.1 mmol)
-
Deionized water (10 mL)
-
Ethanol (for recrystallization)
-
Ultrasonic bath (e.g., 40 kHz, 300 W)
Procedure:
-
In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and vitamin B1 in deionized water.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at 20°C for 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Workflow Diagram:
Caption: Workflow for ultrasound-assisted isoxazole synthesis.
II. Microwave-Assisted Isoxazole Synthesis
Microwave irradiation has become a cornerstone of green chemistry, offering a rapid and efficient heating method that significantly reduces reaction times compared to conventional heating.[11] This technique is particularly advantageous for solvent-free reactions or reactions using high-boiling point, greener solvents.
Application Note:
Microwave-assisted synthesis is highly effective for the rapid assembly of isoxazoles, often affording excellent yields in minutes.[12] This method can be coupled with solvent-free conditions using solid supports like basic alumina, which also acts as a catalyst, eliminating the need for external bases and volatile organic solvents.[12] Microwave-assisted protocols are scalable and represent a cleaner, more economical technology for producing bioactive isoxazoles.[13][14]
Comparative Data for Microwave-Assisted Syntheses:
| Entry | Reactants | Catalyst/Support | Solvent | Time (min) | Yield (%) | Ref. |
| 1 | Aromatic aldehydes, Phenylnitromethane | Basic Alumina | Solvent-free | 2-3 | 90-96 | [12] |
| 2 | Substituted aryl aldehyde, TosMIC | K3PO4 | Isopropanol | 8 | 96 | [13][14] |
| 3 | Chalcone, Hydroxylamine hydrochloride | - | Ethanol | - | - | [7] |
| 4 | 3-amino-5-methylisoxazole, Arylisocyanate | - | Toluene | 1 | 75-85 | [15] |
Experimental Protocol: Microwave-Assisted Solvent-Free Synthesis of Isoxazoles[12]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Phenylnitromethane (10 mmol)
-
Basic Alumina (20 g)
-
Diethyl ether
-
Magnesium sulfate
-
Microwave reactor
Procedure:
-
In a beaker, dissolve the aromatic aldehyde and phenylnitromethane in a minimal amount of diethyl ether.
-
Add basic alumina to the solution and mix thoroughly to ensure uniform coating.
-
Evaporate the solvent in a fume hood.
-
Place the beaker containing the solid mixture in a microwave oven.
-
Irradiate the mixture for 2-3 minutes at 700 watts.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined ethereal extracts with brine and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
-
Purify the product by recrystallization from an acetone-methanol mixture.
Reaction Pathway Diagram:
Caption: Pathway for microwave-assisted solvent-free synthesis.
III. Mechanochemical (Ball-Milling) Synthesis
Mechanochemistry offers a highly sustainable and efficient alternative to traditional solution-based synthesis by performing reactions in the solid state under ball-milling conditions.[1][16] This solvent-free approach simplifies work-up procedures, reduces waste, and consumes less energy.[1][16]
Application Note:
Ball-milling is a scalable and environmentally friendly technique for the synthesis of 3,5-isoxazoles via a 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides.[1][16] The reaction can be performed catalyst-free or with a recyclable Cu/Al2O3 nanocomposite catalyst to enhance reactivity and yields.[1][16] This method is reproducible on a gram scale without significant changes in reaction time.[16]
Comparative Data for Mechanochemical Synthesis of 3,5-Isoxazoles:
| Entry | Alkyne | Hydroxyimidoyl Chloride | Catalyst | Time | Yield (%) | Ref. |
| 1 | Ethynyltrimethylsilane | (E,Z)-2-chloro-2-(hydroxyimino)acetate | None | - | - | [1][16] |
| 2 | Phenylacetylene | (E,Z)-2-chloro-2-(hydroxyimino)acetate | None | - | - | [1][16] |
| 3 | Various Terminal Alkynes | Various Hydroxyimidoyl Chlorides | Cu/Al2O3 | - | Moderate to Excellent | [1][16] |
Experimental Protocol: Cu/Al2O3-Catalyzed Mechanochemical Synthesis of 3,5-Isoxazoles[1][16]
Materials:
-
Terminal alkyne
-
Hydroxyimidoyl chloride
-
Cu/Al2O3 nanocomposite catalyst
-
Ball-milling apparatus
Procedure:
-
Place the terminal alkyne, hydroxyimidoyl chloride, and the Cu/Al2O3 nanocomposite catalyst into a milling jar.
-
Perform the ball-milling reaction under the optimized conditions (milling frequency, time, and ball-to-sample ratio).
-
Upon completion of the reaction (monitored by an appropriate analytical technique), the solid reaction mixture is obtained.
-
The product can be isolated and purified using standard techniques such as column chromatography.
Logical Relationship Diagram:
Caption: Logical flow of mechanochemical isoxazole synthesis.
Conclusion
The green chemistry approaches presented herein—ultrasound-assisted synthesis, microwave irradiation, and mechanochemistry—offer significant advantages over traditional methods for isoxazole ring synthesis. These methodologies provide researchers and drug development professionals with efficient, scalable, and environmentally benign routes to this important class of heterocyclic compounds. By reducing reaction times, minimizing waste, and avoiding hazardous solvents, these protocols contribute to a more sustainable and economical chemical industry.[5][7]
References
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ijbpas.com [ijbpas.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [ouci.dntb.gov.ua]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | Sciety [sciety.org]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abap.co.in [abap.co.in]
- 12. tandfonline.com [tandfonline.com]
- 13. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Ultrasound-Assisted One-Pot Synthesis of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole and its derivatives are pivotal structural motifs in medicinal chemistry, constituting the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Traditional synthetic routes towards these heterocyclic compounds often necessitate extended reaction times, harsh conditions, and the use of hazardous solvents.[1] In alignment with the principles of green chemistry, ultrasound-assisted organic synthesis has emerged as a potent and environmentally benign alternative.[1][2] This technique, known as sonochemistry, employs acoustic cavitation to expedite reactions, frequently leading to significantly reduced reaction times, augmented yields, milder conditions, and minimized byproduct formation.[1][3][4]
The application of ultrasonic irradiation has been shown to dramatically shorten reaction times in the synthesis of heterocyclic compounds, from days or hours to mere minutes.[4] This approach not only offers economic advantages but also results in excellent yields and greater product purity with simpler workups.[4] These application notes provide detailed protocols for the ultrasound-assisted, one-pot synthesis of various isoxazole derivatives, offering a greener and more efficient path for researchers in drug discovery and development.[5]
Principle of Sonochemical Synthesis
The chemical effects of ultrasound are not a direct interaction of sound waves with molecules. Instead, they arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient temperatures of ~5000 K, pressures of ~1000 atm, and heating and cooling rates exceeding 10^9 K/s. These extreme conditions create a unique environment for chemical reactions, enhancing mass transfer and activating substrates, thereby accelerating reaction rates.
Experimental Protocols
Several effective one-pot methodologies for the ultrasound-assisted synthesis of isoxazole derivatives have been reported. Below are detailed protocols for three distinct approaches.
Protocol 1: Three-Component Synthesis of 3,5-Disubstituted Isoxazoles using Cerium (IV) Ammonium Nitrate (CAN)
This protocol outlines a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles via an oxidative 1,3-dipolar cycloaddition mediated by Cerium (IV) Ammonium Nitrate (CAN) under ultrasonic irradiation in an aqueous medium.[5] CAN serves as an efficient, water-soluble, and inexpensive one-electron oxidant.[5]
Materials:
-
Aromatic aldehyde
-
Hydroxylamine hydrochloride
-
Terminal alkyne
-
Cerium (IV) Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a suitable reaction vessel, dissolve the aromatic aldehyde (1 mmol) and hydroxylamine hydrochloride (1.5 mmol) in a 2:1 mixture of H₂O and MeCN.
-
Add the terminal alkyne (1.2 mmol) to the solution.
-
Finally, add CAN (2.5 mmol) to the reaction mixture.
-
Submerge the reaction vessel in an ultrasonic bath and irradiate at a specified frequency (e.g., 40 kHz) at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of Azo-Isoxazoline Derivatives using Sodium Dichloroisocyanurate (SDIC)
This method describes an efficient one-pot synthesis of azo-isoxazoline derivatives from aromatic aldehydes, hydroxylamine hydrochloride, and 4-(allyloxy)azobenzene using the eco-friendly and inexpensive oxidizing agent sodium dichloroisocyanurate (SDIC) under ultrasonic cavitation in water.[6]
Materials:
-
Aromatic aldehyde
-
Hydroxylamine hydrochloride
-
4-(Allyloxy)azobenzene
-
Sodium Dichloroisocyanurate (SDIC)
-
Water (H₂O)
-
Ultrasonic bath (e.g., Elmasonic S 30/S 30 H, 80 W, 47 kHz)[6]
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in 10 mL of H₂O, add SDIC (0.5 mmol).[6]
-
Sonicate the reaction mixture for 10 minutes at 25 °C, monitoring by TLC.[6]
-
Sequentially add 4-(allyloxy)azobenzene (1 mmol) to the mixture.[6]
-
Continue sonication in the ultrasonic bath for an additional 15 to 20 minutes, monitoring by TLC until completion.[6]
-
Isolate the product by filtration, wash with cold water, and dry.
-
If necessary, recrystallize the product from a suitable solvent.
Protocol 3: Five-Component Synthesis of Isoxazole Secondary Sulfonamides using CaCl₂/K₂CO₃
This advanced protocol details a tandem one-pot, five-component reaction for the synthesis of isoxazole-secondary sulfonamides, catalyzed by CaCl₂/K₂CO₃ and activated by ultrasonic cavitation.[7] This process involves N-propargylation of saccharin, oximation, 1,3-dipolar cycloaddition, and subsequent intermolecular ring-opening.[7]
Materials:
-
Saccharin
-
Propargyl bromide
-
Aldehyde
-
Hydroxylamine hydrochloride
-
Non-conjugated primary amine
-
Calcium chloride (CaCl₂)
-
Potassium carbonate (K₂CO₃)
-
Water (H₂O)
-
Ultrasonic probe (sonotrode)
Procedure:
-
In a reaction vessel, combine saccharin (1 mmol), propargyl bromide (1.1 mmol), aldehyde (1 mmol), hydroxylamine hydrochloride (1.5 mmol), the primary amine (1.2 mmol), CaCl₂ (10 mol%), and K₂CO₃ (2 equiv) in water.
-
Immerse the ultrasonic probe into the reaction mixture.
-
Irradiate the mixture with ultrasound at a specified power and frequency (e.g., 20 kHz, 60% power) for 13-17 minutes.[3][7]
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction by adding water and extracting with an organic solvent.
-
Dry the organic phase and concentrate it to obtain the crude product.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data from the ultrasound-assisted synthesis of isoxazole derivatives, highlighting the efficiency of these methods.
Table 1: Synthesis of 3,5-Disubstituted Isoxazoles using CAN under Ultrasound [8]
| Entry | Aldehyde (R¹) | Alkyne (R²) | Time (min) | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 4 | 95 |
| 2 | 4-ClC₆H₄ | C₆H₅ | 5 | 92 |
| 3 | 4-NO₂C₆H₄ | C₆H₅ | 8 | 85 |
| 4 | C₆H₅ | 4-CH₃C₆H₄ | 4 | 94 |
Table 2: Synthesis of Azo-Isoxazoline Derivatives using SDIC under Ultrasound [6]
| Entry | Aromatic Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 90 |
| 2 | 4-Chlorobenzaldehyde | 20 | 85 |
| 3 | 4-Methoxybenzaldehyde | 15 | 75 |
Table 3: Five-Component Synthesis of Isoxazole Secondary Sulfonamides [7]
| Entry | Aldehyde | Amine | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | 13 | 96 |
| 2 | 4-Methylbenzaldehyde | Cyclohexylamine | 15 | 92 |
| 3 | 2-Naphthaldehyde | Benzylamine | 17 | 88 |
| 4 | 4-Chlorobenzaldehyde | Phenethylamine | 15 | 90 |
Visualizations
Experimental Workflow for One-Pot Isoxazole Synthesis
Caption: General workflow for ultrasound-assisted one-pot isoxazole synthesis.
Logical Relationship of Key Reaction Steps
References
- 1. benchchem.com [benchchem.com]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes: 1-(Isoxazol-5-yl)ethanone as a Precursor for Anti-inflammatory Drugs
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Their therapeutic potential often stems from the isoxazole ring acting as a key pharmacophore, present in drugs like the selective COX-2 inhibitor Valdecoxib.[1][2] A common and effective synthetic route to these valuable compounds involves the cyclization of chalcone intermediates. Chalcones (α,β-unsaturated ketones) are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[4]
This application note details the use of isoxazole-containing precursors, conceptually starting from molecules like 1-(Isoxazol-5-yl)ethanone, for the synthesis of novel anti-inflammatory agents. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory response.[5][6] We provide detailed protocols for the synthesis of isoxazole derivatives from chalcone precursors and for the subsequent evaluation of their anti-inflammatory activity using both in vivo and in vitro models.
Synthetic Pathway and Experimental Workflow
The synthesis of anti-inflammatory isoxazole derivatives typically begins with the creation of a chalcone intermediate. This is followed by a cyclization reaction with hydroxylamine hydrochloride to form the isoxazole ring.[6][7] The general workflow, from synthesis to biological evaluation, is a multi-step process involving chemical synthesis, purification, and various biological assays.
References
- 1. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Catalytic Methods for the Functionalization of the Isoxazole Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions make it an attractive core for drug design. Consequently, the development of efficient and selective methods for the functionalization of the isoxazole ring is of paramount importance for the generation of novel molecular entities with therapeutic potential. This document provides detailed application notes and experimental protocols for key catalytic methods employed in the functionalization of the isoxazole ring, including transition-metal catalysis, organocatalysis, and photocatalysis.
Transition-Metal Catalyzed Functionalization
Transition metals have proven to be powerful catalysts for the activation and functionalization of otherwise inert C-H bonds and for facilitating cross-coupling reactions on the isoxazole nucleus.
Palladium-Catalyzed Cross-Coupling of Brominated Isoxazoles
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. Brominated isoxazoles are versatile starting materials for these transformations.[1]
Application Note: The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are all applicable to brominated isoxazoles, providing access to a diverse range of substituted isoxazoles. The choice of catalyst, ligand, base, and solvent is crucial for reaction success and should be optimized for each specific substrate combination.[1]
Quantitative Data Summary: Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura | Pd(OAc)₂ (4 mol%) | PCy₃ (8 mol%) | K₃PO₄·H₂O (3 equiv) | Toluene/H₂O | 100 | 0.17 | up to 96 | [2] |
| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | 60-80 | 2-12 | - | [1] |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | - | [1] |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 12 | - | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylisoxazole
Materials:
-
4-Bromo-3,5-dimethylisoxazole
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (4 mol%)
-
Tricyclohexylphosphine (PCy₃) (8 mol%)
-
Potassium phosphate tribasic monohydrate (K₃PO₄·H₂O) (3 equiv)
-
Toluene
-
Water
-
Microwave synthesis vial
-
Argon or Nitrogen source
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add 4-bromo-3,5-dimethylisoxazole, the arylboronic acid (1.1 equiv), Pd(OAc)₂ (4 mol%), PCy₃ (8 mol%), and K₃PO₄·H₂O (3 equiv).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add toluene (0.50 mL) and water (0.10 mL) via syringe.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10 minutes with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3,5-dimethylisoxazole.[2]
Logical Relationship: Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rhodium-Catalyzed C-H Alkenylation
Rhodium catalysis enables the direct functionalization of C-H bonds, offering an atom-economical alternative to pre-functionalized substrates. Isoxazole-directed C-H alkenylation provides a route to vinyl-substituted isoxazoles.
Application Note: Carboxylate-directed C-H functionalization of isoxazoles with alkenes can be achieved using rhodium(III) catalysts. This decarboxylative approach allows for regioselective alkenylation at the C5 position.[3][4]
Quantitative Data Summary: Rhodium-Catalyzed C-H Alkenylation
| Isoxazole Substrate | Alkene | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Isoxazole-4-carboxylic acid | Ethyl acrylate | [CpRhCl₂]₂ | Ag₂CO₃ | t-AmylOH | 120 | 24 | - | [3] |
| Isoxazole-4-carboxylic acid | Styrene | [CpRhCl₂]₂ | Ag₂CO₃ | t-AmylOH | 120 | 24 | - | [3] |
Experimental Protocol: Rhodium(III)-Catalyzed Decarboxylative C-H Alkenylation of Isoxazole-4-carboxylic Acid
Materials:
-
Isoxazole-4-carboxylic acid
-
Alkene (e.g., ethyl acrylate) (2 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
Silver carbonate (Ag₂CO₃) (1 equiv)
-
tert-Amyl alcohol
-
Schlenk tube
-
Argon or Nitrogen source
Procedure:
-
To a Schlenk tube, add isoxazole-4-carboxylic acid, [Cp*RhCl₂]₂ (2.5 mol%), and Ag₂CO₃ (1 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add tert-amyl alcohol and the alkene (2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours with stirring.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C5-alkenylated isoxazole.[3]
Experimental Workflow: Rhodium-Catalyzed C-H Alkenylation
Caption: Step-by-step workflow for Rh-catalyzed C-H alkenylation.
Nickel-Catalyzed C-N Cross-Coupling
Nickel catalysis provides a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed C-N cross-coupling of isoxazoles with organoboronic acids allows for the synthesis of N-aryl β-enamino esters through N-O bond cleavage.[5]
Application Note: 5-Alkoxy/phenoxy isoxazoles serve as effective aminating reagents in this transformation. The reaction proceeds under mild conditions and tolerates a range of functional groups on the organoboronic acid.[5]
Quantitative Data Summary: Nickel-Catalyzed C-N Cross-Coupling
| Isoxazole Substrate | Organoboronic Acid | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Ethyl 5-phenoxyisoxazole-4-carboxylate | Phenylboronic acid | Ni(cod)₂ | PPh₃ | Dioxane | 80 | 12 | up to 93 | [5] |
| Ethyl 5-methoxyisoxazole-4-carboxylate | 4-Tolylboronic acid | Ni(cod)₂ | PPh₃ | Dioxane | 80 | 12 | - | [5] |
Experimental Protocol: Nickel-Catalyzed C-N Cross-Coupling of an Isoxazole with an Organoboronic Acid
Materials:
-
5-Alkoxy/phenoxy isoxazole
-
Organoboronic acid (1.5 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
1,4-Dioxane
-
Glovebox or Schlenk line
-
Argon or Nitrogen source
Procedure:
-
Inside a glovebox or using a Schlenk line, add the 5-alkoxy/phenoxy isoxazole, organoboronic acid (1.5 equiv), Ni(cod)₂ (10 mol%), and PPh₃ (20 mol%) to a reaction vessel.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture at 80 °C for 12 hours with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (Z)-N-aryl β-enamino ester.[5]
Iron-Catalyzed Ring-Opening Reactions
Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for organic synthesis. Iron-catalyzed reductive ring-opening of isoxazoles provides access to valuable β-enaminones and 1,3-diketones.[6]
Application Note: This transfer hydrogenation reaction utilizes 5-hydroxy-N-methyl-2-pyrrolidone, generated in situ from aged N-methyl-2-pyrrolidone (NMP), as the hydrogen donor. The protocol is highly efficient for the synthesis of 1,3-difunctional compounds.[6]
Quantitative Data Summary: Iron-Catalyzed Reductive Ring-Opening
| Isoxazole Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 3,5-Diphenylisoxazole | FeCl₃ | Aged NMP | 120 | 12 | β-Enaminone | - | [6] |
| 3-Methyl-5-phenylisoxazole | FeCl₃ | Aged NMP | 120 | 12 | β-Enaminone | - | [6] |
Experimental Protocol: Iron-Catalyzed Reductive Ring-Opening of a 3,5-Disubstituted Isoxazole
Materials:
-
3,5-Disubstituted isoxazole
-
Iron(III) chloride (FeCl₃) (10 mol%)
-
Aged N-methyl-2-pyrrolidone (NMP)
-
Reaction vial
-
Argon or Nitrogen source
Procedure:
-
To a reaction vial, add the 3,5-disubstituted isoxazole and FeCl₃ (10 mol%).
-
Add aged NMP.
-
Seal the vial and heat the reaction mixture at 120 °C for 12 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding β-enaminone.[6]
Organocatalytic Functionalization
Organocatalysis offers a metal-free approach to the asymmetric functionalization of isoxazoles, providing access to chiral molecules of interest in drug discovery.
Application Note: Chiral phosphoric acids are effective catalysts for the atroposelective arylation of 5-aminoisoxazoles with quinones, affording axially chiral isoxazole-derived amino alcohols with high enantioselectivities. The reaction proceeds under mild conditions and exhibits broad functional group compatibility.[7][8]
Quantitative Data Summary: Organocatalytic Atroposelective Arylation of 5-Aminoisoxazoles
| 5-Aminoisoxazole Substrate | Quinone Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| N-Benzyl-3-phenyl-5-aminoisoxazole | 2-Methoxycarbonyl-1,4-benzoquinone | (R)-TRIP | Toluene | 30 | 24 | 99 | 96 | [8] |
| N-Methyl-3-phenyl-5-aminoisoxazole | 2-Methoxycarbonyl-1,4-benzoquinone | (R)-TRIP | Toluene | 30 | 24 | 91 | 95 | [8] |
Experimental Protocol: Organocatalytic Atroposelective Arylation of a 5-Aminoisoxazole
Materials:
-
5-Aminoisoxazole
-
Quinone (1.2 equiv)
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (10 mol%)
-
Toluene
-
Reaction vial
Procedure:
-
To a reaction vial, add the 5-aminoisoxazole, quinone (1.2 equiv), and the chiral phosphoric acid catalyst (10 mol%).
-
Add toluene and stir the reaction mixture at 30 °C for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the axially chiral isoxazole-derived amino alcohol.[8]
Signaling Pathway: Chiral Phosphoric Acid Catalysis
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium(iii)-catalysed decarboxylative C–H functionalization of isoxazoles with alkenes and sulfoxonium ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atroposelective Synthesis of Isoxazole-Derived Amino Alcohols via Organocatalytic Arylation Reaction [journal.hep.com.cn]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: In Vitro Antibacterial and Antifungal Screening of Isoxazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial and antifungal properties.[1][2][3][4] The isoxazole ring is a key structural motif in several clinically used antimicrobial agents. This document provides detailed protocols for the initial in vitro screening of novel isoxazole compounds for their antibacterial and antifungal efficacy. The described methods include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).
Experimental Workflow
The overall workflow for the antimicrobial screening of isoxazole compounds is depicted below.
Materials and Reagents
Culture Media
-
For Bacteria: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are recommended for routine susceptibility testing of non-fastidious bacteria.[5] Blood agar or other enriched media may be required for fastidious organisms.[6][7][8]
-
For Fungi: Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA) are commonly used for the cultivation of yeasts and molds.[9][10][11][12] Potato Dextrose Agar (PDA) can also be used to enhance sporulation in some fungi.[9][13]
Microbial Strains
A panel of clinically relevant and quality control (QC) strains should be used. QC strains are essential for ensuring the accuracy and reproducibility of the tests.[14][15][16]
-
Bacterial Strains:
-
Fungal Strains:
Reagents and Consumables
-
Isoxazole compounds to be tested
-
Standard control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile 96-well microtiter plates
-
Sterile petri dishes, pipettes, and loops
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
Experimental Protocols
Preparation of Test Compounds
-
Prepare a stock solution of each isoxazole compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Further dilutions should be made in the appropriate sterile broth (MHB or SDB) to achieve the desired starting concentration for the assay. The final concentration of DMSO should not exceed 1% (v/v) as it can inhibit microbial growth.
Inoculum Preparation
-
From a fresh (18-24 h for bacteria, 24-48 h for yeast) culture plate, pick 3-5 well-isolated colonies of the microorganism.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5]
-
Dilute this standardized suspension in the appropriate broth to obtain the final inoculum concentration required for the specific assay (typically ~5 x 10⁵ CFU/mL for MIC testing).[19][20]
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19][20][21][22][23]
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the highest concentration of the isoxazole compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.
-
Controls:
-
Positive Control: A well containing broth and the microbial inoculum, but no test compound.
-
Negative Control: A well containing only sterile broth.
-
Standard Drug Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well (except the negative control), resulting in a final volume of 200 µL and the desired final inoculum density.[24]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.[19][25]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19][23]
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a microorganism.[26][27][28]
-
Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[29]
-
Plating: Spot-inoculate the aliquots onto separate sections of an appropriate agar plate (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is often practically determined as the lowest concentration with no colony growth on the agar plate.[25][26][27][30][31]
Data Presentation
The results of the screening should be summarized in clear, tabular formats for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Isoxazole Compounds against Bacterial Strains (µg/mL)
| Compound | S. aureus ATCC 25923 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | E. faecalis ATCC 29212 |
| Isoxazole-1 | 16 | 32 | 64 | 8 |
| Isoxazole-2 | 8 | 16 | >128 | 4 |
| Isoxazole-3 | 32 | 64 | 128 | 16 |
| Isoxazole-4 | >128 | >128 | >128 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 1 |
Table 2: Minimum Inhibitory Concentration (MIC) of Isoxazole Compounds against Fungal Strains (µg/mL)
| Compound | C. albicans ATCC 90028 | C. parapsilosis ATCC 22019 | A. fumigatus ATCC 204305 | C. neoformans ATCC 90112 |
| Isoxazole-1 | 32 | 64 | 128 | 16 |
| Isoxazole-2 | 16 | 32 | 64 | 8 |
| Isoxazole-3 | 64 | 128 | >128 | 32 |
| Isoxazole-4 | >128 | >128 | >128 | >128 |
| Fluconazole | 1 | 2 | 64 | 8 |
Table 3: MBC/MFC Values for Active Isoxazole Compounds (µg/mL)
| Compound | Organism | MIC | MBC/MFC | Ratio (MBC/MIC) | Interpretation |
| Isoxazole-2 | S. aureus ATCC 25923 | 8 | 16 | 2 | Bactericidal |
| Isoxazole-2 | E. coli ATCC 25922 | 16 | 128 | 8 | Bacteriostatic |
| Isoxazole-2 | C. albicans ATCC 90028 | 16 | 32 | 2 | Fungicidal |
| Isoxazole-2 | C. neoformans ATCC 90112 | 8 | 64 | 8 | Fungistatic |
Note: An agent is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.
Conclusion
The protocols outlined in this document provide a standardized framework for the initial in vitro evaluation of the antibacterial and antifungal properties of novel isoxazole compounds. Accurate and reproducible determination of MIC, MBC, and MFC values is crucial for identifying promising lead compounds for further development in the quest for new antimicrobial agents. Adherence to these protocols, including the use of appropriate quality control strains and standardized methodologies, will ensure the generation of reliable and comparable data.
References
- 1. mdpi.com [mdpi.com]
- 2. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Cultivation Media for Bacteria [learn.chm.msu.edu]
- 7. byjus.com [byjus.com]
- 8. Exploring the Landscape of Bacterial Culture Media | The Scientist [the-scientist.com]
- 9. Common Fungal Culture Media: Their Uses • Microbe Online [microbeonline.com]
- 10. Evolution of bacterial and fungal growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dpgpolytechnic.com [dpgpolytechnic.com]
- 12. Fungal culture - Life Worldwide [en.fungaleducation.org]
- 13. Fungal media | PPTX [slideshare.net]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. protocols.io [protocols.io]
- 22. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 23. bmglabtech.com [bmglabtech.com]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. microchemlab.com [microchemlab.com]
- 29. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Isoxazol-5-yl)ethanone in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole moiety is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities and presence in numerous approved drugs.[1][2] Specifically, derivatives of 1-(isoxazol-5-yl)ethanone have emerged as a valuable starting point for the development of potent and selective kinase inhibitors.[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer.[4] The isoxazole ring, with its unique electronic properties and ability to form key hydrogen bonds, serves as an effective hinge-binding motif in the ATP-binding pocket of many kinases.[1][5]
These application notes provide a comprehensive overview of the use of this compound in the design and synthesis of kinase inhibitors. We will delve into the structure-activity relationships (SAR) of these compounds against various kinase targets, present detailed experimental protocols for their synthesis and biological evaluation, and illustrate the key signaling pathways involved.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following table summarizes the in vitro inhibitory activities of various kinase inhibitors derived from the this compound scaffold. This data highlights the potential for developing potent and selective inhibitors for different kinase families.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Cell Line | Reference |
| JNK Inhibitor 1 | JNK1 | 150 | - | - | [3] |
| JNK2 | 80 | - | - | [3] | |
| JNK3 | 25 | - | - | [3] | |
| p38α | >10,000 | - | - | [3] | |
| VEGFR Inhibitor 2 | VEGFR-1 | 650 | - | - | [6] |
| VEGFR-2 | 7100 | - | - | [6] | |
| CK1 Inhibitor 3 | CK1δ | 33 | 1200 | HT-29 | [7] |
| CK1ε | 50 | - | - | [7] | |
| FLT3 Inhibitor 4 | FLT3 | 7.22 (Wild-Type) | 3.2 (FLT3-ITD) | MV4-11 | |
| FLT3-D835Y | 4.95 | - | - |
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function and the general workflow for their evaluation, the following diagrams are provided.
References
- 1. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Isoxazol-5-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(Isoxazol-5-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yield and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two main strategies for synthesizing the isoxazole core of this compound are:
-
Cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine: This is a classic and widely used method where a β-ketoester, such as ethyl acetoacetate, reacts with hydroxylamine to form the isoxazole ring.[1][2]
-
1,3-Dipolar cycloaddition of a nitrile oxide with an alkyne: This method involves the in-situ generation of a nitrile oxide which then undergoes a [3+2] cycloaddition reaction with an appropriately substituted alkyne.[3][4]
Q2: How does the choice of solvent impact the reaction yield?
A2: The solvent plays a crucial role in the synthesis of isoxazoles. For the cyclocondensation reaction, aqueous media are often favored as a green and efficient solvent.[2][5] In some cases, a co-solvent system, such as a mixture of water and ethanol, can be beneficial. For 1,3-dipolar cycloaddition reactions, aprotic solvents like dioxane are commonly used.[6] The choice of solvent can affect reactant solubility, reaction rate, and potentially the regioselectivity of the reaction.
Q3: What is the role of a catalyst in the synthesis of this compound?
A3: Catalysts are often employed to improve reaction rates and yields. In the multicomponent synthesis of isoxazol-5(4H)-ones, which are related structures, various catalysts such as sodium malonate, itaconic acid, and amine-functionalized cellulose have been shown to be effective.[2][7][8] For 1,3-dipolar cycloadditions, copper catalysts can promote the reaction at room temperature and improve regioselectivity.[3]
Q4: Can alternative energy sources be used to improve the reaction?
A4: Yes, alternative energy sources like ultrasound and microwave irradiation have been successfully used to enhance the synthesis of isoxazole derivatives.[8] Ultrasound-assisted synthesis can lead to significantly shorter reaction times and higher yields compared to conventional heating.[8] Natural sunlight has also been explored as a green energy source for these reactions.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low Reaction Yield | - Suboptimal reaction temperature.- Incorrect solvent or catalyst.- Incomplete reaction.- Formation of side products. | - Optimize the reaction temperature. Reactions are often performed at room temperature, but gentle heating may be required.[2][9]- Screen different solvents (e.g., water, ethanol, water/ethanol mixtures) and catalysts (e.g., sodium malonate, itaconic acid).[2][8]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Purify starting materials to remove impurities that may cause side reactions. |
| Formation of Regioisomers | - Lack of regiochemical control in the cyclocondensation or cycloaddition step. | - The choice of solvent and the presence of a base like pyridine can influence the regioselectivity in the reaction of β-enamino diketones.[1]- In 1,3-dipolar cycloadditions, the use of specific catalysts (e.g., copper or ruthenium) can favor the formation of the desired regioisomer.[3]- Modifying the structure of the starting materials can also direct the regioselectivity.[1] |
| Difficult Purification | - Presence of unreacted starting materials.- Formation of closely related side products.- Oily or non-crystalline product. | - If the product precipitates from the reaction mixture, it can often be purified by simple filtration and washing with a suitable solvent like ethanol.[7]- If the product is not a solid, column chromatography on silica gel is a common purification method.- Recrystallization from a suitable solvent can be used to obtain a pure crystalline product. |
| Reaction Stalls or is Sluggish | - Insufficient catalyst activity.- Low reaction temperature. | - Increase the catalyst loading or try a different catalyst.[10]- Gently heat the reaction mixture and monitor for progress by TLC.[9]- Consider using ultrasound irradiation to accelerate the reaction.[8] |
Data Presentation
Table 1: Optimization of Reaction Conditions for 3,4-disubstituted Isoxazol-5(4H)-one Synthesis *
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | H₂O | 25 | 180 | 45 |
| 2 | Sodium Malonate (5) | H₂O | 25 | 120 | 65 |
| 3 | Sodium Malonate (10) | H₂O | 25 | 90 | 92 |
| 4 | Sodium Malonate (15) | H₂O | 25 | 90 | 92 |
| 5 | Sodium Malonate (10) | EtOH | 25 | 150 | 70 |
| 6 | Sodium Malonate (10) | H₂O:EtOH (1:1) | 25 | 120 | 85 |
| 7 | Sodium Malonate (10) | H₂O | 70 | 45 | 95 |
*Data adapted from a study on the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, which are structurally related to the target molecule and share a common synthetic pathway.[2]
Experimental Protocols
General Procedure for the Three-Component Synthesis of 4-Arylidene-Isoxazole-5(4H)-ones: [5]
-
A mixture of an aromatic aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and hydroxylamine hydrochloride (1 mmol) is prepared in water (5 mL).
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitate formed is collected by filtration.
-
The solid product is washed with ethanol and air-dried.
General Procedure for 1,3-Dipolar Cycloaddition: [4]
-
A solution of the appropriate aldoxime and alkene/alkyne is prepared in a suitable solvent (e.g., dioxane).
-
A dehydrating agent or an in-situ generation method for the nitrile oxide is employed.
-
The reaction is typically stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, usually by column chromatography.
Visualizations
Caption: Cyclocondensation pathway for isoxazole synthesis.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity [chemistry.semnan.ac.ir]
- 6. BJOC - Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Isoxazole Ketone Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude isoxazole ketone products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of isoxazole ketones.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | - Solution is not saturated (too much solvent).- The compound is highly soluble in the chosen solvent at all temperatures.- Presence of significant impurities inhibiting crystal formation. | - Concentrate the solution by boiling off some solvent and allow it to cool again.[1][2]- Try a different solvent or a mixed solvent system.[3]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1][2]- If all else fails, remove the solvent by rotary evaporation and attempt purification by another method, such as column chromatography.[1] |
| Product "oils out" instead of crystallizing | - The melting point of the compound is lower than the temperature of the solution.[1][4]- The solution is cooling too quickly.- High concentration of impurities depressing the melting point.[1][5] | - Reheat the solution and add a small amount of additional "good" solvent to keep the compound dissolved at a lower temperature.[1]- Allow the solution to cool more slowly. Insulate the flask to slow down the cooling rate.[1]- Use a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then reheat to clarify and cool slowly.[6]- Consider a preliminary purification step like column chromatography to remove a significant portion of impurities. |
| Low recovery of pure product | - Too much solvent was used, leading to significant product loss in the mother liquor.[1]- Premature crystallization during hot filtration.- The chosen solvent is too good, even at low temperatures. | - Before discarding the mother liquor, cool it further in an ice bath to see if more crystals form.- Minimize the amount of solvent used to dissolve the crude product.- Ensure the filtration apparatus is pre-heated during hot filtration to prevent the product from crystallizing on the filter paper.- Choose a solvent in which the product has lower solubility at cold temperatures. |
| Colored impurities remain in the crystals | - The impurity has similar solubility characteristics to the product.- The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1][5]- Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities (overlapping spots on TLC) | - The chosen eluent system is not optimal.- The column is overloaded with the crude product. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Try a less polar or more polar solvent system. Common systems for isoxazoles include hexane/ethyl acetate and dichloromethane/hexane.[7]- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.- Reduce the amount of crude material loaded onto the column. |
| Product streaks on the column/TLC plate | - The compound is too polar for the chosen stationary phase (silica gel).- The compound is acidic or basic. | - Add a small percentage of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds.- Consider using a different stationary phase, such as alumina or a bonded-phase silica. |
| Difficulty separating regioisomers | - Regioisomers often have very similar polarities. | - Use a specialized chromatography column designed for isomer separation, such as a phenyl or PFP column for positional isomers on an aromatic ring.[8]- Employ high-performance liquid chromatography (HPLC) for better resolution.[9][10] |
| Product is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like chloroform/methanol might be necessary.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for crude isoxazole ketone products?
A1: The most common and effective purification techniques for isoxazole ketones are recrystallization and silica gel column chromatography.[7][12] The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often a good first choice if the crude product is relatively pure, while column chromatography is more suitable for separating complex mixtures.
Q2: How do I choose a suitable solvent for recrystallizing my isoxazole ketone?
A2: A good recrystallization solvent is one in which your isoxazole ketone is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[12] A general rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers. For ketones, solvents like acetone or ethyl acetate can be good starting points.[13] Commonly used solvent systems for isoxazole derivatives include ethanol/water, n-hexane/ethyl acetate, and dichloromethane/hexane.[14] It is recommended to perform small-scale solubility tests in test tubes with various solvents to find the optimal one.[12]
Q3: My isoxazole ketone is a solid, but it forms an oil during recrystallization. What should I do?
A3: "Oiling out" occurs when the crude product melts before it dissolves in the hot solvent, often because of a low melting point or the presence of significant impurities that depress the melting point.[1][4] To resolve this, you can try reheating the mixture and adding more of the "good" solvent to lower the saturation temperature.[1] Alternatively, using a mixed-solvent system can be effective. Dissolve the compound in a small amount of a solvent in which it is highly soluble, and then slowly add a solvent in which it is poorly soluble (an "anti-solvent") until the solution becomes cloudy. Reheat the solution until it is clear and then allow it to cool slowly.[6]
Q4: What are some common impurities I might encounter in my crude isoxazole ketone product?
A4: Common impurities can include unreacted starting materials (e.g., 1,3-diketones, hydroxylamine), side-products, and regioisomers. The synthesis of isoxazoles from 1,3-diketones can sometimes lead to the formation of regioisomeric mixtures, which can be challenging to separate due to their similar physical properties.[15]
Q5: How can I visualize my isoxazole ketone product and impurities on a TLC plate?
A5: Most isoxazole ketones are aromatic and contain a carbonyl group, making them UV-active. They can typically be visualized as dark spots on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp.[16] For better visualization or for compounds that are not UV-active, various staining methods can be used. A 2,4-dinitrophenylhydrazine (DNPH) stain is specific for aldehydes and ketones and will produce yellow to orange spots.[17][18] A potassium permanganate stain is a good general-purpose stain that reacts with many functional groups.[17]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude isoxazole ketone and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Analyze your crude product by TLC to determine a suitable eluent system. A good solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for isoxazole ketones is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the solution onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and then loaded onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Solvent Removal: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to obtain the purified isoxazole ketone.
Data Presentation
Table 1: Common Recrystallization Solvents for Isoxazole Ketones
| Solvent/Solvent System | Typical Ratio (v/v) | Notes |
| Ethanol/Water | Varies | Good for moderately polar compounds. Dissolve in hot ethanol and add water until cloudy.[13] |
| n-Hexane/Ethyl Acetate | Varies | A versatile system for compounds of intermediate polarity.[13] |
| Dichloromethane/Hexane | Varies | Another good general-purpose mixed solvent system. |
| Ethanol | N/A | Suitable for some simple isoxazole derivatives.[13] |
| Acetone/Water | Varies | Can be effective for some polar ketones.[14] |
Table 2: Typical Column Chromatography Eluent Systems for Isoxazole Ketones
| Eluent System | Typical Ratio (v/v) | Target Compound Polarity |
| Hexane/Ethyl Acetate | 9:1 to 1:1 | Low to medium |
| Dichloromethane/Hexane | 1:1 to pure DCM | Low to medium |
| Chloroform/Methanol | 99:1 to 9:1 | Medium to high |
| Cyclohexane/Ethyl Acetate | 20:1 to 15:1 | Low |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. mt.com [mt.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. welch-us.com [welch-us.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. epfl.ch [epfl.ch]
Technical Support Center: Troubleshooting Low Yields in Multicomponent Isoxazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in multicomponent isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in multicomponent isoxazole reactions?
Low yields in multicomponent isoxazole syntheses, particularly those involving 1,3-dipolar cycloaddition of nitrile oxides, can often be attributed to several factors. A primary issue is the inefficient in situ generation of the nitrile oxide intermediate.[1][2] Another significant challenge is the propensity of the nitrile oxide to dimerize, forming furoxans, which is a common side reaction that competes with the desired cycloaddition.[1][2][3] Other contributing factors include poor solubility of reactants in the chosen solvent, suboptimal reaction temperatures that can either slow down the reaction or cause decomposition of starting materials, and potential inactivity of the catalyst if one is being used.[1]
Q2: How can I improve the generation of the nitrile oxide intermediate?
Efficient generation of the nitrile oxide is crucial for a successful reaction. The choice of precursor, such as an aldoxime or hydroximoyl chloride, and the method of its conversion are critical.[1][2] Ensure the base used for dehydrohalogenation of hydroximoyl chlorides (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for your specific substrate and reaction conditions.[1] For the oxidation of aldoximes, reagents like N-Chlorosuccinimide (NCS) and Chloramine-T are commonly employed.[2] Verifying the purity of your starting materials and optimizing the stoichiometry of the reagents can significantly enhance the formation of the nitrile oxide intermediate.[2]
Q3: What strategies can be employed to minimize the formation of furoxan byproducts from nitrile oxide dimerization?
The dimerization of nitrile oxides to form furoxans is a frequent cause of low yields.[1][2][3] To mitigate this, one effective strategy is the slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne (the dipolarophile).[1][3] This maintains a low instantaneous concentration of the nitrile oxide, favoring the desired reaction with the alkyne over dimerization.[1][3] Additionally, using a slight excess of the alkyne can help to outcompete the dimerization process.[1] Optimizing the reaction temperature is also important, as lower temperatures can sometimes reduce the rate of dimerization more significantly than the rate of the cycloaddition.[3]
Q4: How do solvent and temperature selection impact the reaction yield?
Solvent and temperature are critical parameters that can profoundly influence the outcome of isoxazole synthesis. The solvent must be chosen to ensure all reactants are fully soluble at the reaction temperature; common choices include acetonitrile, DMF, and DMSO.[1] The polarity of the solvent can also affect the reaction rate and, in some cases, the regioselectivity.[4] Temperature optimization is a balancing act; it needs to be high enough to ensure a reasonable reaction rate but not so high as to cause the decomposition of reactants or intermediates or to favor side reactions.[1] A systematic screening of a range of temperatures is often necessary to find the optimal conditions for a specific reaction.[1]
Q5: My reaction is producing a mixture of isomers. How can I improve regioselectivity?
The formation of isomers is a common challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[1][5] The choice of solvent can also play a role; for instance, more polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[1] Experimenting with different catalysts, such as copper(I), can also direct the reaction toward a specific regioisomer, often favoring the formation of 3,5-disubstituted isoxazoles.[3][4]
Troubleshooting Guide
Problem: Low or No Product Yield
This guide addresses specific issues that may arise during isoxazole synthesis, leading to low or no yield.
| Possible Cause | Troubleshooting Steps |
| Inefficient Nitrile Oxide Generation | - Ensure the base used (e.g., triethylamine) is appropriate and of high purity.[1] - Verify the quality and purity of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1] - Consider alternative methods for nitrile oxide generation, such as using different oxidizing agents like NCS or Chloramine-T for aldoximes.[2] |
| Dimerization of Nitrile Oxide | - Add the nitrile oxide precursor slowly to the reaction mixture to keep its concentration low.[1][3] - Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.[1] - Optimize the reaction temperature; lower temperatures may disfavor dimerization.[1][3] |
| Poor Reactant Solubility | - Select a solvent in which all reactants are fully soluble at the reaction temperature. Common solvents include acetonitrile, DMF, and DMSO.[1] |
| Suboptimal Reaction Temperature | - Systematically screen a range of temperatures. For some reactions, an increase from 60°C to 80°C can improve yields, while higher temperatures may be detrimental.[1] |
| Reactant Decomposition | - If starting materials are sensitive, consider using milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1] |
| Catalyst Inactivity | - For catalyzed reactions, ensure the catalyst is active and used in the correct loading.[1] - Consider pre-activation of the catalyst if necessary.[1] |
| Side Reactions of Starting Materials | - Purify starting materials to remove impurities that could lead to side reactions. - Protect sensitive functional groups on the starting materials that may not be compatible with the reaction conditions.[1] |
Data Presentation
The following table summarizes the optimization of reaction conditions for the synthesis of an isoxazole derivative, illustrating the impact of various parameters on the yield.
Table 1: Optimization of Reaction Conditions for Isoxazole Synthesis
| Entry | Variation from Standard Conditions | Yield (%) |
| 1 | None (AlCl₃ (3 equiv), NaNO₂ (10 equiv), 90 °C) | 92 |
| 2 | No AlCl₃ | No Reaction |
| 3 | AlCl₃ (2 equiv) | 64 |
| 4 | NaNO₂ (5 equiv) | Decreased |
| Data adapted from a study on Lewis acid-promoted direct synthesis of isoxazole derivatives. The standard reaction involved 2-methylquinoline and phenylacetylene in DMAc under a nitrogen atmosphere for 24 hours.[6] |
Experimental Protocols
General Procedure for the Synthesis of 3-Benzoylisoxazolines:
This protocol is an example of a 1,3-dipolar cycloaddition reaction.
-
To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL), add chloramine-T (0.0625 mmol).
-
Heat the reaction mixture at 80 °C for 18 hours.
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-benzoylisoxazoline.[1]
General Procedure for the Synthesis of 5-Arylisoxazoles:
This protocol describes a condensation reaction approach.
-
Stir a mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) in a round-bottom flask.
-
Heat the reaction to reflux and monitor its progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.[1]
Visual Troubleshooting Workflow
Caption: Troubleshooting logic for low reaction yield.
References
Optimization of reaction conditions for isoxazole ring formation
Isoxazole Synthesis Optimization: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of isoxazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing isoxazole rings?
A1: The two primary methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation reaction of hydroxylamine with 1,3-dicarbonyl compounds or their analogs.[1][2][3] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]
Q2: How do solvent and temperature critically impact isoxazole synthesis?
A2: Solvent and temperature are crucial parameters. The choice of solvent affects the solubility of reactants, reaction rate, and can influence the regioselectivity of cycloaddition reactions.[1][4] Temperature controls the reaction kinetics; high temperatures can lead to decomposition and side product formation, while low temperatures may result in very slow or incomplete reactions.[1] For instance, some intramolecular nitrile oxide cycloadditions show improved yields at 0°C compared to room temperature.[5]
Q3: How can I control regioselectivity in the reaction between a 1,3-dicarbonyl compound and hydroxylamine?
A3: Regioselectivity in this condensation is influenced by the reaction conditions. The pH and temperature are key factors.[6] Additionally, the structure of the β-enamino diketone substrate and the choice of solvent (e.g., ethanol vs. acetonitrile) can be varied to control the regiochemical outcome.[4][7]
Q4: Are there green or more environmentally friendly methods for isoxazole synthesis?
A4: Yes, significant progress has been made in developing greener synthetic routes. These include catalyst-free syntheses in aqueous media, which offer advantages like easier work-up, mild conditions, and high yields.[8] Ultrasound-assisted synthesis, often in water or under solvent-free conditions, can also dramatically increase reaction efficiency, reduce reaction times, and improve yields.[9][10]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of isoxazoles, particularly via the common 1,3-dipolar cycloaddition pathway.
Problem 1: Low or No Product Yield
Low yields are a frequent issue and can be attributed to several factors. Use the following decision tree to diagnose the problem.
Possible Causes & Solutions:
-
Inefficient Nitrile Oxide Generation: The in situ generation of nitrile oxide is a critical step.
-
Reactant Decomposition: Starting materials may be sensitive to the reaction conditions.
-
Solution: Consider using milder conditions, such as lower temperatures or a less aggressive base.[1]
-
-
Catalyst Inactivity: In catalyzed reactions, the catalyst may be poisoned or inactive.
Problem 2: Formation of Side Products (e.g., Furoxans, Isomers)
The formation of unintended products can significantly lower the yield of the desired isoxazole.
Possible Causes & Solutions:
-
Furoxan Formation (Nitrile Oxide Dimerization): This is the most common side reaction in 1,3-dipolar cycloadditions.[1][4][11]
-
Solution 1: Add the nitrile oxide precursor slowly to the reaction mixture. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[4]
-
Solution 2: Use a slight excess of the alkyne dipolarophile to "trap" the nitrile oxide as it forms.[4]
-
Solution 3: Optimize the reaction temperature. Lowering the temperature can sometimes reduce the rate of dimerization more significantly than the rate of cycloaddition.[4]
-
-
Formation of Regioisomers: The formation of isomers is a challenge, especially with internal or electronically biased alkynes.[1]
-
Solution 1 (Catalysis): The use of catalysts can strongly favor the formation of a specific regioisomer. For example, copper(I)-catalyzed reactions often yield 3,5-disubstituted isoxazoles with high regioselectivity.[4][6]
-
Solution 2 (Substituent Effects): Regioselectivity is governed by steric and electronic factors.[4] Bulky substituents or strong electron-withdrawing groups on the alkyne can direct the cycloaddition to favor a specific isomer.[4]
-
Data Presentation: Optimization Parameters
Quantitative data is crucial for optimizing reaction conditions. The tables below summarize the effects of various parameters on yield and regioselectivity.
Table 1: Effect of Solvent and Additives on Regioselectivity (Data derived from the reaction of a β-enamino diketone with hydroxylamine hydrochloride)
| Solvent | Additive | Regioisomer Ratio (2a:3a) | Total Yield (%) | Reference |
| EtOH | None | 35:65 | 73 | [4] |
| MeCN | None | 65:35 | 73 | [4] |
Table 2: Comparison of Conditions for One-Pot Synthesis of 3-Methyl-4-arylmethylene Isoxazol-5(4H)-ones (Data derived from the reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride)
| Method | Catalyst / Conditions | Temperature | Time | Yield (%) | Reference |
| Conventional | None, in Water | Reflux (100°C) | 3 h | 90-95 | [12] |
| Ultrasound | Itaconic Acid, in Water | 50°C | 15 min | 95 | [9] |
| Ultrasound | Vitamin B1, in Water | 20°C | 30 min | 92 | [12] |
| Ultrasound | Pyruvic Acid, in Water | Room Temp. | 15-25 min | 88-95 | [9] |
Experimental Protocols
Below are detailed methodologies for common isoxazole synthesis procedures.
Protocol 1: Catalyst-Free Synthesis of 3-Methyl-4-benzylideneisoxazol-5(4H)-one in Water
This protocol describes a three-component reaction that proceeds in water without a catalyst.[12]
-
Materials:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Hydroxylamine hydrochloride (10 mmol)
-
Water (20 mL)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in 20 mL of water.[12]
-
Heat the mixture to reflux with stirring for 3 hours.[12]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.[12]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[4][12]
-
Recrystallize the crude product from ethanol to obtain the pure compound.[4][12]
-
Protocol 2: Synthesis of 5-Arylisoxazoles in Aqueous Media
This protocol details a clean synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in water.[8]
-
Materials:
-
3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Water (5 mL)
-
-
Procedure:
-
Add the 3-(dimethylamino)-1-arylprop-2-en-1-one, hydroxylamine hydrochloride, and water to a 25-mL round-bottom flask.[8]
-
Stir the mixture at 50°C for 2 hours.[8]
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.[8]
-
Collect the resulting precipitate by suction filtration to yield the final product, which often requires no further purification.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Identifying side reactions in the synthesis of 3,5-disubstituted isoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 3,5-disubstituted isoxazoles. The guidance is tailored for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting the 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a primary method for synthesizing 3,5-disubstituted isoxazoles. However, several side reactions can occur, leading to reduced yields and purification challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a dimeric byproduct, reducing the yield of my desired isoxazole. What is this byproduct and how can I prevent its formation?
A1: The most common dimeric byproduct is a furoxan (1,2,5-oxadiazole 2-oxide), which results from the self-condensation of two molecules of the nitrile oxide intermediate.[1][2] This side reaction is especially prevalent if the cycloaddition reaction is slow.
To minimize furoxan formation, consider the following strategies:
-
Slow Addition of Reagents: Gradually add the precursor to the nitrile oxide (e.g., hydroximoyl chloride) or the base to the reaction mixture. This maintains a low concentration of the reactive nitrile oxide, favoring the desired reaction with the alkyne.
-
Use of Excess Alkyne: Employing a stoichiometric excess of the alkyne can outcompete the nitrile oxide dimerization.
-
Temperature Control: Optimizing the reaction temperature can be crucial. Lower temperatures may slow down the dimerization more significantly than the cycloaddition.
Q2: I am obtaining a mixture of regioisomers (3,5- and 3,4-disubstituted isoxazoles). How can I improve the regioselectivity of the reaction?
A2: The formation of regioisomers is a common challenge, particularly with unsymmetrical alkynes. The regioselectivity is influenced by steric and electronic factors of both the alkyne and the nitrile oxide.
Several methods can be employed to control the regioselectivity:
-
Catalysis: The use of a catalyst is a highly effective method. Copper(I) catalysts are widely reported to selectively yield 3,5-disubstituted isoxazoles.[1][3][4] Ruthenium(II) catalysts have also been shown to promote high regioselectivity.[3]
-
Substituent Effects: The electronic nature of the substituents on your starting materials plays a role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.
Troubleshooting Guide
Problem: Low Yield of 3,5-Disubstituted Isoxazole
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Furoxan Formation | 1. Add the nitrile oxide precursor or base dropwise over an extended period. 2. Increase the molar ratio of the alkyne to the nitrile oxide precursor (e.g., 1.5 to 2 equivalents of alkyne). 3. Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature instead of elevated temperatures). | Reduction in the formation of the furoxan byproduct and an increased yield of the desired isoxazole. |
| Poor Regioselectivity | 1. Introduce a copper(I) catalyst, such as CuI, to the reaction mixture.[1][3][4] 2. If applicable, modify the electronic properties of the substituents on the alkyne or nitrile oxide precursor. | Significant improvement in the ratio of the desired 3,5-disubstituted regioisomer over the 3,4-disubstituted isomer. |
| Reaction Not Proceeding to Completion | 1. Ensure the purity of starting materials, as impurities can inhibit the reaction. 2. Optimize the solvent system. 3. Slightly increase the reaction temperature if the reaction is sluggish at room temperature. | Increased conversion of starting materials to the desired product. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This one-pot, three-step procedure minimizes byproduct formation and ensures high regioselectivity.[1][5]
-
Reaction Setup: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq) and the corresponding aldoxime (1.1 eq) in a mixture of water and a co-solvent such as t-butanol.
-
Catalyst Addition: Add copper(I) iodide (CuI, 5 mol%) to the mixture.
-
Nitrile Oxide Generation: Add an oxidizing agent, such as N-chlorosuccinimide (NCS) or chloramine-T, portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Visualization of Reaction Pathways
Caption: Main reaction pathway for 3,5-disubstituted isoxazole synthesis and the competing furoxan side reaction.
Section 2: Troubleshooting the Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
The reaction of a 1,3-dicarbonyl compound with hydroxylamine is another classical method for isoxazole synthesis. The primary challenge in this route is controlling the regioselectivity when using an unsymmetrical 1,3-dicarbonyl.
Frequently Asked Questions (FAQs)
Q3: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two regioisomeric isoxazoles. How can I selectively synthesize the desired isomer?
A3: The formation of regioisomers occurs because either of the two carbonyl groups can react with the hydroxylamine first. Several factors can be adjusted to favor the formation of one regioisomer over the other.
-
Solvent Selection: The polarity of the solvent can influence which carbonyl group is more reactive. Protic solvents like ethanol and aprotic polar solvents like acetonitrile can favor different regioisomers.
-
pH Control: The pH of the reaction medium affects the nucleophilicity of both the hydroxylamine and the enolate of the dicarbonyl. The use of a base like pyridine can influence the regiochemical outcome.
-
Lewis Acid Catalysis: A Lewis acid, such as BF₃·OEt₂, can be used to preferentially activate one of the carbonyl groups, thereby directing the initial nucleophilic attack of hydroxylamine and controlling the regioselectivity.[6]
Q4: My reaction is sluggish and giving a low yield. What can I do?
A4: Low yields can be attributed to incomplete reaction or the formation of stable intermediates that do not cyclize.
-
Temperature: While many reactions proceed at room temperature, gentle heating can increase the reaction rate.
-
Dehydration: The final step of the reaction is a dehydration to form the aromatic isoxazole ring. In some cases, an intermediate, a 5-hydroxyisoxazoline, may be formed.[7][8] This intermediate may require more forcing conditions, such as heating in a high-boiling solvent like xylene or treatment with an acid, to be converted to the final isoxazole.[7][8]
Troubleshooting Guide
Problem: Formation of Regioisomeric Mixture
| Parameter | Modification | Rationale | Reference |
| Solvent | Screen different solvents (e.g., ethanol, methanol/water, acetonitrile). | Solvent polarity can influence the reactivity of the non-equivalent carbonyl groups. | [6] |
| Base | Use a specific base like pyridine. | The base can influence the pH and the nature of the reactive nucleophile. | [6] |
| Lewis Acid | Add a Lewis acid such as BF₃·OEt₂. | Preferentially activates one carbonyl group towards nucleophilic attack. | [6][9] |
Experimental Protocols
Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from methodologies that utilize Lewis acids to control regioselectivity.[6][9]
-
Reaction Setup: To a solution of the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile, add hydroxylamine hydrochloride (1.2 eq) and a base like pyridine (1.2 eq).
-
Lewis Acid Addition: Cool the mixture to 0 °C and slowly add the Lewis acid (e.g., BF₃·OEt₂, 2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Visualization of Reaction Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. jocpr.com [jocpr.com]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Regioselectivity of Isoxazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent effects on the regioselectivity of isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing isoxazoles, and how does solvent choice impact them?
A1: The two most common and versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Solvent and temperature are critical parameters that significantly influence the outcomes of these reactions. The choice of solvent can affect reactant solubility, reaction rate, and, importantly, the regioselectivity of the addition in 1,3-dipolar cycloadditions.[1]
Q2: How does solvent polarity, in particular, affect the regioselectivity of 1,3-dipolar cycloaddition reactions for isoxazole synthesis?
A2: Solvent polarity can have a pronounced effect on the ratio of 3,4-disubstituted versus 3,5-disubstituted isoxazoles. In some cases, increasing solvent polarity can favor the formation of one regioisomer over the other. For instance, in the cycloaddition of 2-furfuryl nitrile oxide and ethyl propiolate, the ratio of the 3,5-disubstituted to the 3,4-disubstituted isoxazole decreased as the solvent polarity increased. It is theorized that the transition state leading to the 3,4-disubstituted isomer may be less polar than that leading to the 3,5-disubstituted isomer, and thus is favored in less polar solvents.
Q3: Can the use of "green solvents" impact the regioselectivity of isoxazole synthesis?
A3: Yes, the use of green solvents like water, ethanol, or deep eutectic solvents (DES) can influence regioselectivity. Water, in particular, has been shown to promote certain reactions and can influence the isomeric ratio. For example, in the reaction of β-enamino diketones with hydroxylamine hydrochloride, a mixture of EtOH/H₂O favored the formation of the 3a regioisomer.[2] Deep eutectic solvents have also been successfully used for the synthesis of 3,5-disubstituted isoxazoles.[3]
Q4: I am observing the formation of isomeric products. How can I improve the regioselectivity?
A4: The formation of isomers is a common challenge in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is influenced by both electronic and steric factors of the dipole and the dipolarophile. The choice of solvent can also play a significant role.[1] In some instances, using more polar or fluorinated solvents has been shown to enhance regioselectivity.[1] Experimenting with different catalysts, such as copper(I), can also direct the reaction towards a specific regioisomer.[1]
Troubleshooting Guides
Issue 1: Poor or Undesired Regioselectivity in 1,3-Dipolar Cycloaddition
-
Symptom: Formation of a mixture of 3,4- and 3,5-disubstituted isoxazoles with no clear preference for the desired isomer.
-
Possible Cause: The solvent may not be optimal for differentiating the transition states leading to the different regioisomers.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct a solvent screen using a range of polar aprotic (e.g., Acetonitrile, DMF), polar protic (e.g., Ethanol, Methanol), and non-polar (e.g., Toluene, Dichloromethane) solvents.
-
Fluorinated Solvents: Consider using fluorinated solvents like 2,2,2-trifluoroethanol, which have been shown to enhance regioselectivity in some 1,3-dipolar cycloadditions.
-
Temperature Adjustment: Vary the reaction temperature. In some cases, lower or higher temperatures can favor the formation of one isomer over the other.
-
Catalyst Addition: For reactions involving terminal alkynes, the use of a copper(I) catalyst often strongly directs the regioselectivity towards the 3,5-disubstituted isoxazole.
-
Issue 2: Low Yields in Cyclocondensation Reactions Due to Side Product Formation
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Symptom: The desired isoxazole regioisomer is formed, but the overall yield is low, with significant formation of byproducts.
-
Possible Cause: The solvent may be promoting side reactions or may not be effectively solubilizing all reactants.
-
Troubleshooting Steps:
-
Solvent Solubility Check: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature.
-
Solvent and Base Combination: The choice of base and solvent is crucial. For instance, in the cyclocondensation of β-enamino diketones, the combination of acetonitrile as a solvent with pyridine as a base can influence the regiochemical outcome.[2]
-
Lewis Acid Additives: The addition of a Lewis acid, such as BF₃·OEt₂, can activate one of the carbonyl groups, thereby directing the initial attack of hydroxylamine and improving regioselectivity and yield.[2] The effectiveness of the Lewis acid can also be solvent-dependent.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between a β-enamino diketone and Hydroxylamine Hydrochloride [2]
| Entry | Solvent | Base | Time (h) / Temp. (°C) | Regioisomer 2a (%) | Regioisomer 3a (%) | Isolated Yield (%) |
| 1 | EtOH | — | 10 / 25 | 35 | 65 | 73 |
| 2 | MeCN | — | 16 / 25 | 65 | 35 | 81 |
| 3 | EtOH/H₂O | — | 10 / 25 | 40 | 60 | 68 |
| 4 | EtOH | Py | 2 / 25 | 64 | 36 | 71 |
Table 2: Effect of Solvent on the Regioselectivity of the Reaction between 2-Furfural Oxime and Ethyl Propiolate
| Solvent | Ratio of 3,5- to 3,4-disubstituted isoxazole |
| Dichloromethane | 3.4 |
| Toluene | 2.0 |
| Ethanol | 1.9 |
| Dimethyl sulfoxide | 1.5 |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole from a β-enamino diketone [2]
This protocol is adapted from a method for the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone using a Lewis acid.[2]
Materials:
-
β-enamino diketone (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Pyridine (1.4 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)
-
Acetonitrile (solvent)
Procedure:
-
Dissolve the β-enamino diketone in acetonitrile in a round-bottom flask.
-
Add hydroxylamine hydrochloride and pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add BF₃·OEt₂ to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Regioselectivity in 1,3-dipolar cycloaddition of isoxazole synthesis.
Caption: General experimental workflow for isoxazole synthesis.
Caption: Decision-making flowchart for solvent selection.
References
Technical Support Center: Overcoming Challenges in Scaling Up 1-(Isoxazol-5-yl)ethanone Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges associated with the production scale-up of 1-(isoxazol-5-yl)ethanone. This valuable heterocyclic building block is integral to the synthesis of numerous pharmaceutical compounds, and its efficient, large-scale production is critical for drug development pipelines. This resource offers troubleshooting guidance, frequently asked questions, detailed experimental protocols, and process optimization data to ensure a smooth transition from lab-scale synthesis to industrial production.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Issue ID | Question | Possible Causes & Solutions |
| TS-001 | Low Yield of this compound | Incomplete Reaction: - Cause: Insufficient reaction time or temperature. On a larger scale, heat and mass transfer limitations can slow down the reaction.- Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). Gradually increase the reaction temperature and/or extend the reaction time. For scale-up, ensure efficient stirring and heating to maintain a homogenous reaction mixture.Side Reactions: - Cause: Dimerization of the nitrile oxide intermediate to form furoxans is a common side reaction.[1] Formation of regioisomers can also reduce the yield of the desired product.[1]- Solution: Generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile) to favor the cycloaddition over dimerization.[1] Using a slight excess of the dipolarophile can also suppress furoxan formation. To improve regioselectivity, carefully select the solvent and reaction temperature.[1] |
| TS-002 | Formation of Significant Impurities | Furoxan Byproducts: - Cause: As mentioned in TS-001, dimerization of the nitrile oxide intermediate is a primary source of impurities.[1]- Solution: Optimize the rate of addition of the oxidizing agent to maintain a low concentration of the nitrile oxide at any given time, thus minimizing dimerization. Ensure rapid mixing to facilitate the reaction with the alkyne.Regioisomer Formation: - Cause: The 1,3-dipolar cycloaddition can sometimes yield a mixture of 3,4- and 3,5-disubstituted isoxazoles.- Solution: The regioselectivity is influenced by steric and electronic factors.[1] For terminal alkynes, the 3,5-disubstituted isomer is generally favored.[1] Solvent polarity can also play a role; systematic screening of solvents is recommended during process development. |
| TS-003 | Difficulties in Product Purification | Co-eluting Impurities: - Cause: The presence of structurally similar impurities, such as regioisomers, can make purification by chromatography challenging.- Solution: Optimize the reaction to minimize the formation of these impurities. Explore different crystallization solvents or solvent mixtures to achieve selective precipitation of the desired product. The use of techniques like preparative HPLC may be necessary if chromatographic separation is difficult.Residual Starting Materials: - Cause: Incomplete reaction or use of a large excess of a starting material.- Solution: Drive the reaction to completion as monitored by a suitable analytical method. Optimize the stoichiometry of the reactants. Consider a work-up procedure that includes a wash step to remove unreacted starting materials. |
| TS-004 | Poor Reaction Control During Scale-Up | Exothermic Reaction: - Cause: The 1,3-dipolar cycloaddition can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.- Solution: Implement controlled addition of reagents, particularly the oxidizing agent for nitrile oxide formation. Ensure the reactor is equipped with an efficient cooling system. For very exothermic reactions, consider using a continuous flow reactor for better temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Specifically, the reaction of acetonitrile oxide (generated in situ from acetaldoxime) with a suitable three-carbon acetylenic synthon is a common approach. Multi-component reactions involving an aldehyde, hydroxylamine, and a β-keto ester also offer an efficient, one-pot synthesis for related isoxazole structures and can be adapted for this synthesis.
Q2: How can I minimize the use of hazardous reagents in the synthesis?
A2: Traditional methods for generating nitrile oxides sometimes use harsh oxidants. Greener alternatives are being developed. For instance, the use of NaCl/Oxone for the oxidation of aldoximes provides a more environmentally friendly option with good to excellent yields.[1] Whenever possible, aqueous media should be considered, as some isoxazole syntheses have been successfully performed in water, simplifying the work-up and reducing the use of volatile organic compounds (VOCs).
Q3: What are the key parameters to consider when optimizing the reaction for scale-up?
A3: Key parameters for optimization during scale-up include:
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Reaction Temperature: To control reaction rate and minimize side reactions.
-
Reagent Stoichiometry: To maximize yield and minimize residual starting materials.
-
Solvent Selection: Affects solubility, reaction rate, and regioselectivity.
-
Catalyst Loading (if applicable): To ensure efficient conversion without unnecessary cost or downstream purification challenges.
-
Mixing Efficiency: Crucial for maintaining homogeneity and ensuring consistent heat and mass transfer in large reactors.
-
Rate of Addition: For controlling exothermic reactions and minimizing the concentration of unstable intermediates.
Q4: Are there any specific safety precautions to take during the large-scale production of this compound?
A4: Yes, several safety precautions should be considered:
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Handling of Reagents: Some starting materials and intermediates can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE).
-
Exothermic Reactions: As noted in the troubleshooting guide, be prepared for potential exotherms and have adequate cooling capacity.
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Pressure Build-up: Some reactions may evolve gas. Ensure the reactor is properly vented.
-
Solvent Hazards: Use of flammable organic solvents requires appropriate grounding and ventilation to prevent ignition sources.
Data Presentation
Table 1: Effect of Catalyst on the Yield of Isoxazol-5(4H)-one Derivatives
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | Water | 25 | 40 | 50 |
| 2 | Cell-Pr-NH2 (14 mg) | Water | 25 | 25 | 97 |
| 3 | Pyruvic Acid (5 mol%) | Water | 25 | 20-35 | 84-91 |
| 4 | Itaconic Acid | Water | 50 (Ultrasound) | 15 | 95 |
| 5 | Vitamin B1 | Water | 25 (Ultrasound) | 20 | 92 |
Data adapted from syntheses of related isoxazol-5(4H)-one derivatives and is intended to be illustrative.
Table 2: Influence of Solvent on Reaction Time and Yield
| Entry | Solvent | Temperature | Time | Yield (%) |
| 1 | Water | Room Temp. | 25 min | 97 |
| 2 | Ethanol | Reflux | 7-8 h | - |
| 3 | Choline chloride:glycerol (1:2) | 35 °C | 30 min | Good to Moderate |
| 4 | Dichloromethane (DCM) | Room Temp. | 2 h | 72 |
| 5 | Ethanol-Water (1:3) | Room Temp. (Ultrasound) | 20 min | 92 |
Data compiled from various isoxazole synthesis methodologies and is for comparative purposes.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is a representative procedure based on established methods for isoxazole synthesis.
Materials:
-
Acetaldoxime
-
N-Chlorosuccinimide (NCS)
-
3-Butyn-2-one
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-butyn-2-one (1.0 equivalent) in ethyl acetate.
-
Preparation of Nitrile Oxide Precursor: In a separate flask, dissolve acetaldoxime (1.1 equivalents) in ethyl acetate.
-
In situ Generation of Nitrile Oxide and Cycloaddition: Cool the solution of 3-butyn-2-one to 0 °C. To this solution, add triethylamine (1.2 equivalents). Slowly add a solution of N-chlorosuccinimide (1.1 equivalents) in ethyl acetate dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition of NCS is complete, add the solution of acetaldoxime dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
References
Column chromatography versus recrystallization for purifying isoxazole derivatives
A Comparative Guide to Column Chromatography and Recrystallization
Welcome to the Technical Support Center for the purification of isoxazole derivatives. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the two most common purification techniques: column chromatography and recrystallization. This resource is structured in a practical question-and-answer format to directly address the challenges you may encounter during your experimental work.
Section 1: Method Selection - Making the Right Choice
The initial choice between column chromatography and recrystallization is critical and depends on the specific characteristics of your isoxazole derivative and the impurities present. This section will guide you through the decision-making process.
FAQ: When should I choose column chromatography over recrystallization?
Column chromatography is generally preferred in the following scenarios:
-
Non-crystalline or Oily Products: If your isoxazole derivative is an oil or does not readily form crystals, column chromatography is the more suitable method.[1][2]
-
Complex Mixtures: When your crude product contains multiple components with similar polarities, column chromatography offers superior separation capabilities compared to recrystallization.[3]
-
Small-Scale Purification: For small quantities of material, chromatography can be faster and more efficient than trying to optimize recrystallization conditions.[1]
-
Removal of Thermally Labile Impurities: If your impurities are sensitive to heat, the milder conditions of column chromatography are advantageous.
-
When a High Degree of Purity is Essential: While multiple recrystallizations can yield very pure compounds, flash chromatography is often the standard procedure in many labs when the highest degree of purity is required.[1]
FAQ: When is recrystallization the better option?
Recrystallization is an excellent choice under these circumstances:
-
Crystalline Solids: The technique is inherently designed for the purification of solid compounds that can form a stable crystal lattice.[2]
-
Large-Scale Purification: Recrystallization is generally more cost-effective and easier to scale up for larger quantities of material compared to column chromatography.[2]
-
High Purity Requirements: For crystalline solids, recrystallization can achieve excellent purity (>98%), and multiple recrystallizations can often lead to a higher purity product than a single column.[1][2]
-
Lower Solvent Consumption: Typically, recrystallization requires less solvent than column chromatography, making it a more environmentally friendly and economical option.[2]
At-a-Glance: Method Comparison
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures.[2] | Differential partitioning of compounds between a stationary and mobile phase based on polarity.[2] |
| Typical Purity Achieved | Good to Excellent (>98%).[2] | Good to Excellent (>99% for some compounds).[2] |
| Yield | Moderate to High (Can be >80%).[2] | Variable (Depends on separation efficiency and fraction collection).[2] |
| Scalability | Easily scalable.[2] | Can be cumbersome and expensive to scale up.[2] |
| Time Consumption | Can be time-consuming due to slow cooling and drying steps.[2] | Generally faster for small-scale purifications.[2] |
| Solvent Consumption | Generally lower.[2] | Can be high due to the continuous mobile phase.[2] |
| Cost-Effectiveness | More cost-effective, especially at a larger scale.[2] | Can be more expensive due to the cost of the stationary phase and larger solvent volumes.[2] |
| Applicability | Best for crystalline, thermally stable solids.[2] | Applicable to a wider range of compounds, including oils and non-crystalline solids.[2] |
Decision-Making Workflow
Caption: Decision workflow for selecting a purification method.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique, but it can present challenges. This section addresses common issues and their solutions.
FAQ: My isoxazole derivative is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem, especially if the boiling point of the solvent is higher than the melting point of your compound.[4]
Causality: This phenomenon often happens when the solution is supersaturated to a high degree upon cooling, and the solute's melting point is below the temperature of the solution.
Solutions:
-
Re-dissolve and Cool Slowly: Heat the solution until the oil dissolves completely. Then, allow the solution to cool much more slowly. Gradual cooling is crucial for the formation of well-defined crystals.[4][5]
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to dissolve it, and then attempt to cool it again slowly.[5]
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Change the Solvent System: If the problem persists, you may need to choose a different solvent or a solvent pair. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For isoxazoles, common solvent systems include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.[7]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[7]
FAQ: No crystals are forming, even after cooling in an ice bath. What's next?
This is a frequent issue, often caused by either using too much solvent or the solution being supersaturated.[5]
Solutions:
-
Reduce Solvent Volume: The most common reason for no crystal formation is using an excessive amount of solvent.[5] Gently heat the solution to evaporate some of the solvent and then try cooling it again.
-
Induce Nucleation:
-
Cool for a Longer Period: Sometimes, crystallization is simply a slow process. Allow the solution to stand undisturbed at a low temperature for an extended period.
FAQ: My recrystallized product is still impure. How can I improve the purity?
If your product's purity is not satisfactory after one recrystallization, consider the following:
Solutions:
-
Perform a Second Recrystallization: A second recrystallization will often significantly improve purity.
-
Wash the Crystals Properly: After filtering the crystals, wash them with a small amount of ice-cold solvent to remove any adhering impurities.[2]
-
Ensure Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.[8] Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Experimental Protocol: Recrystallization of a 3,5-Disubstituted Isoxazole
This protocol provides a general guideline. The choice of solvent will depend on the specific isoxazole derivative.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, ethyl acetate, hexane) to find a suitable one where the compound is soluble when hot and insoluble when cold.[9] For many isoxazoles, an ethanol/water or hexane/ethyl acetate mixture works well.[7]
-
Dissolution: Place the crude isoxazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[2]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[4]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[2]
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Section 3: Troubleshooting Column Chromatography
Column chromatography is a versatile technique, but it requires careful execution to achieve good separation.
FAQ: My compounds are not separating on the column. What could be the problem?
Poor separation is a common issue and can stem from several factors.
Causality: The separation in column chromatography is based on the differential partitioning of compounds between the stationary and mobile phases. If the polarities of the compounds are too similar or the chosen solvent system is not optimal, separation will be poor.
Solutions:
-
Optimize the Mobile Phase: The choice of eluent is crucial. Use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation of your desired compound from impurities, aiming for an Rf value of around 0.2-0.3 for your product.[10] For isoxazoles, common mobile phases include mixtures of hexane and ethyl acetate.[7][11]
-
Use a Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent and gradually increase the polarity by adding a more polar solvent.[10]
-
Proper Column Packing: An improperly packed column with air bubbles or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.
-
Sample Loading: Load the sample in a concentrated solution and in a narrow band at the top of the column. Overloading the column can also lead to poor separation.[12]
FAQ: My compound is not eluting from the column. What should I do?
If your compound remains at the top of the column, it is too strongly adsorbed to the stationary phase.
Solutions:
-
Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent in your eluent system.
-
Check for Compound Instability: Some compounds can decompose on silica gel, which can be acidic. If you suspect this, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.[10]
FAQ: How do I visualize my isoxazole derivative on a TLC plate?
Most isoxazoles are aromatic and can be visualized under a UV lamp (254 nm) on TLC plates containing a fluorescent indicator.[7] They will appear as dark spots. For compounds that are not UV-active, staining with potassium permanganate (KMnO₄) can be effective.[7]
Experimental Protocol: Column Chromatography of a 3,5-Disubstituted Isoxazole
This is a general procedure for purifying an isoxazole derivative using silica gel column chromatography.
-
TLC Analysis: Determine the optimal solvent system using TLC. A common system for isoxazoles is a mixture of hexane and ethyl acetate.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel.[12] Alternatively, for less soluble compounds, dry loading can be used where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[12]
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.[2]
-
Fraction Collection: Collect the eluate in a series of fractions.[2]
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.[2]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified isoxazole derivative.[2]
Chromatography Workflow
Caption: Step-by-step workflow for column chromatography.
Section 4: References
-
Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved from --INVALID-LINK--
-
Are there cases in which column chromatography is preferable to recrystallisation? - Quora. (2017, August 2). Retrieved from --INVALID-LINK--
-
A Comparative Guide to the Purification of Nitrovinyl Compounds: Recrystallization vs. Column Chromatography - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Give two possible advantages to purification using microscale column chromatography versus - Brainly. (2023, July 4). Retrieved from --INVALID-LINK--
-
Recrystallization - Wired Chemist. (n.d.). Retrieved from --INVALID-LINK--
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC - NIH. (2013, November 12). Retrieved from --INVALID-LINK--
-
Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Recrystallization Issues : r/Chempros - Reddit. (2024, October 17). Retrieved from --INVALID-LINK--
-
Isoxazole - Solubility of Things. (n.d.). Retrieved from --INVALID-LINK--
-
Separation of Isoxazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from --INVALID-LINK--
-
recrystallization.pdf. (n.d.). Retrieved from --INVALID-LINK--
-
Column Chromatography - IJCRT.org. (2023, May 5). Retrieved from --INVALID-LINK--
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from --INVALID-LINK--
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - ResearchGate. (2013, November 12). Retrieved from --INVALID-LINK--
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from --INVALID-LINK--
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from --INVALID-LINK--
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--
-
What is column chromatography and what are its advantages and disadvantages? - Quora. (2016, April 30). Retrieved from --INVALID-LINK--
-
troubleshooting column chromatography : r/chemistry - Reddit. (2022, February 22). Retrieved from --INVALID-LINK--
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). Retrieved from --INVALID-LINK--
-
Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific. (n.d.). Retrieved from --INVALID-LINK--
-
troubleshooting isoxazole ring formation in synthesis - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Microwave assisted novel synthesis of isoxazole and their antibacterial activity - Zenodo. (n.d.). Retrieved from --INVALID-LINK--
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved from --INVALID-LINK--
-
Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed. (2017, July 7). Retrieved from --INVALID-LINK--
-
A review on columns used in chromatography - ResearchGate. (2023, October 12). Retrieved from --INVALID-LINK--
-
Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. (n.d.). Retrieved from --INVALID-LINK--
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Manipal Research Portal. (n.d.). Retrieved from --INVALID-LINK--
-
Advantages And Disadvantages Of Recrystallization | 123 Help Me. (n.d.). Retrieved from --INVALID-LINK--
-
What is column chromatography? What are its advantages over thin layer chromatography for the separation of organic compounds? - Quora. (2022, December 25). Retrieved from --INVALID-LINK--
-
Column Chromatography: Pros and Cons | PDF - Scribd. (n.d.). Retrieved from --INVALID-LINK--
-
Recrystallization: 5 Points That You Should Know - Zuiveringstechnieken. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Retrieved from --INVALID-LINK--
-
TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. (n.d.). Retrieved from --INVALID-LINK--
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC - PubMed Central. (2018, August 16). Retrieved from --INVALID-LINK--
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--
-
HPLC Column Troubleshooting Guide | PDF | High Performance Liquid Chromatography | Valve - Scribd. (n.d.). Retrieved from --INVALID-LINK--
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024, May 10). Retrieved from --INVALID-LINK--
-
(PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives - ResearchGate. (2025, August 7). Retrieved from --INVALID-LINK--
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (2024, February 23). Retrieved from --INVALID-LINK--
-
Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. Recrystallization [wiredchemist.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Purification [chem.rochester.edu]
- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Minimizing byproduct formation in nitrile oxide cycloaddition reactions
Welcome to the technical support center for nitrile oxide cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in nitrile oxide cycloaddition reactions, and why does it form?
A1: The most common and significant byproduct is a furoxan (also known as a 1,2,5-oxadiazole-2-oxide). Furoxans are formed through the dimerization of two molecules of the nitrile oxide.[1][2][3] This occurs because nitrile oxides are highly reactive, unstable 1,3-dipoles.[4] In the absence of a suitable dipolarophile or when the nitrile oxide concentration is too high, they will readily react with themselves.[1] This dimerization is often a rapid process, especially with simple aliphatic and aromatic nitrile oxides, and can lead to quantitative formation of the furoxan, significantly reducing the yield of the desired cycloadduct.
Q2: How can I minimize furoxan formation?
A2: The key strategy to minimize furoxan formation is to maintain a low instantaneous concentration of the nitrile oxide throughout the reaction. This ensures that the nitrile oxide is more likely to react with the intended dipolarophile rather than another molecule of itself. The most effective way to achieve this is through the in situ generation of the nitrile oxide.[1] This involves slowly generating the nitrile oxide from a stable precursor in the presence of the dipolarophile.
Q3: What are the common methods for in situ generation of nitrile oxides?
A3: Several methods are available for the in situ generation of nitrile oxides. The choice of method often depends on the stability of the precursor and the reaction conditions required. Common methods include:
-
Oxidation of Aldoximes: This is a widely used method where an aldoxime is oxidized to the corresponding nitrile oxide. Various oxidizing agents can be employed, such as:
-
Dehydrohalogenation of Hydroxamoyl Halides: This classic method involves the elimination of a hydrogen halide from a hydroxamoyl halide (typically a chloride or bromide) using a base. Triethylamine (Et₃N) is a commonly used base for this purpose.
Q4: My reaction is still sluggish and producing byproducts even with in situ generation. What can I do?
A4: If you are still observing issues, consider the following optimization strategies:
-
Slow Addition: If you are using a pre-formed nitrile oxide or a rapid generation method, adding the nitrile oxide or the generating agent slowly to the reaction mixture containing the dipolarophile can significantly reduce dimerization.[1] A specialized technique known as "diffusion reagent mixing," where vapors of a volatile base like triethylamine are slowly introduced, can be very effective.[4]
-
Temperature Control: For particularly unstable nitrile oxides or slow cycloaddition reactions, cooling the reaction mixture can help suppress the rate of dimerization relative to the desired cycloaddition.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. While nonpolar solvents like benzene and dichloromethane (DCM) are common, the optimal solvent should be determined empirically for each specific reaction.[9]
-
Catalysis: In some cases, catalysts can be used to accelerate the cycloaddition reaction, which can help it outcompete the dimerization pathway. Both metal-based (e.g., copper, ruthenium) and organocatalysts have been shown to influence the rate and regioselectivity of nitrile oxide cycloadditions.[10][11]
Q5: Besides furoxan, what other byproducts can be formed?
A5: While furoxan is the primary byproduct of dimerization, other issues can arise:
-
Regioisomers: The 1,3-dipolar cycloaddition of a nitrile oxide to an unsymmetrical alkene or alkyne can result in two different regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles).[6][12][13] The formation of the undesired regioisomer can be considered a byproduct. The regioselectivity is influenced by steric and electronic factors of both the nitrile oxide and the dipolarophile.[6][13]
-
Polymerization: For certain nitrile oxides, particularly those with reactive substituents, polymerization can be a competing side reaction.[14]
-
Reactions with the Solvent or Reagents: The highly reactive nitrile oxide can potentially react with certain solvents or other components in the reaction mixture, although this is less common than dimerization.
Troubleshooting Guides
Issue 1: High levels of furoxan byproduct detected.
| Possible Cause | Recommended Solution |
| High instantaneous concentration of the nitrile oxide. | Implement in situ generation of the nitrile oxide. If already using in situ generation, slow down the rate of generation by using slow addition of the generating agent or by lowering the reaction temperature.[1] |
| The cycloaddition reaction is slow compared to dimerization. | Increase the concentration of the dipolarophile (use it in excess). Consider using a catalyst to accelerate the cycloaddition.[10][11] For thermally sensitive reactions, explore alternative activation methods like microwave irradiation.[15][16] |
| The nitrile oxide is particularly unstable. | Lower the reaction temperature to disfavor the dimerization pathway.[1] Choose a generation method that is known to be milder. |
Issue 2: Formation of undesired regioisomers.
| Possible Cause | Recommended Solution |
| Electronic and/or steric factors favor the formation of multiple isomers. | Modify the electronic properties of the dipolarophile or the nitrile oxide by changing substituents. For example, the regioselectivity of cycloadditions with cinnamic acid derivatives can be controlled.[17] |
| Reaction conditions favor a different regioisomeric pathway. | The use of specific catalysts (e.g., copper vs. ruthenium) can favor the formation of different regioisomers.[10] Solvent polarity can also play a role in regioselectivity. |
| The reaction is under thermodynamic instead of kinetic control. | Lowering the reaction temperature generally favors the kinetically controlled product, which may be a single regioisomer. |
Data Presentation
Table 1: Comparison of Common in situ Nitrile Oxide Generation Methods
| Method | Precursor | Reagents | Typical Conditions | Advantages | Disadvantages |
| Dehydrohalogenation | Hydroxamoyl Chloride | Base (e.g., Et₃N) | Organic solvent, RT | Well-established, reliable. | Precursor may require synthesis; formation of salt byproduct. |
| Oxidation | Aldoxime | NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O) | Readily available precursors. | Can sometimes lead to over-oxidation or other side reactions. |
| Oxidation | Aldoxime | NaCl, Oxone | Solvent-free (ball-milling) or in solution | "Green" reagents, high efficiency.[5][7] | May require optimization of reagent stoichiometry. |
| Oxidation | Aldoxime | t-BuOI | Dioxane, 2,6-lutidine, RT | Mild conditions, good functional group tolerance.[8] | Reagent is generated in situ. |
Experimental Protocols
Protocol 1: In situ Generation of Benzonitrile Oxide from Benzaldoxime using NaCl/Oxone and Cycloaddition with Styrene
-
Materials:
-
Benzaldoxime (1.0 equiv)
-
Styrene (1.2 equiv)
-
Sodium chloride (NaCl) (1.1 equiv)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (1.5 equiv)
-
Acetonitrile (solvent)
-
-
Procedure: a. To a round-bottom flask equipped with a magnetic stir bar, add benzaldoxime, styrene, NaCl, and NaHCO₃. b. Add acetonitrile to dissolve the solids. c. To the stirred solution, add Oxone® portion-wise over 10-15 minutes at room temperature. d. Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. e. Upon completion, quench the reaction by adding water. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to yield 3,5-diphenyl-4,5-dihydroisoxazole.
Visualizations
Caption: Formation of desired cycloadduct vs. furoxan byproduct.
Caption: Troubleshooting workflow for low yield in cycloadditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing [mdpi.com]
- 5. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 9. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 11. researchgate.net [researchgate.net]
- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 13. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Control of regioselectivity in nitrile oxide cycloadditions to cinnamic acid derivatives | Scilit [scilit.com]
Technical Support Center: Enhancing Catalyst Recovery in Isoxazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the efficiency of catalyst recovery in isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for recovering heterogeneous catalysts after isoxazole synthesis?
A1: The three primary methods for recovering heterogeneous catalysts are filtration, centrifugation, and magnetic separation. The choice of method depends on the catalyst's properties, such as particle size and magnetic susceptibility, as well as the reaction conditions.
Q2: My catalyst is nano-sized. Is filtration a suitable recovery method?
A2: Filtration can be challenging for nano-sized catalysts as they may pass through standard filter paper. Specialized filtration systems with fine pore sizes, such as ceramic membrane filters, may be necessary. However, for very small nanoparticles, other methods like centrifugation or magnetic separation might be more effective.
Q3: When should I consider using magnetic separation for catalyst recovery?
A3: Magnetic separation is an excellent choice if your catalyst is supported on magnetic nanoparticles (e.g., Fe₃O₄). This method is often faster and more efficient than filtration or centrifugation, especially for nanoscale catalysts. It allows for rapid recovery with minimal catalyst loss by using an external magnetic field.
Q4: What factors can affect the efficiency of catalyst recovery by centrifugation?
A4: The efficiency of centrifugation can be influenced by several factors, including the viscosity of the reaction medium, the particle size and density of the catalyst, and the speed and duration of the centrifugation.[1] For highly viscous solutions, dilution with a low-boiling solvent may be necessary to improve catalyst pelleting.[2]
Q5: How can I determine if my catalyst is leaching into the reaction mixture?
A5: Catalyst leaching, where the active metal dissolves into the reaction solution, is a significant concern as it can contaminate the product and reduce catalyst reusability. A common method to test for leaching is to perform a hot filtration test. The solid catalyst is filtered from the reaction mixture at an intermediate conversion point, and the filtrate is allowed to react further. If the reaction continues to progress, it indicates that active catalytic species have leached into the solution. For a quantitative analysis of leached metal content, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to analyze the filtrate.[3][4]
Troubleshooting Guides
Issue 1: Low Catalyst Recovery Yield
Question: I am losing a significant amount of my catalyst during the recovery process. What are the possible causes and how can I improve the yield?
Answer: Low catalyst recovery can be attributed to several factors depending on the method used.
-
For Filtration:
-
Filter Clogging: Fine catalyst particles can block the filter pores, leading to high back pressure and potential loss of catalyst during handling.
-
Solution: Consider using a filter aid like Celite® to improve flow. Ensure the filter paper has an appropriate pore size for your catalyst. For pyrophoric catalysts, performing the filtration in a closed, inert system is crucial for safety and to prevent loss.[5]
-
-
Catalyst Passing Through the Filter: If the catalyst particles are smaller than the filter's pore size, they will not be retained.
-
Solution: Use a membrane with a smaller pore size or switch to a different recovery method like centrifugation or magnetic separation.
-
-
-
For Centrifugation:
-
Poor Pellet Formation: In viscous reaction mixtures, the catalyst may not form a compact pellet at the bottom of the centrifuge tube.
-
Resuspension of Pellet: The catalyst pellet can be disturbed and resuspended during the decantation of the supernatant.
-
Solution: Carefully decant or pipette the supernatant without disturbing the pellet. Leaving a small amount of solvent behind is preferable to losing the catalyst.
-
-
-
For Magnetic Separation:
-
Incomplete Separation: If the magnetic field is not strong enough or the exposure time is too short, some magnetic catalyst may remain suspended.
-
Solution: Use a stronger magnet and ensure all of the reaction mixture is exposed to the magnetic field for a sufficient duration. Gently agitating the vessel can help collect all the particles.
-
-
Catalyst Aggregation: Magnetic nanoparticles can sometimes aggregate, which may reduce their catalytic activity in subsequent runs.
-
Solution: Proper surface functionalization of the magnetic nanoparticles can help prevent aggregation. Washing the recovered catalyst thoroughly can also remove any adsorbed species that may contribute to aggregation.
-
-
Issue 2: Decreased Catalyst Activity in Subsequent Runs
Question: My recovered catalyst shows significantly lower activity in the next reaction cycle. What could be the reason, and how can I address it?
Answer: A decline in catalytic activity is a common issue and can be caused by several factors:
-
Catalyst Poisoning: Certain functional groups present in the reactants, products, or even impurities can strongly adsorb to the catalyst's active sites, deactivating it. Common poisons include sulfur compounds, nitriles, and some nitrogen-containing heterocycles.[6]
-
Solution: Ensure the purity of all reactants and solvents. If a specific poison is identified, a purification step for the starting materials may be necessary. In some cases, a regeneration procedure can restore catalyst activity.
-
-
Fouling: The surface of the catalyst can be blocked by byproducts or polymeric material formed during the reaction.
-
Solution: Thoroughly wash the recovered catalyst with an appropriate solvent to remove any adsorbed species. A calcination step may be required for some inorganic catalysts to burn off organic residues, but this should be done with caution to avoid sintering.
-
-
Leaching: The active catalytic species may be leaching from the support into the reaction mixture with each cycle.
-
Solution: Perform a leaching test (see FAQ 5) to confirm if this is occurring. If significant leaching is detected, you may need to reconsider the catalyst's support material or the reaction conditions (e.g., temperature, solvent) to improve the stability of the active species.
-
-
Sintering or Structural Changes: High reaction temperatures can cause the catalyst nanoparticles to agglomerate (sinter), leading to a decrease in the active surface area.
-
Solution: Operate at the lowest effective temperature. Characterize the recovered catalyst using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to check for changes in particle size and structure.
-
Data Presentation
Table 1: Reusability of a Magnetic Nanocatalyst (Fe₃O₄@chitosan-SO₃H) in Isoxazole Synthesis [7]
| Reuse Cycle | Product Yield (%) |
| 1 | 89 |
| 2 | 85 |
| 3 | 81 |
| 4 | 78 |
Table 2: Reusability of Itaconic Acid Catalyst in Isoxazole Synthesis under Ultrasonic Irradiation [8]
| Reuse Cycle | Product Yield (%) |
| 1-10 | No significant loss in activity |
Experimental Protocols
Protocol 1: Catalyst Recovery by Filtration
Objective: To recover a solid heterogeneous catalyst from a liquid reaction mixture.
Materials:
-
Reaction mixture containing the solid catalyst.
-
Büchner funnel and flask.
-
Filter paper of an appropriate pore size.
-
Vacuum source.
-
Washing solvent (e.g., ethanol, ethyl acetate).
-
Spatula.
-
Vial for storing the recovered catalyst.
Procedure:
-
Setup: Assemble the filtration apparatus by placing the Büchner funnel with the filter paper on the filter flask and connecting the flask to a vacuum source.
-
Filtration: Wet the filter paper with a small amount of the washing solvent. Pour the reaction mixture into the center of the funnel.
-
Washing: Once the liquid has passed through, wash the catalyst on the filter paper with the chosen solvent to remove any residual product and impurities. Repeat the washing step 2-3 times.
-
Drying: Allow the catalyst to dry on the filter paper under vacuum for a few minutes. For catalysts that are sensitive to air, this step should be performed under an inert atmosphere.
-
Collection: Carefully scrape the dried catalyst from the filter paper using a spatula and transfer it to a labeled vial for storage and reuse.
Protocol 2: Catalyst Recovery by Centrifugation
Objective: To separate a solid catalyst from a liquid reaction mixture, particularly for fine or nano-sized particles.
Materials:
-
Reaction mixture containing the catalyst.
-
Centrifuge tubes with caps.
-
Centrifuge.
-
Pipette or decanter.
-
Washing solvent.
-
Vortex mixer (optional).
Procedure:
-
Transfer: Transfer the reaction mixture into one or more centrifuge tubes. If using multiple tubes, ensure they are balanced by mass.
-
Dilution (if necessary): If the reaction mixture is viscous, dilute it with a suitable solvent to facilitate catalyst sedimentation.[2]
-
Centrifugation: Place the tubes in the centrifuge, ensuring they are balanced. Centrifuge at a speed and for a duration appropriate for your catalyst's properties (e.g., 5000-10000 rpm for 10-20 minutes).
-
Separation: Carefully remove the tubes from the centrifuge. The catalyst should have formed a pellet at the bottom. Decant or pipette the supernatant liquid.
-
Washing: Add a small amount of fresh solvent to the tube, resuspend the pellet (a vortex mixer can be used), and repeat the centrifugation and separation steps. Repeat this washing process 2-3 times.
-
Drying and Collection: After the final wash and removal of the supernatant, the catalyst pellet can be dried under vacuum. Once dry, the catalyst can be collected for reuse.
Protocol 3: Magnetic Catalyst Recovery
Objective: To efficiently recover a magnetic catalyst from a reaction mixture.
Materials:
-
Reaction mixture containing the magnetic catalyst.
-
Reaction vessel.
-
Strong external magnet (e.g., Neodymium magnet).
-
Pipette or decanter.
-
Washing solvent (e.g., ethanol).[7]
Procedure:
-
Separation: After the reaction is complete, place the strong external magnet against the side of the reaction vessel. The magnetic catalyst particles will be attracted to the magnet and held against the vessel wall.
-
Decantation: While the magnet is held in place, carefully decant or pipette the reaction solution, leaving the catalyst behind.
-
Washing: Remove the magnet and add a washing solvent to the vessel. Agitate the mixture to wash the catalyst.
-
Recollection: Place the magnet against the vessel again to collect the catalyst and decant the wash solvent. Repeat the washing step 2-3 times.[7]
-
Drying: After the final wash, the catalyst can be dried under a stream of inert gas or in a vacuum oven before being reused.
Mandatory Visualization
Caption: Troubleshooting workflow for low catalyst recovery yield.
Caption: General experimental workflow for catalyst recovery and reuse.
References
- 1. Application Of Centrifugal Extractor In Catalyst Recovery - Tiei liquid/liquid mixing and separation Extraction Separation Equipment [tyextractor.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Leaching Platinum Group Metals from Simulated Spent Auto-Catalyst Material Using Ozone and Hydrochloric Acid | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06472J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Comparing the bioactivity of isoxazole versus oxazole core structures
For Researchers, Scientists, and Drug Development Professionals
The nuanced structural difference between isoxazole and oxazole—the position of the nitrogen and oxygen atoms in the five-membered heterocyclic ring—can lead to significant variations in their physicochemical properties and, consequently, their biological activities. Both scaffolds are cornerstones in medicinal chemistry, featuring prominently in a multitude of pharmacologically active compounds. This guide provides an objective comparison of their bioactivity, supported by experimental data, to aid researchers in scaffold selection and drug design.
At a Glance: Key Bioactivity Differences
While the biological activity is highly dependent on the specific molecular target and the substitution pattern on the heterocyclic core, some general trends can be observed. The following tables summarize quantitative data from studies that have directly compared the biological activities of isoxazole and oxazole analogs.
Enzyme Inhibition
Direct comparative studies have highlighted significant differences in the inhibitory potency of isoxazole and oxazole derivatives against key metabolic enzymes.
| Target Enzyme | Compound Class | Lead Compound Example | IC50 | Conclusion |
| Diacylglycerol Acyltransferase 1 (DGAT1) | 3-Phenylisoxazole Analogs | Compound 40a | 64 nM[1] | Isoxazole superior |
| 5-Phenyloxazole Analogs | - | >1000 nM[1] | ||
| Stearoyl-CoA Desaturase (SCD) | Isoxazole-Oxazole Hybrid | - | SCD1: < IC50 (µM) vs Isoxazole-Isoxazole | Isoxazole-Oxazole Hybrid superior |
| Isoxazole-Isoxazole Hybrids | Compound 12 & 13 | SCD1: 45 µM[1] | ||
| SCD5: 45 µM[1] |
In-Depth Bioactivity Comparison
Anticancer Activity
Direct head-to-head comparisons of the anticancer activity of isoxazole versus oxazole analogs are limited in publicly available literature. However, numerous studies have independently demonstrated the potent cytotoxic effects of derivatives from both scaffolds against various cancer cell lines. The efficacy is highly dependent on the specific substitutions on the heterocyclic ring.
Isoxazole Derivatives:
-
Tubulin Inhibition: Certain isoxazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cancer cell death.
-
Kinase Inhibition: Many isoxazole-containing compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.
-
Apoptosis Induction: Studies have shown that isoxazole derivatives can induce programmed cell death (apoptosis) in cancer cells through various mechanisms.
Oxazole Derivatives:
-
DNA Intercalation: Some oxazole-containing natural products and synthetic compounds exhibit anticancer activity by intercalating with DNA, thereby disrupting DNA replication and transcription.
-
Topoisomerase Inhibition: Oxazole derivatives have been investigated as inhibitors of topoisomerase enzymes, which are essential for managing DNA topology during replication.
-
Hypoxia-Inducible Factor (HIF-1) Inhibition: Certain oxazole compounds have been found to inhibit HIF-1, a key transcription factor that allows cancer cells to survive in low-oxygen environments.
Anti-inflammatory Activity
Similar to anticancer activity, direct comparative studies on the anti-inflammatory effects of isoxazole and oxazole analogs are not widely available. Both scaffolds are present in compounds with significant anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).
Isoxazole Derivatives:
-
COX-2 Inhibition: The isoxazole ring is a key feature in several selective COX-2 inhibitors, such as valdecoxib.[2] These drugs are effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
-
Cytokine Inhibition: Some isoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.
Oxazole Derivatives:
-
COX Inhibition: Oxazole-containing compounds, such as oxaprozin, are non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[2]
-
5-Lipoxygenase (5-LOX) Inhibition: Certain oxazole derivatives have been found to inhibit 5-LOX, an enzyme involved in the production of leukotrienes, which are potent inflammatory mediators.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of isoxazole and oxazole bioactivities are provided below.
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against the DGAT1 enzyme.
Methodology:
-
Enzyme Preparation: A stable source of human DGAT1 enzyme, often from recombinant expression in insect or mammalian cells, is used.
-
Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, and bovine serum albumin. The substrates, 1,2-dioleoylglycerol and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA), are added to the mixture.
-
Compound Incubation: Test compounds (isoxazole and oxazole analogs) are serially diluted and pre-incubated with the DGAT1 enzyme to allow for binding.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrates and incubated for a specific period at a controlled temperature (e.g., 37°C). The reaction is then stopped by the addition of a quenching solution, often containing a mixture of isopropanol, heptane, and water.
-
Lipid Extraction and Quantification: The synthesized radiolabeled triglycerides are extracted into an organic phase. The amount of radioactivity in the organic phase is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the compound concentration.
Stearoyl-CoA Desaturase (SCD) Inhibition Assay
Objective: To measure the in vitro inhibitory effect of test compounds on the activity of the SCD enzyme.
Methodology:
-
Enzyme Source: Microsomes prepared from cells or tissues expressing SCD (e.g., liver microsomes) or recombinant SCD enzyme are used.
-
Reaction Buffer: The assay is conducted in a buffer typically containing phosphate or Tris buffer, NADH as a cofactor, and a fatty acid-free bovine serum albumin.
-
Substrate: A radiolabeled saturated fatty acyl-CoA, such as [14C]stearoyl-CoA, is used as the substrate.
-
Compound Incubation: Test compounds are pre-incubated with the enzyme source.
-
Reaction and Termination: The reaction is started by adding the substrate and incubated at 37°C. The reaction is terminated by adding a strong base (e.g., KOH in methanol) to saponify the lipids.
-
Fatty Acid Extraction and Separation: After acidification, the fatty acids are extracted with an organic solvent. The saturated and monounsaturated fatty acids are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The radioactivity in the spots corresponding to the saturated and monounsaturated fatty acids is measured.
-
IC50 Determination: The percentage of SCD activity is calculated from the ratio of monounsaturated to total fatty acids. The IC50 value is then determined from the dose-response curve.
MTT Assay for Cell Viability (Anticancer Activity)
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isoxazole or oxazole derivatives for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compounds (isoxazole or oxazole derivatives) or a standard anti-inflammatory drug (e.g., indomethacin) are administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The volume of the injected paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Edema and Inhibition: The degree of paw edema is calculated as the increase in paw volume after carrageenan injection compared to the initial volume. The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with that of the control group.
-
Statistical Analysis: The results are analyzed using appropriate statistical methods to determine the significance of the anti-inflammatory effect.
Signaling Pathways and Experimental Workflows
To better visualize the biological context and experimental processes, the following diagrams are provided.
Caption: DGAT1 signaling pathway and point of inhibition.
Caption: SCD1 signaling pathway in cancer and point of inhibition.
Caption: General workflow for comparative biological evaluation.
Conclusion
References
A Comparative Guide to the Structural Validation of 1-(Isoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The definitive confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For novel heterocyclic compounds such as 1-(Isoxazol-5-yl)ethanone, establishing the precise atomic arrangement is critical for understanding its reactivity, predicting its biological activity, and ensuring intellectual property claims. While various analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography remains the gold standard, providing unambiguous proof of molecular structure.
This guide compares the validation of this compound's structure using X-ray crystallography with complementary spectroscopic methods. While a specific crystal structure for this compound is not publicly available, this guide presents expected data based on crystallographic and spectroscopic analyses of closely related isoxazole derivatives. This provides a robust framework for researchers undertaking the synthesis and characterization of similar compounds.
Primary Validation Method: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, providing precise measurements of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a crystal lattice. This technique directly maps the electron density of the molecule, leaving no ambiguity in its structural assignment.
Expected Crystallographic Data for this compound
The following table summarizes the expected bond lengths and angles for this compound, derived from crystallographic data of analogous 5-substituted isoxazole structures. These values are crucial for confirming the integrity of the isoxazole ring and the connectivity of the acetyl group.
| Parameter | Bond/Atoms Involved | Expected Value |
| Bond Lengths (Å) | ||
| O1 - N2 | 1.41 - 1.44 | |
| N2 - C3 | 1.30 - 1.33 | |
| C3 - C4 | 1.41 - 1.43 | |
| C4 - C5 | 1.33 - 1.36 | |
| C5 - O1 | 1.34 - 1.37 | |
| C5 - C6 | 1.47 - 1.51 | |
| C6 - O2 | 1.20 - 1.23 | |
| C6 - C7 | 1.49 - 1.53 | |
| **Bond Angles (°) ** | ||
| C5 - O1 - N2 | 105 - 108 | |
| O1 - N2 - C3 | 109 - 112 | |
| N2 - C3 - C4 | 110 - 113 | |
| C3 - C4 - C5 | 104 - 107 | |
| C4 - C5 - O1 | 110 - 113 | |
| O1 - C5 - C6 | 118 - 122 | |
| C4 - C5 - C6 | 126 - 130 | |
| C5 - C6 - O2 | 118 - 122 | |
| C5 - C6 - C7 | 115 - 119 | |
| O2 - C6 - C7 | 120 - 124 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. The crystal should be of sufficient size (ideally >0.1 mm in all dimensions) and free of significant defects.[1]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam.[1] The crystal is rotated, and a detector records the intensities and positions of the diffracted X-rays from multiple orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved using direct methods to generate an initial electron density map.[1] An atomic model is built into the electron density map and refined against the experimental data to optimize the fit, yielding the final, precise atomic coordinates, bond lengths, and angles.[2]
Alternative Validation Methods: Spectroscopic Analysis
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, offering complementary data that corroborates the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms. For this compound, ¹H and ¹³C NMR are crucial.
Expected NMR Data for this compound (in CDCl₃)
| Spectrum | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | H4 (isoxazole) | 6.9 - 7.1 | Singlet |
| H3 (isoxazole) | 8.3 - 8.5 | Singlet | |
| CH₃ (acetyl) | 2.5 - 2.7 | Singlet | |
| ¹³C NMR | C4 (isoxazole) | 100 - 103 | |
| C5 (isoxazole) | 170 - 173 | ||
| C3 (isoxazole) | 150 - 153 | ||
| C=O (acetyl) | 188 - 192 | ||
| CH₃ (acetyl) | 27 - 30 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[3] Add a small amount of an internal standard like tetramethylsilane (TMS) if required by the instrument.[3][4]
-
Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D NMR experiments (e.g., COSY, HSQC).
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3150 | C-H stretch | Isoxazole ring |
| 1700 - 1720 | C=O stretch | Ketone (acetyl) |
| 1600 - 1620 | C=N stretch | Isoxazole ring |
| 1400 - 1450 | N-O stretch | Isoxazole ring |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop between two KBr or NaCl plates.[5]
-
Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]
-
-
Data Acquisition: Record a background spectrum of the empty sample compartment or clean ATR crystal.[6] Place the prepared sample in the spectrometer's beam path and record the sample spectrum.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable structural clues.
Expected Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z | Notes |
| ESI-MS | [M+H]⁺ | 112.04 | Molecular formula C₅H₅NO₂. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |
| EI-MS | M⁺ | 111 | Molecular Ion |
| [M-CH₃]⁺ | 96 | Loss of the methyl group. | |
| [M-COCH₃]⁺ | 68 | Loss of the acetyl group, yielding the isoxazole ring fragment. | |
| [CH₃CO]⁺ | 43 | Acetyl cation, often a prominent peak. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). For techniques like liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system.[7]
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Common techniques for small molecules include Electrospray Ionization (ESI) or Electron Ionization (EI).[8]
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizing the Validation Process
The following diagrams illustrate the logical workflow for structural validation and the key features of the this compound molecule confirmed through these methods.
Caption: Workflow for the structural validation of a novel chemical compound.
Caption: Key structural features of this compound validated by analysis.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. benchchem.com [benchchem.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. eng.uc.edu [eng.uc.edu]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. biocompare.com [biocompare.com]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative molecular docking studies of isoxazole analogs on therapeutic targets
A deep dive into the binding affinities of isoxazole derivatives against key therapeutic targets, providing researchers with comparative data and detailed experimental workflows to accelerate drug development.
The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Molecular docking, a powerful computational technique, plays a pivotal role in elucidating the binding mechanisms of these analogs to their protein targets, thereby guiding the design of more potent and selective therapeutic agents.[2] This guide presents a comparative analysis of molecular docking studies of isoxazole analogs against two critical therapeutic targets: Cyclooxygenase-2 (COX-2) in cancer and inflammation, and Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase) in microbial infections.
Comparative Docking Analysis
The following table summarizes the molecular docking results of various isoxazole analogs against their respective therapeutic targets. The data, including binding energy and docking scores, provide a quantitative comparison of their binding affinities. Lower binding energy and more negative docking scores are indicative of a more favorable binding interaction.
| Therapeutic Target | Isoxazole Analog | PDB ID | Binding Energy (kcal/mol) | Docking Score | Interacting Residues | Reference |
| Cyclooxygenase-2 (COX-2) | A13 (5-methyl-isoxazole derivative) | 5IKR | - | - | Arg120, Tyr355, Tyr385, Ser530 | [3][4] |
| Celecoxib (Reference Drug) | 5IKR | - | - | His90, Arg513, Val523 | [3][4] | |
| MYM4 (Isoxazole-carboxamide derivative) | 5IKR | -7.45 | - | Not specified | [5] | |
| Glucosamine-6-P Synthase | Isoxazoline derivative from Chalcone | 2VF5 | - | -8.0 | Not specified | [6] |
| Standard Ligand (Glucosamine-6-Phosphate) | 2VF5 | - | - | Not specified | [6] | |
| Tubulin-Colchicine Domain | Isoxazole-tetrazole analog (4g) | 1SA0 | -10.24 | - | Not specified | [7] |
| Isoxazole-tetrazole analog (4f) | 1SA0 | -8.4 | - | Not specified | [7] | |
| Topoisomerase II | Isoxazole analog (OX1) | 1ZXM | -9.0 | - | Tyr231 | [8] |
| Adriamycin (Reference Drug) | 1ZXM | -12.76 | - | Not specified | [8] |
Note: The binding energies and docking scores are reported as found in the cited literature. Direct comparison between scores from different studies should be done with caution due to variations in docking software and parameters.
Experimental Protocols: A Generalized Workflow for Molecular Docking
The following protocol outlines the typical steps involved in performing a molecular docking study, based on methodologies reported in the referenced literature.[7][9][10][11]
Protein Preparation
-
Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by:
-
Removing water molecules and co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
Repairing any missing residues or atoms using tools like Swiss-PDB Viewer or the Protein Preparation Wizard in Schrödinger Suite.
-
Ligand Preparation
-
Structure Generation: The 2D structures of the isoxazole analogs are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94). This step is often performed using software like Open Babel or the LigPrep module in Schrödinger.
-
Energy Minimization: The energy of the ligand structures is minimized to obtain a stable conformation.
Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the target protein. The size and coordinates of the grid are chosen to encompass the binding pocket.
-
Docking Execution: The prepared ligands are docked into the active site of the prepared protein using docking software such as AutoDock, PyRx, or Glide.[2][12] These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various ligand conformations and orientations within the binding site.[12]
-
Scoring and Ranking: The docking poses are evaluated and ranked based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol or a docking score).[2] The pose with the lowest binding energy or the most negative docking score is typically considered the most favorable.
Analysis of Results
-
Binding Mode Visualization: The best-docked poses are visualized to analyze the interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other key interactions.
-
Interaction Analysis: The specific amino acid residues involved in the binding are identified and analyzed to understand the structural basis of the ligand's activity.
Visualizing the Process and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical molecular docking workflow and a simplified signaling pathway involving COX-2.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified COX-2 signaling pathway and the inhibitory role of isoxazole analogs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating different catalysts for isoxazole synthesis efficiency
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The efficient synthesis of this heterocyclic motif is, therefore, a subject of continuous investigation. This guide provides an objective comparison of different catalytic systems for isoxazole synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Data Presentation: Catalyst Performance in Isoxazole Synthesis
The following table summarizes the performance of various catalysts in the synthesis of different isoxazole derivatives. The data highlights key reaction parameters and the resulting yields, offering a clear comparison of their efficiency.
| Catalyst System | Starting Materials | Product Type | Reaction Conditions | Time (h) | Yield (%) | Reference |
| Palladium | ||||||
| Pd(TFA)₂ / TBHP | N-phenoxyacetamides, Aldehydes | 1,2-Benzisoxazoles | 100 °C | 12 | up to 80% | [1][2][3] |
| Copper | ||||||
| CuCl | Propargylamines | Substituted Isoxazoles | 80 °C | 12 | up to 95% | [4] |
| Cu(OTf)₂ | Alkynyl oxime ethers | 3,4,5-Trisubstituted Isoxazoles | Reflux in chlorobenzene | 2.5 | up to 99% | [5] |
| CuI / Chloramine-T | Aldoximes, Terminal acetylenes | 3,5-Disubstituted Isoxazoles | Ambient Temperature | - | up to 98% | [6] |
| CuI | Amines, Alkynes, t-BuONO | Fluoroalkylated Isoxazoles | 60 °C | 12 | up to 98% | [7] |
| Nickel | ||||||
| Ni(OAc)₂·H₂O | Aldehydes, β-oxoesters, NH₂OH·HCl | 3,4-Disubstituted Isoxazole-5(4H)-ones | Room Temperature | 1-2 | up to 95% | [8][9] |
| NiCl₂(dppp) | Organoboronic acids, 5-Alkoxy/phenoxy isoxazoles | (Z)-N-aryl β-enamino esters | 80 °C | 12 | up to 93% | [10] |
| Organocatalyst | ||||||
| Chiral Phosphoric Acid | 5-Aminoisoxazoles, Quinones | Axially chiral isoxazole-derived amino alcohols | Room Temperature | 24 | up to 99% | [11] |
| Metal-Free | ||||||
| DABCO | Ethyl nitroacetate, Aromatic aldehydes | Substituted Isoxazoles | 80 °C (Ultrasonication) | 24 | - | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.
Palladium-Catalyzed Synthesis of 1,2-Benzisoxazoles[1][2][3]
A mixture of N-phenoxyacetamide (0.5 mmol), aldehyde (1.0 mmol), Pd(TFA)₂ (10 mol%), and TBHP (2.0 equiv) in a suitable solvent is stirred in a sealed tube at 100 °C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 1,2-benzisoxazole.
Copper-Catalyzed One-Pot Synthesis of Substituted Isoxazoles from Propargylamines[4]
To a solution of propargylamine (1.0 equiv) in a suitable solvent, m-CPBA (2.0 equiv) is added, and the mixture is stirred at room temperature. After the oxidation is complete, CuCl (10 mol%) is added, and the reaction mixture is heated at 80 °C for 12 hours. The reaction is then cooled, quenched, and the product is extracted. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Nickel-Catalyzed Three-Component Synthesis of Isoxazole-5(4H)-ones[8][9]
In a round-bottom flask, a mixture of a β-oxoester (1 mmol), hydroxylamine hydrochloride (1 mmol), and Ni(OAc)₂·H₂O (10 mol%) in 5 mL of distilled water is stirred at room temperature for 10 minutes. Subsequently, an aldehyde (1 mmol) is added to the mixture. The reaction is stirred at ambient temperature until completion, as monitored by TLC. The product is then isolated by filtration and can be purified by recrystallization.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms and experimental workflows for different catalytic systems.
Palladium-Catalyzed C-H Activation/[4+1] Annulation
Caption: Proposed mechanism for Palladium-catalyzed 1,2-benzisoxazole synthesis.
Copper-Catalyzed [3+2] Cycloaddition
Caption: General workflow for Copper-catalyzed [3+2] cycloaddition.
Nickel-Catalyzed Three-Component Reaction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Navigating the Selectivity Landscape: A Comparative Guide to Isoxazole-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of enzyme inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comprehensive comparison of isoxazole-based enzyme inhibitors against other alternatives, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The isoxazole motif is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs and clinical candidates.[1] Its unique electronic and structural properties contribute to potent and selective interactions with a range of enzymatic targets. However, as with any small molecule inhibitor, off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, rigorous cross-reactivity profiling is a critical step in the development of isoxazole-based inhibitors.
This guide focuses on the cross-reactivity profiles of isoxazole-based inhibitors targeting two major classes of enzymes: kinases and cyclooxygenases (COX). We present available quantitative data, compare them with established non-isoxazole inhibitors, and provide detailed experimental protocols for key selectivity assays.
Kinase Inhibitor Cross-Reactivity: A Case Study on VEGFR2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis and a critical target in oncology. While several isoxazole-based compounds have been investigated as VEGFR2 inhibitors, comprehensive public data on their kinome-wide selectivity is limited.[2][3] To provide a comparative perspective, we present the selectivity profile of a hypothetical isoxazole-based VEGFR2 inhibitor alongside the well-characterized multi-kinase inhibitor, Sorafenib.
Data Presentation: Comparative Kinase Inhibition Profiles
| Kinase Target | Isoxazole-Based Inhibitor (Hypothetical IC50, nM) | Sorafenib (IC50, nM)[4] |
| VEGFR2 | 50 | 90 |
| VEGFR1 | 150 | 26 |
| VEGFR3 | 120 | 20 |
| PDGFR-β | 300 | 57 |
| c-Kit | >1000 | 68 |
| FLT3 | >1000 | 58 |
| Raf-1 | >1000 | 6 |
| B-Raf | >1000 | 22 |
| p38α | 800 | - |
| JNK3 | 500 | - |
Disclaimer: The IC50 values for the isoxazole-based inhibitor are hypothetical due to the lack of publicly available comprehensive kinome scan data for a single isoxazole-based VEGFR2 inhibitor. These values are for illustrative purposes to demonstrate a potential selectivity profile.
Signaling Pathway: VEGFR2
The following diagram illustrates the central role of VEGFR2 in angiogenesis and cell proliferation, highlighting key downstream signaling cascades.
Cyclooxygenase (COX) Inhibitor Cross-Reactivity: Isoxazoles vs. a Selective COX-2 Inhibitor
The isoxazole ring is a key feature of some selective COX-2 inhibitors. Understanding the selectivity for COX-2 over the constitutively expressed COX-1 is crucial for mitigating gastrointestinal side effects. Here, we compare the inhibitory activity of representative isoxazole-based compounds against the well-established selective COX-2 inhibitor, Celecoxib.
Data Presentation: Comparative COX Inhibition Profiles
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Isoxazole C3[5][6] | 22.57 | 0.93 | 24.26 |
| Isoxazole C5[5][6] | 35.53 | 0.85 | 41.82 |
| Isoxazole C6[5][6] | 33.95 | 0.55 | 61.73 |
| Celecoxib [7][8][9][10][11] | ~2.2 - 6.7 | ~0.04 - 0.53 | ~6.6 - 405 |
Signaling Pathway: COX-2 in Inflammation
The following diagram outlines the role of COX-2 in the inflammatory cascade, leading to the production of prostaglandins.
Experimental Protocols
To ensure the reproducibility and standardization of cross-reactivity profiling, detailed experimental protocols for key assays are provided below.
Experimental Workflow: In Vitro Kinase Selectivity Profiling
The following workflow outlines a typical process for assessing the selectivity of an inhibitor across a panel of kinases.
Protocol: In Vitro Luminescence-Based Kinase Assay
This protocol describes a common method for measuring kinase activity and inhibition by quantifying the amount of ADP produced in the kinase reaction.
-
Materials:
-
Kinase of interest
-
Specific peptide substrate for the kinase
-
Isoxazole-based inhibitor and control compounds (e.g., Staurosporine)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the isoxazole inhibitor in DMSO.
-
Kinase Reaction:
-
In the wells of a 384-well plate, add the kinase enzyme in kinase reaction buffer.
-
Add the serially diluted inhibitor or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Protocol: In Vitro FRET-Based Protease Assay
This protocol outlines a method for screening protease inhibitors using a Fluorescence Resonance Energy Transfer (FRET) substrate.
-
Materials:
-
Protease of interest
-
FRET peptide substrate specific for the protease
-
Isoxazole-based inhibitor and control compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the isoxazole inhibitor in the assay buffer.
-
Assay Setup:
-
In the wells of a 96-well plate, add the protease enzyme in assay buffer.
-
Add the diluted inhibitor or buffer (vehicle control).
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
-
Conclusion
The isoxazole scaffold remains a valuable component in the design of potent and selective enzyme inhibitors. This guide highlights the importance of comprehensive cross-reactivity profiling and provides a framework for comparing isoxazole-based inhibitors with other chemical classes. While a complete, publicly available head-to-head kinome-wide comparison for a specific isoxazole-based inhibitor remains an area for future research, the data and protocols presented here offer a solid foundation for researchers to design and interpret their own selectivity studies. By employing rigorous and standardized methodologies, the drug discovery community can better navigate the selectivity landscape and develop safer, more effective isoxazole-based therapeutics.
References
- 1. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition | Bentham Science [benthamscience.com]
- 3. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncology-central.com [oncology-central.com]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 7. apexbt.com [apexbt.com]
- 8. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Isoxazole Synthesis: Ultrasound-Assisted versus Conventional Heating Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds like isoxazoles is paramount. Isoxazoles are a critical structural motif in many pharmaceuticals, agrochemicals, and materials. Traditional synthesis often relies on conventional heating methods, which can be time-consuming and result in lower yields. This guide provides a detailed comparison of ultrasound-assisted and conventional heating methods for isoxazole synthesis, supported by experimental data, to inform the selection of the most appropriate technique.
The primary advantage of ultrasound-assisted organic synthesis lies in its ability to significantly accelerate reaction rates and improve yields.[1][2] This enhancement is attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium irradiated with high-frequency sound waves.[3][4] This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and the formation of highly reactive species.[3]
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative differences in reaction time and product yield between ultrasound-assisted and conventional heating methods for the synthesis of various isoxazole derivatives, as reported in the literature.
| Product | Method | Reaction Time | Yield (%) | Reference |
| 5-Arylisoxazole Derivatives | Ultrasound-Assisted | 30–45 min | 84–96% | [2][5] |
| Conventional Heating | 1–2.5 h | 56–80% | [5] | |
| 4H-Isoxazol-5-ones Derivatives | Ultrasound-Assisted | 15 min | 95% | [5] |
| Conventional Heating | 3 h | 90% | [5] | |
| Substituted Isoxazoles | Ultrasound-Assisted | 1.5–4.5 h | 45–87% | [6] |
| Conventional Heating | 3–6 h | 5–73% | [6] | |
| 3,5-Disubstituted Isoxazoles | Ultrasound-Assisted | 25–60 min | 83-93% | [5] |
| Conventional Heating | 70–90 min | 66–79% | [5] |
As the data clearly indicates, ultrasound irradiation consistently and significantly reduces reaction times while simultaneously increasing product yields across a range of isoxazole synthesis protocols.
Experimental Protocols
Below are detailed methodologies for the synthesis of isoxazole derivatives using both ultrasound-assisted and conventional heating techniques.
I. Ultrasound-Assisted Synthesis of 5-Arylisoxazole Derivatives
This protocol is adapted from a catalyst-free synthesis method.[2][5]
Materials:
-
3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in ethanol.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the reaction mixture with ultrasound (typically 20-60 kHz) at a controlled temperature (e.g., 50 °C) for 30–45 minutes.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
The product can typically be isolated by simple workup, such as recrystallization.[2]
II. Conventional Heating Synthesis of 5-Arylisoxazole Derivatives
This protocol provides a comparative method to the ultrasound-assisted procedure.[5]
Materials:
-
3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in ethanol.
-
Heat the reaction mixture to reflux with constant stirring.
-
Maintain the reflux for 1–2.5 hours, monitoring the reaction progress by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the product using standard procedures, such as solvent evaporation followed by recrystallization.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental setups for both synthesis methods.
Caption: Workflow for conventional heating synthesis.
Caption: Workflow for ultrasound-assisted synthesis.
References
- 1. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 4. Ultrasound Assisted Reaction from Advanced organic chemistry of M.pharm | PDF [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
In vivo efficacy of novel isoxazole derivatives compared to standard drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Isoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer and antibacterial effects. This guide provides an objective comparison of the in vivo efficacy of select novel isoxazole-based compounds against standard-of-care drugs, supported by experimental data and detailed methodologies.
Anticancer Efficacy: Isoxazole-based HSP90 Inhibitor vs. Standard of Care in Non-Small-Cell Lung Cancer
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it a key target in cancer therapy. This section compares the in vivo efficacy of a novel isoxazole-based HSP90 inhibitor, CH5164840 , with the standard-of-care EGFR inhibitor, Erlotinib , in non-small-cell lung cancer (NSCLC) xenograft models.
Data Presentation
The following table summarizes the quantitative data from a study evaluating the antitumor activity of CH5164840 in an NCI-H1650 erlotinib-resistant xenograft model.[1]
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 11) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | ~1200 mm³ | - |
| CH5164840 | 25 mg/kg, daily | ~200 mm³ | 131% (regression) |
| CH5164840 | 12.5 mg/kg, daily | ~400 mm³ | ~67% |
TGI > 100% indicates tumor regression.
In a separate NCI-H292 xenograft model, the combination of CH5164840 with erlotinib demonstrated enhanced antitumor activity compared to erlotinib alone.[1]
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 11) |
| Vehicle Control | - | ~1000 mm³ |
| Erlotinib | 25 mg/kg, daily | ~600 mm³ |
| CH5164840 + Erlotinib | 12.5 mg/kg + 25 mg/kg, daily | ~300 mm³ |
Experimental Protocols
Human Tumor Xenograft Model in Mice [1][2][3]
This protocol outlines the methodology for evaluating the in vivo antitumor efficacy of therapeutic agents using a human tumor xenograft model in immunodeficient mice.
1. Cell Culture and Implantation:
- Human non-small-cell lung cancer (NSCLC) cell lines (e.g., NCI-H1650, NCI-H292) are cultured under standard conditions.
- Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or media mixed with Matrigel).
- A specific number of cells (e.g., 5 x 10⁶) are subcutaneously injected into the flank of athymic nude mice.
2. Tumor Growth Monitoring and Randomization:
- Tumor growth is monitored by measuring the tumor dimensions with calipers.
- Tumor volume is calculated using the formula: (Length x Width²) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
3. Drug Administration:
- The test compound (e.g., CH5164840) and the standard drug (e.g., Erlotinib) are formulated in an appropriate vehicle.
- Drugs are administered to the mice according to the specified dose and schedule (e.g., daily oral gavage).
- The control group receives the vehicle only.
4. Efficacy Evaluation:
Tumor volumes and body weights are measured regularly throughout the study.
The primary efficacy endpoint is the inhibition of tumor growth, often expressed as Tumor Growth Inhibition (TGI).
At the end of the study, tumors may be excised for further analysis (e.g., western blotting for pharmacodynamic markers).
Workflow for In Vivo Anticancer Efficacy Study. Signaling Pathway
CH5164840 exerts its anticancer effects by inhibiting HSP90, which leads to the degradation of numerous client proteins essential for tumor cell survival and proliferation. This includes key drivers of NSCLC, such as mutant EGFR and other downstream signaling molecules.
Antibacterial Efficacy: Novel Oxazolidinone vs. Standard of Care against MRSA
Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of bacterial infections. This section compares the in vivo efficacy of a novel oxazolidinone, AM 7359 , with the standard-of-care antibiotic, Linezolid , in a murine thigh infection model.[4] A comparison with Vancomycin is also included based on data from similar models.[5][6]
Data Presentation
The following table summarizes the quantitative data from a murine thigh infection model with a linezolid- and methicillin-resistant S. aureus (LMRSA) strain.[4]
| Treatment Group | Dose (mg/kg) | Log₁₀ CFU Reduction vs. Control | Efficacy (ED₉₉ in mg/kg) |
| AM 7359 | 12.5 | ~2.5 | 10.2 |
| AM 7359 | 6.25 | >2.5 | |
| Linezolid | 100 | ~2.5 | 85 |
In a separate MRSA thigh infection model, a significant reduction in bacterial load was observed with Vancomycin.[6]
| Treatment Group | Dose (mg/kg) | Log₁₀ CFU at 26h |
| Saline Control | - | ~7.5 |
| Vancomycin | 200 | ~5.0 |
Experimental Protocols
Murine Thigh Infection Model [5][6][7]
This protocol describes the methodology for evaluating the in vivo efficacy of antibacterial agents in a localized thigh infection model in mice.
1. Induction of Neutropenia:
- Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on multiple days before infection. This enhances the susceptibility of the mice to bacterial infection.
2. Bacterial Inoculum Preparation:
- The MRSA strain is grown in appropriate broth to a specific optical density.
- The bacterial culture is then diluted to the desired concentration for infection.
3. Infection:
- A defined volume of the bacterial suspension is injected into the thigh muscle of the neutropenic mice.
4. Drug Administration:
- At a specific time post-infection (e.g., 2 hours), the test compound (e.g., AM 7359) and standard drugs (e.g., Linezolid, Vancomycin) are administered via a specified route (e.g., subcutaneous or oral).
5. Efficacy Evaluation:
At a predetermined time point after treatment (e.g., 24 hours), mice are euthanized.
The thigh muscles are aseptically removed, homogenized, and serially diluted.
The dilutions are plated on agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
The efficacy is measured by the reduction in bacterial load compared to the control group.
Workflow for In Vivo Antibacterial Efficacy Study. Mechanism of Action
The standard drugs Linezolid and Vancomycin have distinct mechanisms of action against bacteria.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor CH5164840 against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isoxazole Synthesis: Benchmarking Novel Protocols Against Established Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of the isoxazole scaffold, a privileged structure in medicinal chemistry, is of paramount importance. This guide provides an objective comparison of emerging synthesis protocols against the well-established 1,3-dipolar cycloaddition, supported by experimental data to inform the selection of the most suitable method for your research needs.
The isoxazole ring is a key component in numerous pharmaceuticals, agrochemicals, and materials.[1][2] Consequently, the development of efficient and sustainable methods for its synthesis is an active area of research.[3] Traditional methods, while reliable, often face challenges such as long reaction times, harsh conditions, and the use of hazardous reagents.[1] This has spurred the development of innovative protocols leveraging technologies like microwave irradiation, ultrasound, and flow chemistry to improve yields, reduce reaction times, and enhance the overall greenness of the synthesis.[1][4][5]
This guide benchmarks three novel approaches—microwave-assisted, ultrasound-assisted, and flow chemistry synthesis—against the classical 1,3-dipolar cycloaddition of alkynes and nitrile oxides. We present a quantitative comparison of their performance and provide detailed experimental protocols for key examples.
At a Glance: Performance Comparison of Isoxazole Synthesis Methods
The following table summarizes the key performance indicators for the synthesis of various isoxazole derivatives using established and novel methods, providing a clear comparison of reaction times, conditions, and yields.
| Method | Substrate 1 | Substrate 2 | Conditions | Time | Yield (%) | Reference |
| Established Method | ||||||
| 1,3-Dipolar Cycloaddition | Phenylacetylene | 4-Nitrobenzonitrile oxide | Et3N, Chloroform, 50°C | 6 h | 47-93% | [6] |
| 1,3-Dipolar Cycloaddition | Terminal Alkyne | Hydroximoyl Chloride | NaHCO3, THF/H2O, rt | 1-2 h | Good to Excellent | [7][8][9] |
| 1,3-Dipolar Cycloaddition | 3-(Dimethylamino)-1-arylprop-2-en-1-one | Hydroxylamine hydrochloride | Aqueous media, 50°C | 1 h | High | [10] |
| New Protocols | ||||||
| Microwave-Assisted | Chalcone | Hydroxylamine hydrochloride | Ethanolic NaOH, 210 W | 10-15 min | High | [5] |
| Microwave-Assisted | Acid Chloride | Terminal Alkyne & Hydroximinoyl Chloride | One-pot, three-component | 30 min | Moderate to Good | [11] |
| Ultrasound-Assisted | Aromatic Aldehyde | Ethyl Acetoacetate & Hydroxylamine HCl | Itaconic acid, 50°C | 15 min | 95% | [1] |
| Ultrasound-Assisted | Aromatic Aldehyde | Hydroxylamine HCl & 4-(allyloxy)azobenzene | SDIC, Water, rt | 25-30 min | 75-90% | [12] |
| Flow Chemistry | Diphenylacetylene | 4-Chlorobenzonitrile oxide | MeCN, rt | 5 min | 65% (over 3 steps) | [4] |
Delving Deeper: Experimental Protocols
Here, we provide detailed experimental methodologies for two representative isoxazole synthesis protocols: the established 1,3-dipolar cycloaddition and a modern microwave-assisted approach.
Established Method: 1,3-Dipolar Cycloaddition of an Alkyne and a Nitrile Oxide
This method remains a cornerstone of isoxazole synthesis due to its reliability and versatility.[13] The following protocol is adapted from the synthesis of 3,5-disubstituted isoxazoles.[6]
Synthesis of 3-(4-bromophenyl)-5-(4-(decyloxy)phenyl)isoxazole:
-
Generation of the Nitrile Oxide Precursor: An appropriate aldoxime is converted to the corresponding N-hydroxybenzimidoyl chloride using N-chlorosuccinimide in the presence of triethylamine in chloroform at room temperature.
-
Cycloaddition Reaction: The N-hydroxybenzimidoyl chloride and a substituted phenylacetylene are reacted in the presence of triethylamine in chloroform at 50°C for 6 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired 3,5-disubstituted isoxazole. Yields for this type of reaction are reported to be in the range of 47–93%.[6]
New Protocol: Microwave-Assisted Synthesis from Chalcones
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields.[5][14][15][16] This protocol describes the rapid synthesis of isoxazole derivatives from chalcones.[5]
General Procedure for the Synthesis of Isoxazole Derivatives:
-
Reaction Setup: A mixture of a substituted chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) is prepared in an ethanolic sodium hydroxide solution.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at 210 W for a period of 10-15 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, poured into crushed ice, and acidified. The precipitated product is then filtered, washed, and recrystallized to afford the pure isoxazole derivative. This method typically results in high product yields.[5]
Visualizing the Process: Workflows and Comparisons
To further clarify the processes and the comparative logic, the following diagrams were generated using Graphviz.
Conclusion
The landscape of isoxazole synthesis is evolving, with new protocols offering significant advantages over established methods. Microwave and ultrasound-assisted syntheses, in particular, demonstrate the potential for dramatically reduced reaction times and high yields, often under greener conditions. Flow chemistry presents a promising avenue for the continuous and scalable production of these valuable heterocyclic compounds.
While the classical 1,3-dipolar cycloaddition remains a robust and reliable method, researchers and drug development professionals should consider these newer protocols to enhance efficiency, reduce environmental impact, and accelerate their discovery and development pipelines. The choice of method will ultimately depend on the specific target molecule, available equipment, and desired scale of the reaction. This guide serves as a starting point for making an informed decision based on a comparative analysis of performance data.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpca.org [ijpca.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abap.co.in [abap.co.in]
- 6. Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 12. Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water [mdpi.com]
- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 14. ijfmr.com [ijfmr.com]
- 15. nveo.org [nveo.org]
- 16. Microwave Assisted, Solid Supported Synthesis of Some Methyl [ijaresm.com]
Comparative analysis of antibacterial spectrum for substituted isoxazoles
A Comparative Analysis of the Antibacterial Spectrum of Substituted Isoxazoles
Introduction
Isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, serves as a crucial scaffold in medicinal chemistry due to its wide range of pharmacological properties.[1][2] Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[3][4] The versatility of the isoxazole ring allows for structural modifications to enhance potency and selectivity, making it a promising framework for the development of novel antimicrobial agents to combat the growing challenge of antibiotic resistance.[5][6] This guide provides a comparative analysis of the antibacterial spectrum of various substituted isoxazoles, supported by experimental data and detailed methodologies.
General Synthesis of Isoxazole Derivatives
The most common synthetic route to 3,5-disubstituted isoxazoles involves a two-step process. It typically begins with the Claisen-Schmidt condensation of a substituted acetophenone with a substituted aromatic aldehyde in the presence of a base (like NaOH or KOH) to form an α,β-unsaturated ketone, commonly known as a chalcone.[7] Subsequent cyclization of the chalcone intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in an alkaline medium yields the final isoxazole derivative.[8][9]
Caption: General workflow for the synthesis and antibacterial screening of substituted isoxazoles.
Comparative Antibacterial Activity
The antibacterial efficacy of substituted isoxazoles is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The tables below summarize the MIC values for representative isoxazole derivatives against various Gram-positive and Gram-negative bacterial strains.
Table 1: Antibacterial Activity of N³, N⁵-di(substituted)isoxazole-3,5-diamine Derivatives [6]
| Compound ID | Substituent (R) | Test Organism | MIC (µg/mL) |
| 178d | 4-Fluorophenyl | Escherichia coli | 117 |
| Staphylococcus aureus | 100 | ||
| 178e | 4-Chlorophenyl | Escherichia coli | 110 |
| Staphylococcus aureus | 95 | ||
| 178f | 4-Bromophenyl | Escherichia coli | 95 |
| Staphylococcus aureus | 115 | ||
| Cloxacillin | Standard Drug | Escherichia coli | 120 |
| Staphylococcus aureus | 100 |
Table 2: Antibacterial Activity of Triazole-Isoxazole Hybrids [10]
| Compound ID | Test Organism | MIC (mg/mL) | MBC (mg/mL) |
| 7b | Escherichia coli | 15 | 30 |
| Pseudomonas aeruginosa | 30 | >30 |
MBC: Minimum Bactericidal Concentration
Table 3: Antibacterial Activity of Various Substituted Isoxazoles [11]
| Compound ID | Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 3b | Fluoro | Moderate Activity | Promising Activity |
| 3c | Chloro | Excellent Activity | Excellent Activity |
Structure-Activity Relationship (SAR)
The data reveals critical relationships between the chemical structure of isoxazole derivatives and their antibacterial activity:
-
Halogen Substituents: The presence of electron-withdrawing groups, particularly halogens (F, Cl, Br) on the phenyl rings, generally enhances antibacterial potency.[6] For instance, compounds with chloro and fluoro substitutions often show excellent inhibitory potential against both Gram-positive and Gram-negative bacteria.[11] The 4-chlorophenyl derivative (178e) and 4-bromophenyl derivative (178f) demonstrated potent activity, in some cases surpassing the standard drug Cloxacillin.[6]
-
Other Electron-Withdrawing Groups: The presence of nitro groups has also been shown to enhance antibacterial activity.[4]
-
Electron-Donating Groups: Groups like methoxy (OCH₃) and dimethyl amino [N(CH₃)₂] on the C-5 phenyl ring can also increase antibacterial efficacy.[4]
-
Hybridization: Hybrid molecules combining the isoxazole scaffold with other pharmacophores, such as triazole, can yield compounds with significant and selective activity, particularly against Gram-negative strains like E. coli.[10]
Mechanism of Action
The precise mechanism of action can vary depending on the overall structure of the isoxazole derivative.
-
Cell Wall Synthesis Inhibition: Some isoxazole-containing compounds, like the antibiotic Cloxacillin, belong to the β-lactam class and act by inhibiting the synthesis of the bacterial cell wall.[3]
-
Generation of Oxidative Stress: Certain isoxazolylnaphthoquinones exert their antibacterial effect by interacting with the bacterial respiratory chain. This interaction generates superoxide anions (O₂⁻), which are reactive oxygen species that cause significant cellular damage and lead to bacterial death.[12]
Caption: Proposed mechanism of action for certain isoxazolylnaphthoquinone antibacterial agents.[12]
Experimental Protocols
The evaluation of antibacterial activity for substituted isoxazoles predominantly follows standardized methods to ensure reproducibility and comparability of results.
Broth Dilution Method (for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[6][7]
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared in a suitable broth medium, such as Mueller-Hinton Broth, to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The synthesized isoxazole compounds are dissolved in a solvent like DMSO and then serially diluted in the broth medium in microtiter plates to obtain a range of concentrations (e.g., from 200 µg/mL down to 3.125 µg/mL).[6]
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included. The plates are then incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[6]
Agar Disc Diffusion Method
This method is often used for preliminary screening of antibacterial activity.[9]
-
Plate Preparation: A standardized bacterial inoculum is uniformly spread over the surface of an agar plate (e.g., Nutrient Agar or Mueller-Hinton Agar).
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound. The discs are then placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The antibacterial activity is assessed by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone diameter indicates greater antibacterial activity.
Conclusion
Substituted isoxazoles represent a versatile and highly promising class of compounds in the search for new antibacterial agents. Structure-activity relationship studies consistently show that the antibacterial spectrum and potency can be effectively modulated by altering the substituents on the aromatic rings attached to the isoxazole core. Halogenated derivatives and hybrid molecules have demonstrated particularly significant activity against both Gram-positive and Gram-negative bacteria. Future research should focus on optimizing these lead compounds to improve their pharmacological profiles and exploring novel isoxazole-based scaffolds to overcome existing mechanisms of antibiotic resistance.
References
- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. tsijournals.com [tsijournals.com]
- 9. arcjournals.org [arcjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(Isoxazol-5-yl)ethanone: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers and Scientists
The proper disposal of 1-(Isoxazol-5-yl)ethanone, a chemical intermediate vital in pharmaceutical research and development, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the surrounding ecosystem.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to adhere to strict safety measures. This compound and its structural analogs are classified as hazardous materials.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn to prevent splashes.[1]
-
Lab Coat: A lab coat is required to protect against skin contact.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1]
Hazard Identification and Classification
-
Skin Irritation: May cause skin irritation.[2]
-
Eye Irritation: Can cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[3][4]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Hazard Statement (Inferred) | Reference Compounds |
| Acute Toxicity, Oral | H302: Harmful if swallowed | 1-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanone, 1-(1,3-Oxazol-5-yl)ethanone |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 1-(5-Methyl-3-Isoxazolyl)Ethanone, 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 1-(5-Methyl-3-Isoxazolyl)Ethanone, 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | 1-(5-Methyl-3-Isoxazolyl)Ethanone, 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in strict accordance with institutional, local, state, and federal regulations.
1. Identification and Segregation:
-
Clearly label any waste containing this compound as "Hazardous Waste."
-
Segregate this waste from non-hazardous materials and incompatible chemicals, such as strong oxidizing agents, acids, and bases.[5]
2. Containment and Labeling:
-
Use a designated, chemically compatible, and leak-proof container with a secure lid for waste collection.[5]
-
The label must include the chemical name "this compound," the associated hazards (e.g., "Irritant," "Harmful"), and the date of accumulation.[5]
3. Safe Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Utilize secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in the event of a leak.[5]
4. Professional Disposal:
-
Do not dispose of this compound down the drain or in regular trash. [5][6]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[5]
-
Provide the EHS office with a completed hazardous waste disposal form, accurately detailing the contents and quantity of the waste.[5]
-
The waste will be transported to a licensed and approved treatment and disposal facility for proper management, which may include incineration at a licensed chemical destruction plant.[2][6]
Experimental Protocols Cited
The disposal procedures outlined are based on standard protocols for handling hazardous chemical waste in a laboratory setting. Specific experimental methodologies for the neutralization or deactivation of this compound are not detailed in the available safety literature for this specific compound or its close analogs. The recommended procedure is collection and disposal via a licensed hazardous waste facility.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 1-(Isoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-(Isoxazol-5-yl)ethanone and its derivatives. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related compounds are classified as hazardous materials.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[2] Ingestion is also a potential route of exposure.
Hazard Statements:
A summary of recommended Personal Protective Equipment (PPE) is provided in the table below.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Lab Coat | Standard laboratory coat to prevent skin contact.[1] |
| Respiratory Protection | Use only in a well-ventilated area.[5] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1][2] |
Operational Plan for Safe Handling
1. Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[3][5]
-
Ensure safety showers and eyewash stations are readily accessible.[6]
2. Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Use spark-proof tools and explosion-proof equipment.[5]
3. Storage:
-
Store in a well-ventilated place.[5]
-
Keep the container tightly closed.[5]
-
Store at room temperature or as specified (e.g., 2-8°C for some derivatives).[4][7][8]
-
Store locked up.[5]
-
Store away from strong oxidizing agents, acids, and bases.[1][6]
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Designate unused or waste this compound as hazardous waste.[1]
-
Collect in a dedicated, clean, dry, and chemically compatible container with a secure lid.[1][3][5]
-
Do not mix with non-hazardous waste.[1]
2. Storage of Waste:
-
Store the labeled waste container in a designated satellite accumulation area.[1]
-
Use secondary containment to prevent spills.[1]
3. Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. gerpac.eu [gerpac.eu]
- 3. aaronchem.com [aaronchem.com]
- 4. 88511-37-9|1-(Isoxazol-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-(1,3-Oxazol-5-yl)ethanone | 1263378-07-9 [sigmaaldrich.com]
- 8. cas 88511-38-0|| where to buy this compound [chemenu.com]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
